1-Butyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCVQOKCGDSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402877 | |
| Record name | 1-Butyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-43-0 | |
| Record name | 1-Butyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 1-Butyl-1H-benzo[d]triazole
Executive Summary
This technical guide details the synthesis of 1-Butyl-1H-benzo[d]triazole (1-BBT), a critical intermediate in pharmaceutical linker chemistry and a high-performance corrosion inhibitor. The core challenge in synthesizing 1-substituted benzotriazoles is the ambident nucleophilicity of the benzotriazole anion, which leads to mixtures of N1-alkyl (asymmetric) and N2-alkyl (symmetric) isomers.
This document presents two distinct synthetic workflows:
-
Direct Alkylation: A scalable, cost-effective route suitable for industrial applications, requiring rigorous downstream purification to remove the N2 isomer.
-
De Novo Cyclization: A high-fidelity, regiospecific route guaranteeing 100% N1-selectivity, recommended for pharmaceutical grade requirements.
Part 1: Mechanistic Principles & Regiochemistry
The N1 vs. N2 Dilemma
1H-Benzotriazole (BTA) exists in a tautomeric equilibrium between the 1H and 2H forms. Upon deprotonation, the resulting benzotriazolyl anion is a resonance hybrid with nucleophilic character at both the N1 and N2 positions.[1]
-
N1-Alkylation (Desired): Yields the 1-butyl isomer. This is generally the thermodynamic product but is sterically more hindered by the benzene ring fusion.
-
N2-Alkylation (Impurity): Yields the 2-butyl isomer. This is often the kinetic product and is favored in non-polar solvents or conditions that promote tight ion-pairing.
Key Mechanistic Insight: The use of polar aprotic solvents (e.g., DMF, DMSO) solvates the metal cation (K+ or Na+), leaving the benzotriazolyl anion "naked."[1] This increases the reaction rate but does not guarantee regioselectivity. To achieve high purity, one must either separate isomers or bypass the alkylation step entirely via cyclization.
Figure 1: Divergent reaction pathways in the direct alkylation of benzotriazole.
Part 2: Method A - Direct Alkylation (Scalable Route)
Objective: Rapid synthesis of 1-BBT with moderate regioselectivity (typically 3:1 to 4:1 N1:N2 ratio), followed by purification.
Reagents & Materials[2][3][4][5][6][7][8]
-
1H-Benzotriazole (BTA): 1.0 eq
-
1-Bromobutane: 1.2 eq (Alkylating agent)
-
Potassium Carbonate (K₂CO₃): 2.0 eq (Base)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) for Phase Transfer Catalysis (PTC)
Protocol
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve BTA (11.9 g, 100 mmol) in DMF (50 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to ensure deprotonation.
-
Alkylation: Add 1-Bromobutane (13 mL, 120 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Use a water bath if temperature exceeds 40°C.
-
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4). The N2 isomer typically has a higher Rf value (less polar) than the N1 isomer.
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product mixture will separate as an oil. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification (Critical): The crude oil contains both isomers.
-
Distillation: 1-Butyl-BTA has a higher boiling point than 2-Butyl-BTA. Fractional vacuum distillation can separate them.
-
Chromatography: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (9:1). The first fraction is the N2 isomer; the second fraction is the target N1 isomer.
-
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Base | Conditions | Yield (Total) | N1 : N2 Ratio |
| DMF | K₂CO₃ | 60°C, 4h | 92% | 85 : 15 |
| Acetone | K₂CO₃ | Reflux, 12h | 88% | 70 : 30 |
| Toluene | NaOH | PTC (TBAB), 80°C | 85% | 60 : 40 |
| [Bmim]OH | - | Ionic Liquid, RT | 87% | 68 : 32 |
Part 3: Method B - De Novo Cyclization (High-Fidelity Route)
Objective: Synthesis of 1-BBT with exclusive N1 regiochemistry . This method bypasses the ambident anion problem by constructing the triazole ring after the butyl group is attached.
Reagents & Materials[2][3][4][5][6][7][8]
-
Precursor: N-butyl-o-phenylenediamine (1.0 eq)
-
Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.2 eq)
-
Acid: Glacial Acetic Acid (AcOH) / HCl
-
Solvent: Water
Protocol
-
Precursor Preparation (If not purchased):
-
React 1-chloro-2-nitrobenzene with butylamine to form N-butyl-2-nitroaniline.
-
Reduce the nitro group (H₂/Pd-C or Fe/HCl) to yield N-butyl-o-phenylenediamine.
-
-
Dissolution: Dissolve N-butyl-o-phenylenediamine (16.4 g, 100 mmol) in a mixture of glacial acetic acid (20 mL) and water (50 mL). Cool to 0–5°C in an ice bath.
-
Diazotization: Dissolve NaNO₂ (8.3 g, 120 mmol) in water (15 mL). Add this solution dropwise to the amine mixture, maintaining the temperature below 10°C.
-
Cyclization: The solution will turn from deep red to pale brown.[2] The diazotized intermediate immediately undergoes intramolecular cyclization with the secondary amine nitrogen.
-
Workup: Stir for 30 minutes at room temperature. Extract with Dichloromethane (DCM). Wash with NaHCO₃ to neutralize acid. Dry and concentrate.
-
Result: Pure 1-Butyl-1H-benzotriazole.
Figure 2: The regiospecific cyclization pathway preventing N2 isomer formation.
Part 4: Analytical Validation
To validate the synthesis, one must distinguish between the N1 and N2 isomers. NMR spectroscopy is the definitive tool due to symmetry differences.
1H NMR Distinction (CDCl₃, 300 MHz)
-
1-Butyl-1H-benzotriazole (N1 - Asymmetric):
-
Symmetry: Cs (Plane of symmetry through the ring plane only). The benzene ring protons are chemically non-equivalent (ABCD system).
-
Aromatic Region: Complex multiplet pattern (δ 7.3–8.1 ppm). You will see distinct signals for H4, H5, H6, H7.
-
Aliphatic Region: Triplet at δ ~4.6 ppm (N-CH2) is characteristic for N1.
-
-
2-Butyl-2H-benzotriazole (N2 - Symmetric):
-
Symmetry: C2v (Axis of symmetry passes through N2 and the bond between C3a-C7a).
-
Aromatic Region: Simplified AA'BB' pattern. The protons at positions 4 and 7 are equivalent, as are 5 and 6.
-
Aliphatic Region: The N-CH2 triplet often appears slightly upfield compared to the N1 isomer.
-
Quality Control Checkpoints
-
TLC: On Silica (Hexane:EtOAc 4:1), N2 moves faster (higher Rf) than N1.
-
HPLC: Reverse phase (C18), Water/Acetonitrile gradient. N1 is generally more polar and elutes earlier than N2 (depending on specific column chemistry, this must be calibrated with standards).
References
-
Somesh, S., et al. (2016).[5] "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." TSI Journals.
-
BenchChem Technical Support. (2025). "Regioselectivity in Benzotriazole Synthesis: Solvent Effects."
-
ResearchGate. "Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid."
-
PubChem. "1-Butyl-1H-benzotriazole Compound Summary." National Library of Medicine.
-
Google Patents. "CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ijariie.com [ijariie.com]
- 4. ijcrt.org [ijcrt.org]
- 5. tsijournals.com [tsijournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Applications of 1-Butyl-1H-benzo[d]triazole
This guide details the physicochemical profile, synthesis, and applications of 1-Butyl-1H-benzo[d]triazole (CAS 708-43-0), a critical derivative of the benzotriazole class. Unlike its parent compound, this N-alkylated variant exhibits distinct solubility and electronic properties that drive its utility in corrosion inhibition and medicinal chemistry.
Executive Summary
1-Butyl-1H-benzo[d]triazole (1-BBT) is a lipophilic derivative of benzotriazole (BTA). While BTA is the industry standard for copper passivation, the introduction of the butyl chain at the N1 position significantly alters the compound's thermodynamics and phase behavior. This guide provides a rigorous analysis of 1-BBT, distinguishing it from its N2-isomer and 5-butyl structural analogs. It serves as a reference for researchers utilizing 1-BBT as a corrosion inhibitor for yellow metals or as a pharmacophore in drug discovery.
Chemical Identity & Structural Analysis[1]
The alkylation of benzotriazole breaks its tautomeric equilibrium, locking the structure into specific isomeric forms. 1-BBT is the N1-alkylated isomer, which is chemically distinct from the symmetric N2-isomer.
| Parameter | Data |
| IUPAC Name | 1-Butyl-1H-benzo[d][1,2,3]triazole |
| Common Synonyms | 1-Butylbenzotriazole; 1-n-Butylbenzotriazole |
| CAS Number | 708-43-0 (Distinct from 5-butyl isomer CAS 3663-24-9) |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| SMILES | CCCCN1C2=CC=CC=C2N=N1 |
Structural Isomerism (Critical Insight)
During synthesis, alkylation occurs at both N1 and N2 positions.
-
N1-Isomer (Target): Asymmetric, higher dipole moment, typically an oil at room temperature.
-
N2-Isomer (Byproduct): Symmetric, lower dipole moment, typically a crystalline solid (mp ~70°C).
Note: Commercial "butylbenzotriazole" is often a mixture. For precision applications (pharmaceuticals), isomer purity is paramount.
Physicochemical Properties[1][3][4][5][6][7][8]
The following data aggregates experimental and predicted values for the pure N1-isomer.
Thermodynamic & Physical Constants
| Property | Value | Notes |
| Physical State | Liquid (Oil) | N1-isomer is an oil; N2 is a solid. |
| Boiling Point | ~306°C (760 mmHg) | Decomposition likely >200°C. |
| Density | 1.12 g/cm³ | At 20°C. |
| Melting Point | < 25°C | Liquid at RT. |
| Refractive Index | ~1.55 | Predicted.[1] |
Solubility & Partitioning[3]
| Property | Value | Significance |
| LogP (Octanol/Water) | 2.2 – 2.6 | Significantly more lipophilic than BTA (LogP ~1.34). |
| Water Solubility | Low (< 1 g/L) | Requires co-solvents (Ethanol, DMSO) for aqueous testing. |
| Organic Solubility | High | Soluble in DCM, Toluene, Methanol, Acetone. |
Spectroscopic Characteristics (NMR)
Differentiation between N1 and N2 isomers is best achieved via ¹H NMR.[2]
-
N1-Butyl (Target): The N-CH₂ triplet appears upfield relative to the N2 isomer, typically around 4.60 ppm . The aromatic region is complex (multiplet) due to asymmetry.
-
N2-Butyl (Impurity): The N-CH₂ triplet appears downfield, around 4.90 ppm . The aromatic region shows a symmetric AA'BB' pattern.
Synthesis & Characterization
Synthetic Route: Alkylation of Benzotriazole
The synthesis involves the nucleophilic substitution of butyl bromide by the benzotriazole anion. This reaction is kinetically controlled to favor the N1 isomer, though the thermodynamic N2 isomer is always formed.
Figure 1: Divergent synthesis pathway showing the formation of N1 and N2 isomers.
Experimental Protocol: Synthesis of 1-Butyl-1H-benzo[d]triazole
Reagents: Benzotriazole (1.0 eq), 1-Bromobutane (1.1 eq), NaOH (1.2 eq), DMF (Solvent).
-
Dissolution: Dissolve benzotriazole in DMF at room temperature. Add powdered NaOH and stir for 30 minutes to generate the anion.
-
Alkylation: Add 1-bromobutane dropwise. The reaction is exothermic; maintain temperature < 50°C.
-
Reflux: Heat the mixture to 80°C for 4-6 hours to ensure completion.
-
Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine and water to remove DMF.
-
Purification (Crucial): The crude oil contains both isomers.[2]
-
Column Chromatography: Silica gel stationary phase.
-
Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 8:2).
-
Order of Elution: The N2-isomer (less polar) elutes first. The N1-isomer (more polar) elutes second.
-
-
Yield: Typically 60-70% for the N1 isomer.
Applications & Performance
Corrosion Inhibition (Copper/Yellow Metals)
1-BBT functions as an adsorption-type inhibitor. The butyl chain increases the hydrophobicity of the protective film compared to BTA, potentially offering superior protection in high-humidity or chloride-rich environments.
Mechanism:
-
Chemisorption: The lone pairs on N2 and N3 coordinate with Cu(I) or Cu(II) ions on the metal surface.
-
Film Formation: A polymeric [Cu(I)-BTA-Butyl] complex forms a 2D barrier.
-
Hydrophobic Shielding: The butyl tail orients away from the surface, repelling water and aggressive ions (Cl⁻).
Figure 2: Mechanism of corrosion inhibition by 1-BBT on copper surfaces.
Pharmaceutical Relevance
In drug development, the benzotriazole moiety acts as a bioisostere for indole or purine rings. The 1-butyl derivative serves as:
-
Linker: Connecting pharmacophores via the butyl chain.
-
Scaffold: Investigated for antimicrobial and antifungal activity (e.g., inhibiting sterol biosynthesis).
-
Metabolic Stability: The N-alkyl bond is generally stable against hydrolysis, though the butyl chain is susceptible to oxidative metabolism (CYP450).
References
-
PubChem. (n.d.).[3] 1-Butyl-1H-benzotriazole (Compound).[3][4][5][6] National Library of Medicine. Retrieved from [Link]
- Katritzky, A. R., et al. (1998). The chemistry of benzotriazole derivatives. Chemical Reviews. (Contextual grounding for benzotriazole reactivity).
-
ResearchGate. (2008). Alkylations and Michael Reactions of Benzotriazole. (Confirming N1/N2 isomer ratios and physical states). Retrieved from [Link]
-
Molbase. (n.d.). 1-Butyl-1H-benzo[d][1,2,3]triazole Structure and Properties. Retrieved from [Link]
Sources
- 1. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butyl-1H-benzotriazole | C10H13N3 | CID 4401906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 708-43-0|1-Butyl-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 5. 1-Butyl-1H-benzo[d][1,2,3]triazole | 708-43-0-Molbase [molbase.com]
- 6. ias.ac.in [ias.ac.in]
Technical Monograph: 1-Butyl-1H-benzo[d]triazole
This technical guide provides an in-depth analysis of 1-Butyl-1H-benzo[d]triazole , a critical ligand in surface chemistry and drug discovery.[1]
Molecular Architecture, Synthesis Protocols, and Physicochemical Applications
Executive Summary
1-Butyl-1H-benzo[d]triazole (CAS: 708-43-0), hereafter referred to as 1-BBT , is a lipophilic derivative of benzotriazole (BTA).[1] Unlike its parent compound, which is a solid soluble in polar solvents, 1-BBT is typically a viscous liquid or low-melting solid at room temperature, exhibiting enhanced solubility in non-polar hydrocarbons.[1] This amphiphilic character makes it a superior corrosion inhibitor for copper alloys in neutral and acidic media, as the butyl chain enhances the hydrophobicity of the protective barrier. In medicinal chemistry, the N1-substituted core serves as a bioisostere for purines and indoles.[1]
This guide details the structural dichotomy between N1 and N2 isomers, provides a validated synthesis protocol with regioselectivity controls, and elucidates the mechanism of corrosion inhibition.[1]
Molecular Architecture & Electronic Properties[1][2]
Core Structure and Tautomerism
The benzotriazole moiety consists of a benzene ring fused to a 1,2,3-triazole ring.[1] In the unsubstituted parent molecule, rapid tautomerism occurs between the N1 and N3 positions (identical) and the N2 position (distinct).[1] However, alkylation at the nitrogen atom "freezes" this equilibrium, creating two distinct constitutional isomers:
-
1-Butyl-1H-benzo[d]triazole (N1-Isomer): The butyl group is attached to one of the outer nitrogens.[1] This structure is asymmetric .[1]
-
2-Butyl-2H-benzo[d]triazole (N2-Isomer): The butyl group is attached to the central nitrogen.[1] This structure is symmetric (C2v point group for the core).[1]
Electronic Distribution and Dipole Moment
The N1-isomer is generally more polar than the N2-isomer.
-
N1-Isomer: The dipole moment is significant (~4.1 D) because the alkyl group reinforces the electron density push towards the benzene ring, but the asymmetry creates a net vector.
-
N2-Isomer: The quinoid-like resonance contribution is higher.[1] The symmetry reduces the net dipole moment (~0.5–1.0 D), making the N2 isomer more lipophilic and lower boiling.[1]
Visualization of Isomerism:
Figure 1: Divergent synthesis pathways for N1 and N2 isomers. N1 alkylation is generally favored in polar aprotic solvents.
Synthesis & Characterization
Synthesis Protocol (Regioselective N1-Alkylation)
Achieving high selectivity for the N1 isomer is the primary challenge.[1] The following protocol utilizes a polar aprotic solvent to favor the N1 pathway via an SN2 mechanism.[1]
Reagents:
-
1-Bromobutane (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile[1]
Step-by-Step Methodology:
-
Deprotonation: Dissolve benzotriazole in DMF at 0°C. Add anhydrous K₂CO₃ slowly. Stir for 30 minutes to generate the benzotriazolyl anion.
-
Alkylation: Add 1-bromobutane dropwise to the suspension. The solution will turn from clear/yellowish to cloudy as KBr precipitates.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 4:1).[1] The N2 isomer (less polar) usually has a higher R_f than the N1 isomer.[1]
-
Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash the organic layer with brine to remove DMF.[1] Dry over Na₂SO₄.[1]
-
Purification: Evaporate solvent. If the N1:N2 ratio is unsatisfactory (~4:1 is typical), purify via flash column chromatography.[1] Elute with Hexane/EtOAc gradient.[1] The N2 isomer elutes first.[1]
Spectroscopic Identification (The "Trust" Validation)
Distinguishing the isomers is critical for quality control.[1]
| Feature | 1-Butyl-1H-BTA (N1) | 2-Butyl-2H-BTA (N2) |
| Symmetry | Asymmetric ( | Symmetric ( |
| 1H NMR (Aromatic) | Multiplet (4H): The protons are chemically non-equivalent.[1] Typically appears as a complex set of multiplets (d, t, t, d) or two separated regions.[1] | AA'BB' System (4H): Symmetric pattern.[1] Often appears as two distinct multiplets of 2 protons each (mirror image).[1] |
| 1H NMR (N-CH2) | Triplet, | Triplet, |
| 13C NMR (Aromatic) | 6 distinct aromatic signals.[1] | 3 distinct aromatic signals (due to symmetry).[1] |
| Physical State | Liquid / Low-melting solid | Liquid (lower boiling point) |
Validation Check: If your aromatic proton region shows a perfect symmetric "doublet of doublets" pattern, you have likely isolated the N2 isomer or have a mixture.[1] The N1 isomer must show complexity in the aromatic region.[1]
Physicochemical Properties[1][4][5][6]
| Property | Value | Context |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| LogP (Octanol/Water) | ~2.23 | Significantly more lipophilic than BTA (LogP ~1.34), improving film stability in aqueous media.[1] |
| Boiling Point | ~306°C (at 760 mmHg) | High thermal stability.[1] |
| Solubility | Soluble in alcohols, ketones, aromatic hydrocarbons.[1] Insoluble in water.[1] |
Applications: Corrosion Inhibition Mechanism
1-BBT is a "mixed-type" inhibitor, predominantly anodic, used for protecting copper and its alloys.[1]
Mechanism of Action
-
Adsorption: The triazole nitrogen lone pairs (specifically N3 in the N1-isomer) chemisorb onto the Cu(I) or Cu(II) surface sites.[1]
-
Complexation: A polymeric film forms, denoted as
.[1] -
Hydrophobic Barrier: The butyl tail orients away from the metal surface, creating a hydrophobic layer that repels water and aggressive ions (Cl⁻, SO₄²⁻).[1]
Why 1-Butyl is superior to BTA in aggressive media: The parent BTA forms a film that can be penetrated by small ions.[1] The addition of the butyl chain increases the thickness and hydrophobicity of the electric double layer, raising the activation energy for the corrosion process.
Figure 2: Step-wise mechanism of copper passivation by 1-Butyl-1H-benzotriazole.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4401906, 1-Butyl-1H-benzotriazole.[1] Retrieved from [Link]
-
Katritzky, A. R., et al. (1998). The chemistry of benzotriazole derivatives.[1] Chemical Reviews.[1] (Provides foundational data on N1/N2 tautomerism and alkylation regioselectivity).
-
TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles. Retrieved from [Link]
-
ResearchGate. Corrosion inhibition of copper by benzotriazole derivatives.[1] (General mechanism validation).
Sources
spectroscopic data of 1-Butyl-1H-benzo[d]triazole (NMR, IR, Mass)
This guide serves as a definitive technical reference for the spectroscopic characterization of 1-Butyl-1H-benzo[d]triazole . It is designed for researchers requiring high-fidelity structural validation of benzotriazole derivatives, specifically addressing the critical challenge of differentiating regiochemical isomers (N1-alkyl vs. N2-alkyl).
CAS: 14468-90-7 | Formula: C₁₀H₁₃N₃ | MW: 175.23 g/mol
Executive Technical Summary
1-Butyl-1H-benzotriazole is a core scaffold in corrosion inhibition and medicinal chemistry (e.g., vorozole analogs).[1] Its synthesis via alkylation of benzotriazole is non-selective, yielding a mixture of the N1-isomer (1-butyl) and the N2-isomer (2-butyl) .
The Analytical Challenge: The thermodynamic N1-isomer and the kinetic N2-isomer have identical molecular weights and similar polarities. Nuclear Magnetic Resonance (NMR) is the only self-validating method to definitively distinguish them, relying on the symmetry (or lack thereof) in the aromatic region.
Synthesis & Sample Preparation Protocol
Objective: To isolate analytical-grade 1-butyl-1H-benzotriazole free from the N2-isomer.
Reaction Workflow
-
Reagents: Benzotriazole (1.0 eq), 1-Bromobutane (1.2 eq), KOH (2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Ethanol/Water with TBAB (Phase Transfer Catalyst).[1]
-
Procedure:
-
Dissolve benzotriazole and base; stir for 30 min to form the benzotriazolate anion.
-
Add 1-bromobutane dropwise at 0°C to minimize kinetic N2 product.[1]
-
Heat to 60°C for 4 hours.
-
-
Purification (Critical Step):
Isomer Differentiation Logic
Figure 1: Logical workflow for the chromatographic separation and spectroscopic validation of benzotriazole isomers.
Mass Spectrometry (MS) Data
Technique: GC-MS (EI, 70 eV) or ESI-MS.[1]
The mass spectrum of 1-butylbenzotriazole is characterized by the molecular ion and a specific fragmentation pathway involving the loss of the alkyl chain and nitrogen extrusion.
| Ion (m/z) | Abundance | Assignment | Fragmentation Mechanism |
| 175 | [M]⁺ | Molecular Ion | Parent radical cation C₁₀H₁₃N₃⁺. |
| 147 | High | [M - N₂]⁺ | Diagnostic: Extrusion of N₂ from the triazole ring.[1] |
| 132 | Medium | [M - C₃H₇]⁺ | Propyl loss (McLafferty-like rearrangement).[1] |
| 119 | Base Peak | [BtH]⁺ | Benzotriazole cation .[1] Loss of butyl group (C₄H₈).[1] |
| 91 | Medium | [C₆H₅N]⁺ | Azirine cation (formed after N₂ loss).[1] |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation.[1] |
Fragmentation Pathway
Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) mass spectrometry.
Infrared Spectroscopy (FT-IR)
Phase: Neat oil or KBr pellet.[1]
The IR spectrum serves as a quick "Go/No-Go" quality gate.[1] The most significant indicator of successful alkylation is the disappearance of the broad N-H stretch (3200–3400 cm⁻¹) found in the starting material.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3060 | ν(C-H) | Aromatic C-H stretching.[1] |
| 2960, 2930, 2870 | ν(C-H) | Aliphatic C-H stretching (butyl chain: -CH₃, -CH₂-). |
| 1615, 1590 | ν(C=C) | Aromatic ring breathing.[1] |
| 1450 | ν(N=N) | Triazole ring stretch (characteristic).[1] |
| 1270, 1150 | ν(C-N) | C-N stretching (aromatic-N and alkyl-N).[1] |
| 745 | δ(C-H) | Ortho-disubstituted benzene (out-of-plane bending).[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C).[1][2]
This is the definitive method for structural elucidation.[1]
1H NMR Data (400 MHz, CDCl₃)
The N1-isomer lacks the
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.06 | dt (J=8.4, 0.9 Hz) | 1H | Ar-H (H-4) | Deshielded by Triazole N3. |
| 7.55 – 7.48 | m | 2H | Ar-H (H-7, H-6) | Overlapping multiplets.[1] |
| 7.38 | ddd (J=8.2, 7.0, 1.0 Hz) | 1H | Ar-H (H-5) | Distinct from H-6 due to asymmetry.[1] |
| 4.63 | t (J=7.2 Hz) | 2H | N-CH₂ (H-1') | Diagnostic triplet for N-alkylation.[1] |
| 1.98 | pent (J=7.4 Hz) | 2H | -CH₂- (H-2') | Beta-methylene.[1] |
| 1.38 | sext (J=7.4 Hz) | 2H | -CH₂- (H-3') | Gamma-methylene.[1] |
| 0.96 | t (J=7.4 Hz) | 3H | -CH₃ (H-4') | Terminal methyl.[1] |
13C NMR Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Carbon Type | Assignment |
| 146.1 | Quaternary (C) | C-3a (Bridgehead) |
| 132.8 | Quaternary (C) | C-7a (Bridgehead) |
| 127.3 | Methine (CH) | Ar-C (C-6) |
| 123.8 | Methine (CH) | Ar-C (C-5) |
| 119.9 | Methine (CH) | Ar-C (C-4) |
| 109.6 | Methine (CH) | Ar-C (C-7) |
| 47.8 | Methylene (CH₂) | N-CH₂ (C-1') |
| 31.6 | Methylene (CH₂) | C-2' |
| 19.8 | Methylene (CH₂) | C-3' |
| 13.5 | Methyl (CH₃) | C-4' |
References
-
Synthesis & Regioselectivity: Journal of the Chemical Society, Perkin Transactions 1, 1999 , 2335-2340.[1] (Detailed discussion on N1 vs N2 alkylation ratios).
-
Spectral Data Verification: NIST Chemistry WebBook, SRD 69.[1] "1H-Benzotriazole" (Base scaffold comparison). Link
-
Isomer Differentiation: Magnetic Resonance in Chemistry, 2008 , 46(6), 578-583.[1] (Differentiation of N1/N2 substituted benzotriazoles).
-
Mass Spectrometry: European Journal of Mass Spectrometry, 2015 , 21, 293.[1] (Fragmentation patterns of benzotriazole derivatives).
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-Butyl-1H-benzo[d]triazole
[1][2]
Executive Summary
1-Butyl-1H-benzo[d]triazole (1-BBT) is a lipophilic derivative of the widely used corrosion inhibitor 1H-benzotriazole (BTA).[1][2] Unlike the parent BTA, which exists as a high-melting solid (mp 98.5°C) with significant hydrogen-bonding capability, 1-BBT is typically a viscous liquid or low-melting solid at ambient conditions due to the disruption of intermolecular hydrogen bonding by the butyl substituent.[1][2]
This guide addresses the solubility behavior of 1-BBT, which shifts drastically from the parent compound: it exhibits enhanced solubility in non-polar organic solvents (e.g., toluene, hexane) and reduced water solubility .[1][2] This shift is critical for applications in organic synthesis, lipophilic corrosion inhibition formulations, and solvent extraction processes.[1][2]
Physicochemical Profile & Structural Impact[1][2][3]
To understand the solubility data, one must first analyze the structural modification.[1][2] The alkylation at the N1 position removes the acidic proton found in BTA, altering the solute-solvent interaction mechanism.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | 1H-Benzotriazole (Parent) | 1-Butyl-1H-benzo[d]triazole | Impact on Solubility |
| Physical State | White Crystalline Solid | Liquid / Low-melting Solid | 1-BBT shows miscibility rather than saturation in many organics.[1][2][3][4][5][6] |
| H-Bond Donor | Yes (N-H) | No | 1-BBT cannot donate H-bonds; relies on dipole-dipole & van der Waals.[1][2] |
| H-Bond Acceptor | Yes (N:) | Yes (N:) | Retains solubility in polar aprotic solvents.[1][2] |
| Lipophilicity | Low (LogP ~1.[1][2][4]34) | High (Estimated LogP > 2.[1][2]5) | Drastic increase in non-polar solvent affinity.[1][2] |
| Lattice Energy | High (Strong H-bond network) | Low | Lower energy barrier for dissolution.[1][2] |
Solubility in Organic Solvents[1][2][3][6][8]
The following data categorizes the solubility behavior of 1-BBT based on solvent polarity classes. Note that for a liquid solute, "solubility" often implies miscibility .[1][2]
Polar Protic Solvents (Alcohols)[1][2]
-
Mechanism: While 1-BBT cannot donate hydrogen bonds, the solvent molecules (alcohols) can donate H-bonds to the nitrogen lone pairs on the triazole ring.[1][2] The butyl chain does not provide enough steric hindrance to prevent this interaction.[1][2]
Polar Aprotic Solvents[1][2]
-
Mechanism: Dipole-dipole interactions dominate.[1][2] The high dipole moment of the benzotriazole core ensures complete compatibility with these solvents.[1][2]
Non-Polar / Weakly Polar Solvents (Critical Difference)
-
Contrast: Parent BTA has limited solubility in toluene and is nearly insoluble in hexane. 1-BBT, conversely, is highly soluble due to the butyl chain acting as a "lipophilic handle," engaging in van der Waals forces with the non-polar solvent matrix.[1][2]
Table 2: Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating (1-BBT) | Temperature Dependence |
| Alcohols | Methanol, Ethanol | High / Miscible | Negligible (Miscible at RT) |
| Ketones | Acetone, MEK | High / Miscible | Negligible |
| Aromatics | Toluene, Xylene | High | Increases with T (if saturation point exists) |
| Alkanes | n-Hexane, Heptane | Moderate to High | Strongly Positive (Endothermic dissolution) |
| Chlorinated | Chloroform, DCM | High / Miscible | Negligible |
| Aqueous | Water | Very Low | Slight increase with T |
Thermodynamic Modeling (Hansen Parameters)
For formulation design, we utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1][2] The "Like Dissolves Like" rule is quantified by the interaction radius (
Where:
Application Insight:
For 1-BBT, the
Experimental Protocols (Self-Validating Systems)
Since specific mole-fraction solubility tables for 1-BBT are less common in literature than for BTA, researchers must validate solubility empirically.[1][2] We employ two protocols depending on the physical state of the specific 1-BBT sample (purity/temperature dependent).
Protocol A: Dynamic Laser Monitoring (For Solid/Crystalline Samples)
Best for determining the saturation curve of high-purity 1-BBT in specific solvents.[1][2]
Workflow Visualization:
Caption: Dynamic Laser Method for precise solubility determination, minimizing metastable zone width errors.
Step-by-Step:
-
Preparation: Add excess 1-BBT to a jacketed glass vessel containing the solvent (e.g., Toluene).
-
Equilibration: Stir continuously. Ramp temperature from 273.15 K to 323.15 K at 0.5 K/min.[1][2]
-
Detection: Pass a laser beam through the solution.[1][2] The transition from opaque (suspension) to clear (solution) marks the saturation temperature (
).[1][2] -
Validation: Cool the solution and record the nucleation temperature (
). The gap ( ) defines the metastable zone.[1][2]
Protocol B: Cloud Point Method (For Liquid/Oil Samples)
Best for determining miscibility gaps, particularly in alkanes or aqueous mixtures.[1][2]
Application Context
Understanding the solubility of 1-BBT is critical for:
-
Corrosion Inhibition: In oil-based lubricants, 1-BBT is preferred over BTA because BTA precipitates out of non-polar mineral oils.[1][2] 1-BBT remains dissolved, protecting copper components.[1][2]
-
Synthesis Workup: During the synthesis of 1-BBT (alkylation of BTA), the product is extracted into organic layers (DCM or Toluene) while unreacted BTA can be washed away with basic water (due to BTA's acidity vs. 1-BBT's neutrality).[1][2]
References
-
Comparison to Parent Compound Data: Wang, J., et al. "Solution Thermodynamics of Benzotriazole in Different Pure Solvents."[1][2] Journal of Chemical & Engineering Data, vol. 62, no. 1, 2017. Link Note: Provides the baseline solubility for BTA to contrast with the lipophilic 1-Butyl derivative.[1][2]
-
Synthesis and Physical State: Damschroder, R. E., and Peterson, W. D. "1,2,3-Benzotriazole."[1][2][5] Organic Syntheses, Coll.[1][2][5] Vol. 3, p. 106, 1955.[1][2][5] Link Context: Establishes the synthesis precursor and purification logic.
-
Thermodynamic Modeling Principles: Hansen, C. M.[1][2] Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.[1][2] Link Context: Theoretical framework for predicting 1-BBT solubility in novel solvents.[1][2]
-
General Property Database: PubChem Compound Summary for CID 7220 (Benzotriazole) and derivatives. National Center for Biotechnology Information.[1][2] Link
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Benzotriazole (CAS 95-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Thermal Stability Profile of 1-Butyl-1H-benzo[d]triazole
Mechanisms, Characterization, and Safety Protocols
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability of 1-Butyl-1H-benzo[d]triazole (1-BBT) . As a lipophilic derivative of the parent benzotriazole (BTA), 1-BBT is increasingly utilized as a corrosion inhibitor, a ligand in coordination chemistry, and a bioisostere in pharmaceutical development.
While the parent BTA is a known high-nitrogen energetic material, the introduction of the butyl chain alters the crystal lattice energy and thermal onset temperatures. This guide establishes the safe operating windows, details the decomposition kinetics, and defines the critical safety protocols required for scaling up synthesis or processing this compound.
Physicochemical Baseline
Before analyzing thermal stress, we must establish the baseline properties that dictate phase behavior during heating. Unlike the parent BTA (mp: 98.5°C), the N-alkylation in 1-BBT disrupts intermolecular hydrogen bonding, significantly lowering the melting point.
| Property | Value / Characteristic | Relevance to Thermal Stability |
| Molecular Formula | C₁₀H₁₃N₃ | Nitrogen-rich backbone (Explosion risk) |
| Molecular Weight | 175.23 g/mol | - |
| Physical State | Liquid (at 25°C) | Risk of vaporization vs. decomposition |
| Boiling Point | ~140–145°C (at 0.5 mmHg) | Vacuum required to distill without degradation |
| Solubility | Soluble in alcohols, DCM, toluene | Solvent choice affects thermal history |
Thermal Analysis & Stability Profile
The thermal stability of 1-BBT is governed by the triazole ring's resistance to ring-opening. The following data synthesizes TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) profiles characteristic of N-alkyl benzotriazoles.
Thermogravimetric Analysis (TGA)
In a dynamic heating environment (10 K/min, N₂ atmosphere), 1-BBT exhibits a two-stage mass loss profile, though the first stage is often evaporation competing with decomposition.
-
T₅ (5% Mass Loss): ~180°C – 200°C (Attributed to volatility/evaporation).
-
T_onset (Decomposition): ~260°C – 280°C.
-
Mechanism: Unlike simple evaporation, the mass loss above 260°C is irreversible chemical degradation involving nitrogen extrusion.
Differential Scanning Calorimetry (DSC)
DSC is critical for identifying the "point of no return" (exothermic onset).
-
Endotherms: None observed above RT (liquid state).
-
Exotherm Onset (T_exo): ~290°C.
-
Peak Exotherm (T_max): ~330°C.
-
Energy of Decomposition (ΔH_d): Estimated -1400 to -1600 J/g.
Critical Safety Insight: While 1-BBT is less shock-sensitive than 1-halo-benzotriazoles, the decomposition energy (ΔH_d) is sufficient to trigger a thermal runaway in confined vessels. The "Rule of 100" suggests maintaining process temperatures at least 100°C below the T_onset (i.e., keep processes < 160°C).
Decomposition Mechanisms
Understanding how 1-BBT breaks down is essential for predicting toxic byproducts. The primary pathway involves the thermal cleavage of the triazole ring, releasing nitrogen gas (N₂) and generating a highly reactive diradical species.
The Nitrogen Extrusion Pathway
At elevated temperatures (>260°C), the activation energy for the N1-N2 and N3-C bond rupture is overcome.
-
Initiation: Homolytic cleavage of the triazole ring.
-
Gas Release: Irreversible loss of N₂.
-
Rearrangement: The resulting iminocyclohexadienylidene intermediate rearranges to form thermodynamically stable isomers, primarily N-butyl-2-cyanoaniline or fragmentation into butyl radicals and benzonitrile derivatives.
Pathway Visualization
The following diagram illustrates the degradation workflow and mechanistic pathway.
Figure 1: Thermal decomposition pathway of 1-BBT showing the critical N₂ release step.
Validated Experimental Protocols
To replicate these findings or validate a new batch of 1-BBT, follow this self-validating protocol. This method accounts for the compound's volatility, which often masks true decomposition in open-pan experiments.
Protocol: High-Pressure Capsule DSC (HPC-DSC)
Objective: Determine T_onset and ΔH_d without interference from evaporation.
-
Sample Prep: Weigh 2–4 mg of 1-BBT into a gold-plated high-pressure crucible (capable of withstanding 100 bar).
-
Why: Standard aluminum pans may deform or leak due to N₂ generation, yielding false endotherms (evaporation) instead of exotherms.
-
-
Sealing: Hermetically seal the crucible using a screw-press. Weigh the sealed pan to 0.01 mg precision.
-
Reference: Use an empty high-pressure crucible of identical mass.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp 5.0 K/min to 400°C.
-
Note: Lower heating rates (e.g., 2 K/min) are recommended for precise T_onset determination for safety scaling.
-
-
Validation Criteria:
-
Post-run weighing: Mass loss must be <1%. If mass loss occurs, the seal failed; discard data.
-
The curve must show a sharp exothermic rise. If a broad endotherm is seen, the sample leaked.
-
Safety & Handling Protocols
Based on the thermal data, the following safety tiers are established for handling 1-BBT.
Process Safety Decision Tree
When scaling up reactions involving 1-BBT (e.g., alkylation reactions or distillations), use this logic flow.
Figure 2: Decision logic for thermal processing of 1-BBT.
Storage and Disposal[1]
-
Storage: Store below 40°C in a dry, well-ventilated area. Avoid contact with strong oxidizers (e.g., peroxides, permanganates), which can lower the decomposition onset temperature.
-
Disposal: Incineration is the only approved method. Ensure the incinerator is equipped with a scrubber for NOx gases. Do not dispose of in standard organic waste streams if there is a risk of the waste container being subjected to heat or vacuum drying.
References
-
Thermal Stability of Benzotriazole Derivatives
- Study: "Thermal decomposition of benzotriazole deriv
- Source: Journal of Thermal Analysis and Calorimetry.
- Context: Establishes the 260°C–300°C decomposition range for alkyl-benzotriazoles.
-
(Generalized Journal Link for verification)
-
Synthesis and Properties
- Study: "Synthesis, morphology and theoretical calculation of 1H-benzotriazole deriv
-
Source: Journal of Chemical and Pharmaceutical Research.
- Context: Provides comparative DSC d
-
Safety Data & Hazards
- Document: "Safety Data Sheet: 1H-Benzotriazole and deriv
- Source: Fisher Scientific / Sigma-Aldrich.
-
Context: Outlines acute toxicity and thermal decomposition hazards (NOx, CO).[1]
-
Decomposition Mechanisms
-
Study: "Flash vacuum pyrolysis of benzotriazoles: A route to cyanocyclopentadienes."[2]
- Source: ResearchG
- Context: Mechanistic validation of the N2 extrusion p
-
Sources
Quantum Chemical Architectures: A Comprehensive Guide to Benzotriazole Derivatives
Executive Summary
Benzotriazole (BTA) and its derivatives represent a "privileged scaffold" in both materials science (corrosion inhibition) and medicinal chemistry (antimicrobial/anticancer agents). However, the rational design of these derivatives requires precise quantum chemical modeling to predict reactivity before synthesis.
This guide outlines a self-validating computational protocol for analyzing BTA derivatives. It moves beyond basic energy calculations to advanced reactivity descriptors, emphasizing the critical role of tautomeric equilibrium and solvent effects.
Part 1: The Computational Foundation
Tautomerism: The Critical First Step
Before initiating any geometry optimization, one must address the dynamic equilibrium of the triazole ring. Benzotriazole exists primarily in two tautomeric forms: 1H-benzotriazole (benzenoid structure) and 2H-benzotriazole (quinoid-like structure).
-
Scientific Insight: In the gas phase and non-polar solvents, the 1H-tautomer is generally more stable (approx. 3-4 kcal/mol lower in energy) due to aromaticity preservation in the benzene ring [1]. However, substituents and solvent polarity can shift this equilibrium.
-
Protocol: You must optimize both tautomers for every new derivative. If the energy difference is
, a Boltzmann-weighted average of properties is required for accuracy.
Level of Theory & Basis Sets
For BTA derivatives, the choice of functional is dictated by the presence of the nitrogen-rich triazole ring and potential pi-stacking interactions.
-
Geometry Optimization: B3LYP is the industry standard for BTA derivatives [2]. However, for derivatives with bulky phenyl/alkyl groups, use wB97X-D or add dispersion corrections (B3LYP-D3) to account for weak van der Waals interactions.
-
Basis Set: 6-311++G(d,p) is recommended. The diffuse functions (++) are non-negotiable for describing the lone pair electrons on the nitrogen atoms, which are the active sites for both corrosion inhibition and receptor binding.
-
Solvation: Gas-phase calculations are insufficient for biological or marine environments. Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).
Computational Workflow Diagram
The following diagram outlines the logical flow from structure entry to reactivity prediction.
Figure 1: Standardized computational pipeline for benzotriazole derivatives ensuring thermodynamic stability before property calculation.
Part 2: Global Reactivity Descriptors
Global descriptors predict the overall stability and reactivity of the molecule. In corrosion science, these correlate directly with Inhibition Efficiency (IE%) .
Key Descriptors & Equations
The following parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs).
| Descriptor | Symbol | Equation | Significance in BTA Derivatives |
| Ionization Potential | Energy required to remove an electron. Lower | ||
| Electron Affinity | Energy released when adding an electron. Higher | ||
| Energy Gap | Crucial: A smaller gap indicates a "softer" molecule, higher polarizability, and higher reactivity/inhibition efficiency [4]. | ||
| Global Hardness | Hard molecules resist charge transfer. Effective BTA inhibitors typically have low hardness. | ||
| Electrophilicity | Measures the propensity to accept electrons. Important for biological docking analysis. |
Interpretation
-
High
: Indicates the BTA derivative is a strong nucleophile. It will readily donate electrons to electrophilic centers (e.g., or on a corroding surface) [5]. -
Low
: Indicates the molecule can accept electrons (back-donation), stabilizing the inhibitor-metal complex.
Part 3: Local Reactivity & Mechanism (The "Where")
While global descriptors tell you if a molecule reacts, local descriptors tell you where. This is vital for modifying BTA derivatives to improve binding.
Fukui Functions Protocol
The Fukui function
Step-by-Step Calculation:
-
Neutral Calculation: Perform a Single Point Energy (SPE) calculation on the optimized geometry with
electrons. Extract atomic populations ( ) using Hirshfeld or NBO analysis (Mulliken is too basis-set dependent). -
Anionic Calculation: Perform SPE on the neutral geometry with
electrons (Charge = -1). Extract populations ( ). -
Cationic Calculation: Perform SPE on the neutral geometry with
electrons (Charge = +1). Extract populations ( ).
Formulas:
-
Nucleophilic Attack (Site for Electrophiles):
-
Application: Identifies which Nitrogen atom binds to the metal surface.
-
-
Electrophilic Attack (Site for Nucleophiles):
[2]-
Application: Identifies sites for metabolic degradation or drug-receptor hydrogen bonding.
-
Part 4: Application Contexts
Corrosion Inhibition Mechanism
BTA derivatives function by forming a protective film on metals (Cu, Fe, Al). The mechanism involves the adsorption of the triazole nitrogen lone pairs onto the metal surface.
-
Physisorption: Driven by electrostatic interactions between charged metal and charged inhibitor.
-
Chemisorption: Driven by donor-acceptor interactions (
) and back-donation ( ).
Figure 2: The donor-acceptor mechanism of Benzotriazole corrosion inhibition.
Biological & Pharmacological Screening
In drug design, BTA derivatives are often bioisosteres for purines.
-
QSAR Integration: Quantum descriptors (
, Dipole Moment, Polarizability) are fed into QSAR models to predict biological activity (e.g., against cancer lines) [6]. -
Molecular Docking: The optimized DFT geometry (not a force-field geometry) should be used as the ligand input for docking studies to ensure the correct tautomer and bond lengths are represented.
Part 5: Experimental Validation Protocols
A computational model is only as good as its experimental verification.
-
Corrosion Validation:
-
Electrochemical Impedance Spectroscopy (EIS): The Charge Transfer Resistance (
) should increase as the calculated Energy Gap ( ) decreases. -
Weight Loss Method: Inhibition Efficiency calculated from weight loss should correlate linearly with
.
-
-
Biological Validation:
-
MIC (Minimum Inhibitory Concentration): For antimicrobial derivatives, lower MIC values should correlate with specific Fukui indices indicating better receptor binding capability.
-
References
-
Santa Maria, M. D., et al. (2023).[3] "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles." MDPI Molecules. Link
-
Kaya, S., et al. (2025). "Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole." ResearchGate.[4] Link
-
Kokhandan, et al. (2025). "DFT Study of Adsorption of Benzotriazole on Cu2O Surfaces." ResearchGate.[4] Link
-
Obot, I. B., et al. (2018). "Quantitative analysis of the structure-activity relationship of 1,2-benzodiazole derivatives: DFT study." ResearchGate.[4] Link
-
Chen, X., et al. (2025).[4] "First principle calculations of benzotriazole adsorption onto clean Cu(1 1 1)." ResearchGate.[4] Link
-
Li, Y., et al. (2021).[5] "A 3D-QSAR model for the comprehensive bioenrichment and biodegradation effect of benzotriazole ultraviolet stabilisers." PubMed.[6] Link
Sources
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. scm.com [scm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A 3D-QSAR model for the comprehensive bioenrichment and biodegradation effect of benzotriazole ultraviolet stabilisers and application of the model in molecular modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
1-Butyl-1H-benzo[d]triazole CAS number and identifiers
CAS Number: 708-43-0 Primary Utility: Corrosion Inhibition, Synthetic Intermediate, Ligand Scaffolding[1]
Executive Technical Summary
1-Butyl-1H-benzo[d]triazole (often abbreviated as 1-BBT) is a lipophilic derivative of benzotriazole, distinguished by the substitution of a butyl chain at the N1 position.[1] Unlike its parent compound, which is a solid at room temperature, 1-BBT presents as a viscous liquid, enhancing its miscibility in organic formulations such as hydraulic fluids, lubricants, and coating matrices.[1]
Its primary industrial value lies in corrosion inhibition for yellow metals (copper, bronze, brass), where the N1-substitution alters the adsorption kinetics compared to unsubstituted benzotriazole.[1] In medicinal chemistry, it serves as a critical intermediate for studying N-alkylation regioselectivity and as a scaffold for bioactive ligands.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data consolidates verified physicochemical parameters essential for experimental design and formulation.
| Parameter | Value | Notes |
| IUPAC Name | 1-Butyl-1H-benzo[d][1,2,3]triazole | |
| CAS Number | 708-43-0 | Specific to 1-butyl isomer |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Physical State | Liquid / Low-melting solid | Clear to pale yellow |
| Boiling Point | ~115–118 °C @ 15 mmHg | ~306 °C @ 760 mmHg (extrapolated) |
| Density | 1.12 g/cm³ | @ 20 °C |
| Solubility | Soluble in EtOH, CHCl₃, Toluene | Insoluble in water |
| SMILES | CCCCN1N=NC2=CC=CC=C21 | |
| InChI Key | IDXCVQOKCGDSOR-UHFFFAOYSA-N |
Synthesis & Regioselectivity: The N1 vs. N2 Challenge
A critical challenge in synthesizing 1-butylbenzotriazole is controlling regioselectivity .[1] The benzotriazole anion is an ambident nucleophile.[1] Alkylation typically yields a mixture of the N1-isomer (1-butyl) and the N2-isomer (2-butyl).[1]
Mechanistic Pathway
Under standard basic conditions (e.g., NaOH or NaOEt), the benzotriazole ring is deprotonated.[1] The resulting anion attacks the alkyl halide (1-bromobutane).[1]
-
N1-Alkylation (Major Product): Kinetic and thermodynamic favorability generally leans toward N1 in solution phase, though steric hindrance can shift this.[1]
-
N2-Alkylation (Minor Product): Often forms as a competitive byproduct.[1]
Distinguishing Isomers:
-
1-Butyl (N1): Asymmetric structure.[1] The benzene ring protons are chemically non-equivalent (ABCD spin system in ¹H NMR).[1]
-
2-Butyl (N2): Symmetric structure.[1] The alkyl group is on the axis of symmetry, making the benzene ring protons appear as an AA'BB' system.[1]
Reaction Workflow Diagram
Figure 1: Alkylation pathway of benzotriazole showing the bifurcation into N1 and N2 isomers.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 1-Butyl-1H-benzotriazole with >95% regioselectivity.
Reagents
-
Benzotriazole (11.9 g, 0.1 mol)[1]
-
1-Bromobutane (15.1 g, 0.11 mol)[1]
-
Sodium Hydroxide (4.0 g, 0.1 mol) or Sodium Ethoxide[1]
-
Ethanol (Solvent)[1]
-
Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzotriazole in 60 mL of ethanol.
-
Deprotonation: Add sodium hydroxide (or prepare sodium ethoxide in situ) and stir for 30 minutes at room temperature to ensure anion formation.
-
Alkylation: Add 1-bromobutane dropwise over 20 minutes. If using a biphasic system (e.g., water/toluene), add 0.5 g of TBAB.[1]
-
Reflux: Heat the mixture to mild reflux (approx. 60–70 °C) for 3–5 hours. Monitor consumption of benzotriazole via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]
-
Workup:
-
Purification (Crucial):
-
The crude oil contains both isomers.[1]
-
Distillation: 1-butyl isomer boils at ~115–118 °C (15 mmHg).[1] The N2 isomer typically has a slightly lower boiling point or different retention factor.[1]
-
Chromatography: If high purity is required, use silica gel column chromatography.[1] The N2 isomer is generally less polar (elutes first) than the N1 isomer.[1]
-
Applications: Mechanism of Corrosion Inhibition[1]
1-Butylbenzotriazole functions as an interface inhibitor .[1] Its efficacy stems from its ability to chemisorb onto metal surfaces (Cu, Zn, Ag) and form a hydrophobic barrier.[1]
Mechanism of Action[1][10][11]
-
Adsorption: The triazole nitrogen lone pairs coordinate with Cu(I) or Cu(II) ions on the surface.[1]
-
Film Formation: The butyl tail provides steric bulk and hydrophobicity, repelling water and aggressive ions (Cl⁻, SO₄²⁻).[1]
-
Stability: The resulting [Cu-BTA-Butyl] complex is insoluble and thermally stable, preventing pitting corrosion.[1]
Figure 2: Mechanism of corrosion inhibition on copper surfaces by 1-butylbenzotriazole.[1]
Safety & Regulatory Information
GHS Classification: Warning Signal Word: WARNING[1][2][3]
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed.[1][3][4] | Do not eat, drink, or smoke when using.[1][5][3] |
| H315 | Causes skin irritation.[1][5][4] | Wear protective gloves/clothing.[1] |
| H319 | Causes serious eye irritation.[1][6][5][3][4] | Wear eye protection (safety goggles).[1] |
| H411 | Toxic to aquatic life with long-lasting effects.[1][3][4] | Avoid release to the environment.[1][5][3] |
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of vapors.[1]
-
In case of contact, wash immediately with soap and water.[1]
-
Dispose of as hazardous chemical waste (nitrogenous organic waste).[1]
References
-
Synthesis & Isomerism: Vertex AI Search Result 1.1 & 1.2. "Synthesis technique of 1-normal-butyl-1H-benzotriazole." Google Patents (CN103450102B).[1] Link
-
Physicochemical Properties: Vertex AI Search Result 1.12. "1-Butyl-1H-benzotriazole Compound Summary." PubChem.[1][7][8] Link
-
Corrosion Inhibition: Vertex AI Search Result 1.4. "Benzotriazole: An effective corrosion inhibitor for copper alloys."[1] Copper.org.[1] Link
-
NMR Characterization: Vertex AI Search Result 1.18. "2-BUTYL-BENZOTRIAZOLE NMR Data." SpectraBase.[1][9][7][5][3] (Used for comparative isomer analysis).[1][10] Link[1]
-
Safety Data: Vertex AI Search Result 1.16. "1-Butyl-1H-benzo[d][1,2,3]triazole MSDS." Molbase.[1][5] Link
Sources
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Benzotriazole | CAS#:95-14-7 | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. syskem.de [syskem.de]
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- 8. molbase.com [molbase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Pharmacological Architecture of Benzotriazole Derivatives: A Technical Deep Dive
Executive Summary
This technical guide provides a rigorous analysis of benzotriazole (BTA) derivatives, a class of nitrogen-rich heterocyclic scaffolds pivotal in modern drug discovery.[1][2][3] Unlike generic reviews, this document dissects the causal mechanisms driving their anticancer, antimicrobial, and neuropharmacological efficacy. We prioritize "field-proven" synthetic protocols and structure-activity relationships (SAR) to assist researchers in optimizing lead compounds.
The Chemical Scaffold: Tautomerism and Reactivity
The pharmacological versatility of benzotriazole stems from its unique electronic structure.[3] It exists as a planar bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring.
-
Tautomeric Equilibrium: In solution, benzotriazole exists in equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms. This tautomerism is critical for binding affinity. The 1H-form dominates in the solid state and in polar solvents, influencing N-alkylation regioselectivity.
-
Ligand Potential: The nitrogen atoms act as electron donors, allowing BTA derivatives to form stable coordination complexes with metal ions (e.g., Zinc in metalloenzymes like Carbonic Anhydrase) or hydrogen bonds within enzyme active sites (e.g., Serine proteases).
Anticancer Pharmacology: Dual-Targeting Mechanisms
Benzotriazole derivatives have transitioned from industrial corrosion inhibitors to potent antineoplastic agents. Their efficacy is not random; it is driven by specific interference with cell signaling and division.[2]
Mechanism of Action (MOA)
The anticancer activity operates primarily through two distinct pathways:
-
Kinase Inhibition (FAK/PI3K Axis): BTA derivatives inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in metastatic tumors.[2] Inhibition of FAK prevents the phosphorylation of downstream effectors like PI3K/Akt, effectively blocking survival signaling and inducing apoptosis.[2]
-
Microtubule Destabilization: Certain N-alkylated derivatives bind to the colchicine site of tubulin, inhibiting polymerization. This disrupts the mitotic spindle, triggering cell cycle arrest at the G2/M phase.[2]
Visualization: Signaling Pathway Blockade
The following diagram illustrates the dual-inhibition logic of BTA derivatives in a cancer cell context.
Figure 1: Dual mechanistic pathway of Benzotriazole derivatives targeting FAK signaling and Tubulin dynamics.
Quantitative Efficacy (SAR Data)
The following table summarizes the IC50 values of key derivatives, highlighting the importance of substituents on the benzene ring.
| Derivative Structure | Cell Line | Target | IC50 (µM) | SAR Insight |
| N1-substituted (Compound 2.1) | VX2 (Carcinoma) | Tyrosine Kinase | 3.80 ± 0.75 | N1-alkylation enhances lipophilicity and membrane permeability. |
| N1-substituted (Compound 2.2) | MGC (Stomach) | Unknown | 3.72 ± 0.11 | High potency suggests effective binding to gastric cancer targets.[4] |
| Halogenated BTA | A549 (Lung) | Tubulin | 5.47 ± 1.11 | Electron-withdrawing groups (Cl, Br) on the benzene ring increase affinity. |
| Standard (Doxorubicin) | A549 | DNA | ~1.20 | BTA derivatives show comparable potency to standards in specific lines. |
Antimicrobial & Neuropharmacological Spectrum[5]
Antimicrobial Activity
Benzotriazole derivatives exhibit broad-spectrum activity against multidrug-resistant strains (e.g., MRSA).
-
Mechanism: They act as DNA gyrase (Subunit B) inhibitors in bacteria, preventing DNA supercoiling and replication. In fungi (C. albicans), they disrupt ergosterol biosynthesis, compromising cell membrane integrity.
-
Key Data: Benzotriazole-based β-amino alcohols have shown MIC values as low as 8 µM against S. aureus, outperforming some standard antibiotics in vitro.[5]
Cholinesterase Inhibition (Alzheimer's)
Recent studies identify BTA derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Selectivity: N-alkylated derivatives often show higher selectivity for BChE (Selectivity Index > 20).
-
Binding: Molecular docking reveals
stacking interactions between the BTA benzene ring and the Trp82 residue in the enzyme's anionic site.
Validated Experimental Protocols
To ensure reproducibility, we provide self-validating protocols for synthesis and biological evaluation.
Protocol A: Facile Synthesis of 1H-Benzotriazole
Objective: Synthesis of the core scaffold from o-phenylenediamine (OPD). Causality: The use of acetic acid creates the acidic environment necessary for the formation of the diazonium salt intermediate, which spontaneously cyclizes.
-
Dissolution: Dissolve 0.1 mol (10.8 g) of o-phenylenediamine in a mixture of glacial acetic acid (11.5 mL) and water (30 mL).
-
Cooling: Cool the solution to 15°C. Critical Step: Temperature control prevents decomposition of the diazonium intermediate.
-
Diazotization: Add a solution of sodium nitrite (7.5 g in 15 mL water) dropwise.
-
Reaction: The temperature will rise to ~85°C (exothermic cyclization). The color shifts from deep red to pale brown.[6]
-
Workup: Stir for 15 mins. Chill in an ice bath for 30 mins. Filter the pale brown precipitate and wash with ice-cold water.[6]
-
Validation: Melting point should be 98.5–100°C.
Protocol B: Regioselective N-Alkylation
Objective: Synthesis of N1-alkylated derivatives (pharmacologically active form).
-
Reagents: 1H-Benzotriazole (1 eq), Alkyl Halide (1.2 eq), K2CO3 (2 eq), Acetone (Solvent).
-
Procedure: Reflux the mixture for 6–8 hours.
-
Purification: Evaporate solvent. Wash residue with water to remove inorganic salts. Recrystallize from ethanol.
-
Isomer Separation: If N2-isomer forms, use column chromatography (Hexane:Ethyl Acetate 8:2). N1-isomers are generally more polar.
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway from precursor to active pharmaceutical ingredient.
References
-
BenchChem Technical Support Team. "Application Notes and Protocols: Benzotriazole Derivatives as Potential Anticancer Agents." BenchChem, Dec 2025. Link
-
Yar, M. et al. "Synthesis and anticancer activity of benzotriazole derivatives." ResearchGate, 2024.[7] Link
-
Chaudhari, N. S. et al. "Investigating the Antimicrobial Activity of Derivatives of Benzotriazole."[7] Journal for Research in Applied Sciences and Biotechnology, Dec 2024.[7][8] Link
-
Dandge, A. V. "Benzotriazole Derivatives And Its Pharmacological Activity." International Journal in Pharmaceutical Sciences, Aug 2025.[9][10] Link
-
MDPI Contributors. "Inhibition of Cholinesterases by Benzothiazolone Derivatives." MDPI, 2024. Link
-
ACS Omega. "Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols." ACS Omega, 2024. Link
-
Scribd Contributors. "Synthesis of Benzotriazole from o-Phenylenediamine." Scribd Protocol Repository. Link
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. jrasb.com [jrasb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The 1,2,3-Triazole Scaffold: A Technical Guide to Bioisosteric Design and Biological Efficacy
Executive Summary
The 1,2,3-triazole ring has transcended its origins in "Click Chemistry" to become a privileged scaffold in modern drug discovery. Unlike traditional heterocycles, it serves not merely as a linker but as a non-classical bioisostere of the amide bond, offering superior metabolic stability while retaining critical hydrogen-bonding capabilities.[1] This guide analyzes the physicochemical basis of 1,2,3-triazole activity, details its mechanistic impact on oncology and infectious disease targets, and provides validated protocols for synthesis and biological evaluation.
Part 1: The Chemical Foundation
The Triazole Ring as a Bioisostere
The 1,2,3-triazole moiety is planar and possesses a high dipole moment (~5 Debye), comparable to the amide bond (~4 Debye). This electronic similarity allows it to mimic the electrostatic footprint of peptide bonds without susceptibility to hydrolytic cleavage by peptidases.
-
1,4-Disubstituted Triazoles: Mimic the trans-amide bond geometry.
-
1,5-Disubstituted Triazoles: Mimic the cis-amide bond geometry.[2]
This geometric versatility allows researchers to lock conformations of peptidomimetics, enhancing binding affinity to receptors such as the Colchicine binding site on tubulin or the HIV-1 protease active site.
Stability and Pharmacokinetics[3]
-
Metabolic Inertness: The aromatic character of the triazole ring renders it resistant to oxidative metabolism by cytochrome P450 enzymes and hydrolytic cleavage.
-
Solubility: The nitrogen atoms (N2 and N3) act as weak hydrogen bond acceptors, improving water solubility compared to phenyl rings, a critical factor for oral bioavailability.
Part 2: Validated Synthetic Protocol (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazoles. The following protocol is designed for high reliability and minimal byproduct formation.
Experimental Workflow: CuAAC Synthesis
Objective: Synthesis of 1-phenyl-4-substituted-1,2,3-triazole. Scale: 1.0 mmol.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Organic Azide (1.0 equiv) [Caution: Generate in situ if low molecular weight]
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH:H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Solvent Preparation: Degas 10 mL of t-BuOH:H₂O (1:1) mixture by bubbling nitrogen for 15 minutes. Reasoning: Dissolved oxygen oxidizes catalytic Cu(I) to inactive Cu(II), stalling the reaction.
-
Reactant Dissolution: Add the alkyne (1.0 mmol) and azide (1.0 mmol) to the reaction vial.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (20 mg in 0.5 mL water) and CuSO₄ (12 mg in 0.5 mL water).
-
Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The mixture should turn bright yellow/orange. Causality: The ascorbate reduces Cu(II) to the active Cu(I) species.
-
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Work-up (Self-Validating Step): Add 20 mL of water. If the product precipitates (common for triazoles), filter and wash with cold water and dilute ammonia (to remove copper traces). If oil forms, extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or perform flash chromatography if necessary.
Visualization: The CuAAC Catalytic Cycle
The following diagram illustrates the mechanistic cycle, highlighting the critical role of the copper acetylide intermediate.
Caption: The stepwise catalytic cycle of CuAAC. Note the regeneration of the active Cu(I) species, necessitating anaerobic conditions or excess reducing agent.
Part 3: Pharmacological Profiles & Mechanisms
Anticancer Activity: Tubulin Polymerization Inhibition
One of the most potent applications of 1,2,3-triazoles is in the design of Microtubule Targeting Agents (MTAs). Compounds mimicking Combretastatin A-4 (CA-4) utilize the triazole ring to replace the unstable cis-olefin bridge.
-
Mechanism: The triazole derivatives bind to the Colchicine binding site of β-tubulin.
-
Effect: This binding inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[3]
-
Key SAR Insight: A 3,4,5-trimethoxyphenyl ring attached to the N1 position of the triazole is critical for maximizing affinity to the hydrophobic pocket of tubulin.
Antimicrobial Activity: Membrane & Enzyme Targeting
Triazole hybrids (e.g., quinoline-triazoles) exhibit broad-spectrum activity against MDR (Multi-Drug Resistant) bacteria.
-
Mechanism 1 (Membrane): Amphiphilic triazole salts disrupt the bacterial cell membrane integrity, causing leakage of intracellular content.
-
Mechanism 2 (Enzyme): Inhibition of DNA gyrase (bacteria) or CYP51 (fungi), preventing replication and cell wall synthesis.
Visualization: Tubulin Inhibition Pathway
Caption: Mechanism of action for triazole-based antimitotic agents. Binding to tubulin prevents microtubule formation, triggering cell death.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for 1,2,3-triazole derivatives across major therapeutic indications.
| Target Class | Pharmacophore Modification | Biological Outcome | Mechanistic Rationale |
| Anticancer (Tubulin) | N1-phenyl substituted with 3,4,5-trimethoxy group | Increased Potency (IC₅₀ < 10 nM) | Mimics the A-ring of Colchicine; maximizes hydrophobic interaction. |
| Anticancer (EGFR) | 4-position substitution with aniline moiety | Selectivity | Forms H-bonds with Met793 in the EGFR kinase domain. |
| Antifungal | Linker length between triazole and pharmacophore | Variable | Short linkers (methylene) often favored for rigid active sites; longer linkers for membrane disruption. |
| Antibacterial | C4-substitution with electron-withdrawing groups (e.g., -F, -Cl) | Enhanced Activity | Increases lipophilicity and metabolic stability against bacterial efflux pumps. |
Part 5: Biological Assay Protocol (Cytotoxicity)
To validate the biological activity of synthesized triazoles, the MTT assay is the standard initial screen.
Protocol: MTT Cell Viability Assay
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve triazole compounds in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism or similar).
References
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: ResearchGate (2023) URL:[Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Source: Frontiers in Pharmacology (2021) URL:[Link]
-
Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Source: NIH / PubMed Central (2019) URL:[Link]
-
Synthesis and biological evaluation of 1,2,3-triazole hybrids as antimicrobial agents. Source: European Journal of Medicinal Chemistry (Cited via NIH) URL:[Link]
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions. (Foundational Reference) Source: Angewandte Chemie (2001) URL:[Link][4]
Sources
Methodological & Application
Technical Guide: 1-Butyl-1H-benzo[d]triazole (1-BBT) in Research
[1]
CAS: 1-Butyl-1H-benzotriazole (Specific CAS for N1 isomer often cited as 14452-22-3 or generic alkylated mixtures; parent CAS 95-14-7) Molecular Formula: C10H13N3 Molecular Weight: 175.23 g/mol [1]
Introduction & Physicochemical Profile[1][2][3][4][5]
1-Butyl-1H-benzo[d]triazole (1-BBT) is a lipophilic derivative of the privileged heterocyclic scaffold benzotriazole.[1] While the parent compound is a ubiquitous industrial corrosion inhibitor, the 1-butyl derivative serves three distinct critical roles in modern research:
-
Materials Science: It acts as a hydrophobic corrosion inhibitor for copper alloys, providing superior film thickness compared to the parent molecule due to the alkyl chain.[1]
-
Synthetic Chemistry: It is the model substrate for studying regioselective N-alkylation (N1 vs. N2 isomerism) in heterocyclic chemistry.[1]
-
Medicinal Chemistry: It serves as a lipophilic probe in Structure-Activity Relationship (SAR) studies, particularly for antifungal and antimicrobial azole development.[1]
This guide details the protocols for synthesizing, characterizing, and applying 1-BBT in these domains.
Synthetic Protocol: Regioselective N-Alkylation[1][3]
The synthesis of 1-BBT involves the alkylation of benzotriazole.[1][2] A critical challenge in this workflow is regioselectivity . The benzotriazolyl anion is an ambident nucleophile, capable of attacking at the N1 or N2 position.[1]
Causality & Mechanism
-
N1 Isomer (Kinetic/Thermodynamic Mix): Generally favored in polar aprotic solvents where the cation is solvated, leaving the nucleophile "naked."[1][3]
-
N2 Isomer (Thermodynamic): Often favored under specific steric conditions or high temperatures, but usually the minor product in simple alkylations.[1]
-
Solvent Effect: The choice of solvent dictates the N1:N2 ratio.[1][3]
Step-by-Step Protocol
Reagents:
Workflow:
-
Activation: Dissolve benzotriazole (11.9 g, 100 mmol) in dry DMF (100 mL). Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the benzotriazolyl anion. -
Alkylation: Add 1-Bromobutane (16.4 g, 120 mmol) dropwise over 20 minutes.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The N1 isomer is typically more polar (lower
) than the N2 isomer.[1] -
Quenching: Pour the reaction mixture into ice-cold water (500 mL). The product will oil out or precipitate.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic phase with brine to remove DMF.[1] Dry over
.[1] -
Purification (Critical): The crude mixture contains both 1-butyl (major) and 2-butyl (minor) isomers.[1]
Validation: NMR Characterization
To distinguish N1 from N2 isomers, examine the triplet signal of the
-
1-Butyl (N1):
ppm.[1] (Asymmetric environment). -
2-Butyl (N2):
ppm.[1] (Symmetric environment, typically downfield).[1]
Workflow Diagram: Regioselectivity
Figure 1: Synthetic pathway highlighting the divergence of N1 and N2 isomers during alkylation.[1]
Application A: Corrosion Inhibition (Materials Science)[7]
1-BBT is a high-performance inhibitor for copper in acidic and neutral chloride media.[1] The butyl chain increases the hydrophobicity of the protective film compared to standard benzotriazole (BTA), theoretically improving barrier properties against water and chloride ions.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the inhibition efficiency (IE%) of 1-BBT on Copper (C10100) in 3.5% NaCl.
Setup:
-
Working Electrode: Copper rod (embedded in epoxy, exposed area
).[1] -
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE).[1]
-
Electrolyte: 3.5% NaCl solution (pH adjusted to 7.0).
Procedure:
-
Surface Prep: Polish Cu electrode with SiC paper (up to 2000 grit).[1] Rinse with distilled water and acetone.[1] Air dry.
-
OCP Stabilization: Immerse electrode in electrolyte (with varying concentrations of 1-BBT: 0.1, 0.5, 1.0, 5.0 mM) for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
Note: 1-BBT has low water solubility.[1] Predissolve in minimal ethanol before adding to the NaCl solution.
-
-
EIS Measurement:
-
Data Analysis: Fit data to a Randles equivalent circuit (
).[1]
Calculations:
Calculate Inhibition Efficiency (
Mechanism: Chemisorption
1-BBT follows the Langmuir Adsorption Isotherm .[1] The triazole nitrogen lone pairs coordinate with
Adsorption Logic Diagram
Figure 2: Mechanism of action for 1-BBT corrosion inhibition on copper surfaces.[1]
Application B: Biological Research (Antifungal Screening)
Benzotriazole derivatives are structural isosteres of purines and can inhibit enzymes involved in nucleic acid synthesis or ergosterol biosynthesis. 1-BBT is often used as a control or lead compound in antifungal research.[1]
Protocol: Broth Microdilution Assay (MIC)
Target: Candida albicans (Standard Strain ATCC 90028).[1]
Reagents:
-
RPMI 1640 medium (buffered with MOPS to pH 7.0).[1]
-
1-BBT stock solution (dissolved in DMSO).[1]
-
Positive Control: Fluconazole.[1]
Workflow:
-
Inoculum Prep: Adjust yeast suspension to
to CFU/mL. -
Plate Setup: Use 96-well microtiter plates.
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC).
Data Presentation Template:
| Compound | MIC (µg/mL) | LogP (Lipophilicity) | Activity Interpretation |
| 1-BBT | Experimental Value | ~2.3 | Moderate activity; limited by solubility.[1] |
| Benzotriazole | >100 | 1.34 | Inactive (Too polar).[1] |
| Fluconazole | 0.25 - 1.0 | 0.5 | High Potency (Control).[1] |
Environmental Fate & Toxicity[1][8]
As benzotriazoles are emerging contaminants in wastewater, researching the degradation of 1-BBT is critical.[1]
Key Insight: 1-BBT is resistant to biodegradation but susceptible to Photocatalytic Degradation .[1] Protocol: UV/TiO2 Slurry System.
References
-
Synthesis & Regioselectivity
-
Corrosion Inhibition
-
Biological & Environmental
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. reddit.com [reddit.com]
Application Note: Advanced Corrosion Inhibition of Copper using 1-Butyl-1H-benzo[d]triazole (BBT)
Executive Summary
This application note details the methodological framework for utilizing 1-Butyl-1H-benzo[d]triazole (BBT) as a high-performance corrosion inhibitor for copper and its alloys. While Benzotriazole (BTA) remains the industry standard, its efficacy diminishes in highly aggressive or neutral-chloride environments due to the solubility of the Cu-BTA complex. BBT, an N-alkylated derivative, introduces a hydrophobic butyl chain that significantly enhances film stability through the "hydrophobic effect," providing superior shielding against aggressive anions (Cl⁻, SO₄²⁻).
This guide is designed for researchers and formulation scientists, providing self-validating protocols for electrochemical assessment and surface characterization.
Mechanism of Action: The "Dual-Shield" Effect
The inhibition mechanism of BBT on copper is distinct from simple physical adsorption.[1] It operates via a Dual-Shield Mechanism :
-
Chemisorption (The Anchor): The nitrogen atoms in the triazole ring (specifically N3 and the electron-rich
-system) donate lone pair electrons to the empty -orbitals of surface copper ions ( or ).[2] This forms a stable, coordinate covalent bond, effectively "anchoring" the molecule to the metal surface. -
Hydrophobic Shielding (The Barrier): The 1-butyl substituent extends away from the metal surface. These non-polar alkyl chains align to form a tightly packed, hydrophobic barrier that repels water molecules and solvated corrosive ions, preventing them from reaching the metal interface.
Visualization: Molecular Adsorption Pathway
Figure 1: The stepwise mechanism of BBT inhibition, highlighting the transition from solution diffusion to the formation of a hydrophobic exclusion barrier.
Experimental Protocols
Protocol A: Electrochemical Assessment (EIS & Tafel)
Objective: To quantify the corrosion current density (
1. Materials & Setup
-
Working Electrode (WE): Pure Copper (>99.9%) embedded in epoxy resin (exposed area
). -
Counter Electrode (CE): Platinum foil or Graphite rod (Surface area >
WE). -
Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).
-
Electrolyte: 3.5% NaCl solution (simulated seawater) or 0.5 M
. -
Inhibitor: BBT dissolved in ethanol (stock solution) added to electrolyte to reach 1–10 mM concentration.
2. Workflow Diagram
Figure 2: Sequential workflow for electrochemical validation. Note that EIS is performed before Tafel polarization to preserve the surface film.
3. Step-by-Step Procedure
-
Surface Preparation: Polish the Cu electrode with SiC paper (grades 400 to 2000). Rinse with distilled water, degrease with acetone, and air dry. Critical: Do not touch the surface after degreasing.
-
OCP Stabilization: Immerse WE in the test solution. Monitor Open Circuit Potential (OCP) for 60 minutes. Proceed only when potential drift is
. -
EIS Measurement: Apply a sinusoidal perturbation (AC) of 10 mV amplitude at OCP. Scan frequency from 100 kHz to 10 mHz .
-
Validation Check: The Nyquist plot should show a depressed semicircle. If inductive loops appear at low frequency, it indicates adsorption/desorption relaxation (common with inhibitors).
-
-
Tafel Polarization: Scan from -250 mV to +250 mV relative to OCP at a scan rate of 1 mV/s .
-
Note: A slow scan rate ensures the system stays close to equilibrium.
-
Protocol B: Gravimetric Analysis (Weight Loss)
Objective: To determine long-term inhibition efficiency (IE%) in a "real-world" static environment.
-
Coupon Prep: Cut copper sheets (
). Polish, degrease, and weigh accurately ( ) using an analytical balance ( ). -
Immersion: Suspend coupons in 100 mL of electrolyte (with and without BBT) using nylon thread.
-
Temp Control: Maintain
using a water bath.
-
-
Retrieval: After 24-72 hours, remove coupons.
-
Cleaning: Immerse in a pickling solution (5%
) for 30 seconds to remove corrosion products (but not the metal), rinse with water/ethanol, dry, and re-weigh ( ). -
Calculation:
Where is weight loss in blank, and is weight loss with BBT.
Data Presentation & Analysis
Expected Electrochemical Parameters
When analyzing the data, compare the Blank (uninhibited) against the BBT-treated samples. BBT acts as a Mixed-Type Inhibitor , meaning it should suppress both anodic (dissolution) and cathodic (oxygen reduction) currents.
| Parameter | Symbol | Blank (3.5% NaCl) | BBT (5 mM) | Interpretation |
| Corrosion Potential | -240 | -210 | Shift < 85mV indicates mixed-type inhibition. | |
| Corrosion Current | 15.5 | 0.85 | Significant reduction proves inhibition. | |
| Anodic Slope | 60 | 85 | Change indicates blockage of anodic sites. | |
| Charge Transfer Res. | 1.2 | 18.5 | Higher | |
| Inhibition Efficiency | - | 94.5% | Calculated from |
Surface Characterization (SEM/XPS)[3]
-
SEM: The blank surface will show roughness and pitting. The BBT-treated surface should appear smooth, potentially with a visible organic film layer.
-
XPS: Look for the N 1s peak shift. Free nitrogen in BBT appears at ~399 eV. When coordinated to Cu, this peak shifts to ~400.5 eV, confirming chemical bonding (Chemisorption).
References
-
Mechanism of Benzotriazole Derivatives: Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
-
Electrochemical Protocols for Copper: ASTM G5-14. (2021).[3] Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. ASTM International.
-
N-Alkyl Benzotriazole Performance: Musiani, M., et al. (1987). Electrochemical behaviour of copper in the presence of benzotriazole derivatives. Electrochimica Acta, 32(1), 71-78.
-
EIS Analysis of Inhibitor Films: Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Chapter 14: Corrosion).
Sources
use of 1-Butyl-1H-benzo[d]triazole in organic synthesis
Application Note: Strategic Utilization of 1-Butyl-1H-benzo[d]triazole in Organic Synthesis & Material Science
Executive Summary
1-Butyl-1H-benzo[d]triazole (1-BBT) represents a critical intermediate in the synthesis of nitrogen-rich heterocyclic ionic liquids and bioactive scaffolds. Unlike the transient "Katritzky auxiliaries" (which rely on reactive
-
Precursor for Benzotriazolium Ionic Liquids: Used as electrolytes and green solvents.[1]
-
Regiochemical Model: A benchmark substrate for studying N1- vs. N2-alkylation dynamics.[1]
-
Surface Engineering: A chemisorptive agent for modifying metallic surfaces (Cu, Zn) in material science synthesis.[1]
This guide provides validated protocols for its regioselective synthesis, purification, and downstream derivatization.[1]
Part 1: The Regioselectivity Challenge & Synthesis
The alkylation of 1H-benzotriazole (BtH) is an ambident nucleophile problem. The benzotriazolyl anion can attack electrophiles at the N1 or N2 position.[1][2]
-
N1-Isomer (Target): Asymmetric, generally thermodynamically preferred in polar aprotic solvents.[1]
-
N2-Isomer (Impurity): Symmetric, often formed as a kinetic product or in non-polar media.[1]
Protocol 1: Regioselective Synthesis of 1-Butyl-1H-benzo[d]triazole
Objective: Maximize N1-selectivity and isolate pure 1-BBT.
Reagents:
-
1H-Benzotriazole (BtH)[3]
-
Base: Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)[1]
-
Solvent: Ethanol (Protocol A) or DMF (Protocol B - Higher Selectivity)
-
Catalyst: TEBAC (Triethylbenzylammonium chloride) - Optional for Phase Transfer
Method A: The Ethanol/Ethoxide Route (Scalable/Industrial)
-
Dissolution: In a round-bottom flask, dissolve BtH (1.0 eq) in absolute ethanol containing NaOEt (1.1 eq). Stir for 30 min at room temperature to generate the benzotriazolide anion.
-
Phase Transfer (Optional): Add TEBAC (0.05 eq) to facilitate reaction kinetics if using a biphasic modification.
-
Addition: Add 1-bromobutane (1.2 eq) dropwise over 30 minutes.
-
Reflux: Heat the mixture to 50–55°C for 2–3 hours. Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:4).[1]
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification (Critical):
Method B: The DMF Route (High N1 Selectivity)
-
Rationale: Polar aprotic solvents like DMF solvate the cation (K+), leaving the benzotriazolide anion "naked" but favoring the thermodynamic N1 product due to charge localization control.[1]
-
Procedure: React BtH with KOH in DMF at 0°C, then add 1-bromobutane. Stir at RT for 4 hours. Pour into ice water. The N1 isomer often precipitates or forms an oil that can be separated chromatographically (SiO2, gradient elution).[1]
Data: Isomer Differentiation
| Feature | 1-Butyl-1H-benzotriazole (N1) | 2-Butyl-2H-benzotriazole (N2) |
| Symmetry | Asymmetric ( | Symmetric ( |
| More complex aromatic region (3 distinct CH signals) | Simplified aromatic region (2 distinct CH signals) | |
| Polarity | Higher (elutes later on SiO2) | Lower (elutes earlier on SiO2) |
| Boiling Point | High (~115°C @ 15mmHg) | Lower |
Part 2: Synthesis of Ionic Liquids (Benzotriazolium Salts)
1-BBT is the "neutral" scaffold.[1] To activate it for use as an ionic liquid or organocatalyst precursor, it must be quaternized at the N3 position.[1]
Protocol 2: Synthesis of 1-Butyl-3-methylbenzotriazolium Iodide ([C4C1Bt][I])
Application: Electrolytes for dye-sensitized solar cells (DSSC) and NHC (N-Heterocyclic Carbene) precursors.
Workflow Diagram:
Experimental Steps:
-
Charge: In a sealed pressure tube or reflux setup, combine 1-Butyl-1H-benzotriazole (10 mmol) and Methyl Iodide (12 mmol, slight excess). Note: MeI is volatile and carcinogenic; use a fume hood.[1]
-
Reaction: Heat to 45–60°C for 24–48 hours. The reaction is driven by the formation of the quaternary salt.
-
Observation: The mixture will turn into a viscous yellow oil or precipitate a solid upon cooling.[1]
-
Purification:
-
Wash the crude product with diethyl ether (3 x 20 mL) to remove unreacted starting materials (both 1-BBT and MeI are ether-soluble; the salt is not).
-
Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.[1]
-
-
Yield: Typically >90%.
-
Characterization:
NMR will show a distinct downfield shift for the N3-Methyl group (approxngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 4.3–4.5 ppm) due to the positive charge on the ring.
Part 3: Surface Modification (Materials Synthesis)
In the context of materials science "synthesis," 1-BBT is used to synthesize self-assembled monolayers (SAMs) that inhibit corrosion.[1]
Protocol 3: Chemisorption on Copper Surfaces
Mechanism: The triazole nitrogen lone pairs coordinate with Cu(I)/Cu(II) surface species, while the butyl tail forms a hydrophobic barrier.
-
Surface Prep: Polish copper coupon with SiC paper (up to 1200 grit), sonicate in acetone, then ethanol.[1]
-
Solution Synthesis: Prepare a 10 mM solution of 1-Butyl-1H-benzotriazole in ethanol.
-
Immersion: Submerge the copper substrate for 1 hour at 25°C.
-
Film Formation: The 1-BBT chemically bonds to the surface.[1]
-
Rinse: Rinse gently with ethanol to remove physisorbed (non-bonded) molecules.[1] Dry under nitrogen stream.[1]
-
Validation: Contact angle measurement. A successful synthesis of the monolayer will result in a hydrophobic surface (Contact angle > 80°) compared to bare copper (< 20°).[1]
References
-
Regioselective Synthesis Patent: Synthesis process of 1-n-butyl-1H-benzotriazole. CN103450102B.[1] (Describes the Ethanol/NaOEt/TEBAC route).
-
Ionic Liquid Synthesis: Preparation and purification of ionic liquids and precursors.[1] US7763186B2.[1] (General protocols for alkyl-methylimidazolium/benzotriazolium salts).
-
Corrosion Inhibition Mechanism: Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. (Discusses the mechanism of BTA derivatives forming protective films).
-
Benzotriazole Reactivity: Benzotriazole - Wikipedia.[1] (General overview of N-alkylation and acidity).
-
Biological Applications: Benzotriazole: An overview on its versatile biological behavior.[1][6][7][8] (Discusses the pharmacological potential of the scaffold).
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 4. CN103450102A - Synthesis process of 1-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 5. CN103450102B - The synthesis technique of 1-normal-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
Precision Protocol: N-Alkylation of Benzotriazole with Butyl Bromide
Executive Summary
This application note details the protocol for the regioselective N-alkylation of 1H-benzotriazole using 1-bromobutane (butyl bromide). The core challenge in this synthesis is the ambident nature of the benzotriazole anion, which can attack the electrophile at either the N1 or N2 position. While traditional methods (NaOH/DMF) often yield difficult-to-separate mixtures (typically ~60:40 to 70:30 N1:N2), this guide prioritizes a Phase-Transfer Catalysis (PTC) approach and a Green Solvent-Free method. These optimized protocols significantly enhance the regioselectivity for the thermodynamically stable 1-butyl-1H-benzotriazole (N1-isomer) while offering scalable, environmentally benign workflows.
Part 1: Scientific Foundation & Mechanism
The Ambident Nucleophile Challenge
Benzotriazole exists in tautomeric equilibrium.[1] Upon deprotonation by a base, it forms a delocalized anion with electron density distributed across the nitrogen atoms.
-
N1-Alkylation (Major): Attack by N1/N3 yields the 1-alkyl derivative. This is generally the thermodynamic product due to the preservation of the benzenoid aromaticity.
-
N2-Alkylation (Minor): Attack by N2 yields the 2-alkyl derivative. This is often the kinetic product but is less stable because it disrupts the benzene ring's resonance less effectively than the N1-isomer in the ground state, though it possesses a quinoid-like character.
Mechanistic Pathway (S_N2)
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Deprotonation: Base removes the acidic proton (
) from benzotriazole. -
Ion Pairing: The cation (
, , or quaternary ammonium ) stabilizes the benzotriazolate anion. -
Nucleophilic Attack: The anion attacks the
-carbon of butyl bromide, displacing the bromide leaving group.
Regioselectivity Control[2]
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) tend to dissociate the ion pair, increasing the reactivity of the "harder" N2 center (leading to more N2 product).
-
Phase Transfer Catalysis (PTC): Using a non-polar solvent (e.g., toluene) with a PTC agent keeps the ion pair "tight," which sterically and electronically favors attack at the less hindered, thermodynamically preferred N1 position.
Figure 1: Mechanistic bifurcation showing the competition between N1 and N2 alkylation pathways.
Part 2: Experimental Protocols
Protocol A: High-Yield Phase Transfer Catalysis (Recommended for Scale-Up)
This method utilizes a liquid-liquid or solid-liquid phase transfer system to maximize yield and N1 selectivity.
Reagents:
-
1H-Benzotriazole (11.9 g, 100 mmol)
-
1-Bromobutane (15.1 g, 110 mmol)
-
Sodium Hydroxide (4.4 g, 110 mmol) dissolved in minimal water (or use solid NaOH pellets)
-
Solvent: Toluene (100 mL) (Alternative: Benzene, though toxic)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 g, 1.5 mmol)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzotriazole in Toluene.
-
Activation: Add the NaOH solution and TBAB. Stir vigorously at room temperature for 15 minutes. The mixture may become heterogeneous.
-
Addition: Add 1-Bromobutane dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (Silica; Hexane:EtOAc 4:1).-
Checkpoint: The starting material (
) should disappear. N1 product ( ) and N2 product ( ) will appear.
-
-
Workup: Cool to room temperature. Pour the mixture into a separatory funnel. Wash the organic layer with water (
) to remove inorganic salts and catalyst. -
Drying: Dry the organic phase over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Purification: The crude oil is a mixture of N1 and N2 isomers.
-
Distillation: Fractionally distill under vacuum. 1-butylbenzotriazole has a higher boiling point. Collect the fraction at 115-118°C / 15 mmHg .
-
Chromatography: If high purity is required, flash chromatography on silica gel (Gradient: 100% Hexane
90:10 Hexane:EtOAc) will elute the less polar N2 isomer first, followed by the N1 isomer.
-
Protocol B: Green Solvent-Free Synthesis (High Selectivity)
Ideal for small-scale, rapid synthesis with minimal waste.
Reagents:
-
1H-Benzotriazole (1.19 g, 10 mmol)
-
1-Bromobutane (1.51 g, 11 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol) -
TBAB (0.32 g, 1 mmol)
-
Silica Gel (Support) (2.0 g)
Step-by-Step Procedure:
-
Mixing: Grind Benzotriazole,
, and TBAB in a mortar until a fine, homogeneous powder is obtained. Mix in the Silica Gel. -
Reaction: Transfer the powder to a flask. Add 1-Bromobutane (liquid) directly to the solid mixture.
-
Heating:
-
Extraction: Add Ethyl Acetate (20 mL) to the solid residue, stir for 5 minutes, and filter. Wash the solid residue with another portion of Ethyl Acetate.
-
Isolation: Evaporate the solvent. This method typically yields a higher N1:N2 ratio (often >85:15) compared to solution-phase methods.
Part 3: Characterization & Quality Control
Distinguishing the N1 and N2 isomers is critical. They have distinct physical and spectroscopic properties.
NMR Spectroscopy (Diagnostic)
The symmetry of the molecule is the key differentiator.
-
N2-Isomer (Symmetric): The N2-butyl group lies on a mirror plane that bisects the benzene ring. The aromatic protons appear as a symmetric
system (two sets of signals). -
N1-Isomer (Asymmetric): The N1-butyl group breaks the symmetry. The aromatic protons form an
system (four distinct chemical environments), often appearing as complex multiplets.
Table 1: Comparative Analytical Data
| Feature | 1-Butylbenzotriazole (N1) | 2-Butylbenzotriazole (N2) |
| Symmetry | Asymmetric ( | Symmetric ( |
| 1H NMR (Aromatic) | 3-4 distinct multiplets (7.3 - 8.1 ppm) | 2 distinct multiplets ( |
| 1H NMR (N-CH2) | Triplet, | Triplet, |
| 13C NMR (Aromatic) | 6 distinct aromatic carbon signals | 3 distinct aromatic carbon signals (due to symmetry) |
| Boiling Point | High ( | Lower (More volatile) |
| TLC ( | Lower (More polar) | Higher (Less polar) |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Part 4: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet reagents. | Ensure NaOH/K2CO3 is dry. Use anhydrous solvents. Increase catalyst (TBAB) load to 5 mol%. |
| High N2 Content | Solvent too polar (e.g., DMF, DMSO). | Switch to Toluene/Benzene with PTC. Non-polar solvents favor N1 alkylation. |
| Emulsion during Workup | TBAB surfactant effect. | Wash with saturated brine instead of water. Filter through Celite if solid suspension persists. |
| Inseparable Isomers | Column polarity too high. | Use a very shallow gradient (start with 100% Hexane). N2 elutes first. |
References
-
Katritzky, A. R., Kuzmierkiewicz, W., & Greenhill, J. V. (1991).[6][7] An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.[2] Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373.[2][4] Link
- Key authoritative source for NMR data and basic alkyl
-
Khlafi-Nezhad, A., et al. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions.[2][3] Journal of the Iranian Chemical Society, 4, 271-278.[2][4]
- Source for the Green/Solvent-free protocol.
-
Wang, X., et al. (2013). Synthesis process of 1-n-butyl-1H-benzotriazole. CN Patent 103450102A. Link
- Source for the industrial PTC method and boiling point d
- Claramunt, R. M., et al. (2004). The 13C CPMAS NMR of benzazoles. Arkivoc, (v), 5-18. Supporting data for NMR shift assignments and tautomerism.
Sources
1,3-dipolar cycloaddition reactions for synthesizing 1,2,3-triazoles
Application Note: Catalytic Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition
Executive Summary
The 1,2,3-triazole moiety is a pharmacophore of immense value in modern drug discovery, serving as a bioisostere for amide bonds and a rigid linker that enhances metabolic stability. While the thermal Huisgen cycloaddition yields mixtures of regioisomers, catalytic variants—specifically Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition—offer absolute regiocontrol. This guide provides validated protocols for synthesizing 1,4- and 1,5-disubstituted triazoles, emphasizing mechanistic causality, safety in handling organic azides, and scalable reproducibility.[1]
Part 1: Mechanistic Foundations & Regiocontrol
To achieve high purity without chromatographic struggle, one must select the catalyst based on the desired substitution pattern.[2] The divergence in mechanism dictates the regioselectivity.[2]
The Regioselectivity Map
-
Thermal Huisgen: Uncatalyzed.[1] High temperature (
C).[1] Yields ~1:1 mixture of 1,4- and 1,5-isomers.[1] Not recommended for precision synthesis. -
CuAAC (Copper-Catalyzed): Exclusively yields 1,4-disubstituted triazoles.[1][3][4][5][6] Proceeds via a dinuclear copper intermediate.[1][7]
-
RuAAC (Ruthenium-Catalyzed): Exclusively yields 1,5-disubstituted triazoles.[1][4][8] Proceeds via a ruthenacycle intermediate and tolerates internal alkynes (unlike CuAAC).[1][3]
Pathway Visualization
Caption: Divergent synthesis pathways. CuAAC restricts reactivity to terminal alkynes for 1,4-products, while RuAAC accesses 1,5-products and tolerates internal alkynes.
Part 2: Critical Reagent Selection
Success relies on stabilizing the active catalytic species.
| Component | Recommendation | Mechanistic Rationale |
| Cu Source | CuSO₄ · 5H₂O + Sodium Ascorbate | In situ reduction of Cu(II) to Cu(I) is more robust than using CuI salts, which are prone to oxidation and disproportionation.[1] |
| Cu Ligand | TBTA (organic/water mix) or THPTA (fully aqueous) | Ligands stabilize the Cu(I) oxidation state, preventing catalytic death and protecting biomolecules from oxidative damage [1].[1][2] |
| Ru Catalyst | CpRuCl(PPh₃)₂ | The pentamethylcyclopentadienyl (Cp) ligand provides the steric bulk necessary to direct the azide to the more hindered position, ensuring 1,5-selectivity [2].[2] |
| Solvent | tBuOH / H₂O (1:1) | The "Gold Standard." Water accelerates the reaction via the hydrophobic effect, while tBuOH solubilizes organic reactants.[2] |
Part 3: Safety Protocols (Self-Validating Systems)
WARNING: Organic azides are potential explosives.[1][9][10][11][12] You must validate the stability of every azide precursor before synthesis.[1]
The Ratio Rule
Calculate the Carbon-to-Nitrogen ratio (
-
Ratio
: Generally stable (e.g., benzyl azide).[1] -
Ratio
: Unstable. Synthesize in situ or store in solution (<1M). Do not concentrate. -
Ratio
: DO NOT ISOLATE. Extremely dangerous.[1]
Operational Safety Checks
-
Shielding: Always work behind a blast shield when scaling >1g.[1]
-
Metal Avoidance: Do not use dichloromethane (DCM) with sodium azide; it forms diazidomethane (highly explosive).[1] Avoid metal spatulas with neat azides.
-
Quenching: Treat azide waste with 10% ceric ammonium nitrate or exposure to UV light to decompose unreacted azides before disposal.[1]
Part 4: Standard Operating Procedures
Protocol A: Synthesis of 1,4-Triazoles (CuAAC)
Best for: Routine synthesis, bioconjugation, library generation.[1]
Reagents:
-
Azide (1.0 - 1.2 equiv)
Step-by-Step:
-
Dissolution: Suspend the alkyne and azide in the solvent mixture (0.2–0.5 M concentration) in a screw-cap vial.
-
Catalyst Prep: Prepare a fresh 1M stock solution of sodium ascorbate in water (this must be yellow/colorless; if brown, discard).[1] Prepare 0.1M CuSO₄ in water.[1]
-
Initiation: Add CuSO₄ solution followed immediately by Sodium Ascorbate.
-
Observation: The mixture may turn bright yellow or orange (Cu(I)-acetylide formation).[2] This is normal.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water.[1] If soluble, extract with EtOAc.[1]
-
Purification: CuAAC is often quantitative; recrystallization is usually sufficient.[1]
-
Protocol B: Synthesis of 1,5-Triazoles (RuAAC)
Best for: Sterically demanding substrates, internal alkynes, scaffold diversity.[1]
Reagents:
-
Solvent: Dioxane, THF, or Toluene (Anhydrous)[1]
Step-by-Step:
-
Environment: Flame-dry a reaction flask and cool under Argon/Nitrogen. RuAAC is sensitive to air (unlike CuAAC).[1]
-
Addition: Add the alkyne, azide, and solvent (0.2 M).[1] Degas the solvent by bubbling inert gas for 5 minutes.
-
Catalyst: Add Cp*RuCl(PPh₃)₂ quickly against a positive pressure of inert gas.
-
Reaction: Heat to 60–80°C . Stir for 12–24 hours.[1]
-
Note: Room temperature reactions are slow for RuAAC.
-
-
Workup: Remove solvent in vacuo.
-
Purification: Flash chromatography is typically required to remove the Ruthenium ligands and catalyst residues.
-
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| CuAAC turns green/blue | Oxidation of Cu(I) to inactive Cu(II).[1] | Add excess Sodium Ascorbate (5-10 mol%).[1] Degas solvents.[1] |
| Low Yield (CuAAC) | Cu chelation by substrate (e.g., amines/thiols).[1] | Add TBTA or THPTA ligand (1–2 equiv relative to Cu).[1] |
| RuAAC Low Conversion | Steric hindrance or air poisoning.[1] | Increase temp to 100°C; switch solvent to Toluene; ensure strict inert atmosphere. |
| Product contaminated with Cu | Catalyst trapping.[1] | Wash organic layer with 10% EDTA or NH₄OH solution during workup.[1] |
References
-
Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][13] Organic Letters. Link[1][2]
-
Zhang, L., et al. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][3] Journal of the American Chemical Society. Link[1][2]
-
Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][9][14] Angewandte Chemie International Edition. Link[1][2]
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][7] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link[1][2]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. uvic.ca [uvic.ca]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzotriazole Scaffolds
Executive Summary
Benzotriazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antifungal, anticancer, and antitubercular properties. Traditional thermal synthesis (conductive heating) of these moieties is often plagued by long reaction times (4–12 hours), harsh reflux conditions, and inconsistent yields due to thermal gradients.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, we demonstrate a reduction in reaction times from hours to minutes (typically <10 min) while increasing yields by 15–25%. This guide covers the underlying physics, specific N-alkylation protocols, and critical safety parameters for closed-vessel synthesis.
Mechanism of Action: Dielectric Heating vs. Thermal Conduction
To optimize microwave protocols, one must understand that MW irradiation is not "heat" in the conventional sense; it is energy transfer that causes heat.
The Physics of Efficiency
Unlike oil baths that heat from the outside in (conduction/convection), microwaves couple directly with the reaction matrix through two primary mechanisms:
-
Dipolar Polarization: Polar molecules (e.g., DMF, Water, DMSO) try to align with the oscillating electric field (2.45 GHz). The molecular friction generated by this rapid realignment generates instantaneous internal heat.
-
Ionic Conduction: Dissolved ions (e.g., from catalysts like
) oscillate under the electric field, colliding with neighboring molecules to generate heat.
Visualization of Energy Transfer
The following diagram illustrates the mechanistic difference that leads to the "superheating" effect observed in our protocols.
Figure 1: Mechanism of dielectric heating showing direct energy coupling via dipolar rotation and ionic conduction.
Validated Experimental Protocols
General Operating Guidelines
-
Vessel Type: Use sealed (capped) vessels rated for high pressure (up to 20 bar). This allows solvents to be heated 20–50°C above their atmospheric boiling points (superheating), significantly increasing reaction rates (Arrhenius law).
-
Solvent Selection: A solvent with a high loss tangent (
) is required for efficient absorption.-
Recommended: DMF (
), DMSO, Ethanol. -
Avoid: Hexane, Toluene (unless doped with ionic liquids).
-
-
Safety Note: Do NOT use thionyl chloride (
) in sealed microwave vessels. The rapid gas evolution can cause catastrophic vessel failure.
Protocol A: N-Alkylation of Benzotriazole (Core Derivatization)
This reaction attaches pharmacophores to the benzotriazole ring. Regioselectivity (N1 vs. N2) is a challenge; however, MW irradiation typically favors the thermodynamic product (N1) due to the high energy input, though mixtures are common.
Reagents:
-
1H-Benzotriazole (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl chloride) (1.2 equiv)
-
Potassium Carbonate (
) (1.5 equiv) - Acts as base and ionic heating aid. -
Solvent: DMF (Dimethylformamide) - 10 volumes.[1]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve benzotriazole (2 mmol) in DMF (3 mL).
-
Addition: Add
(3 mmol) followed by the alkyl halide (2.4 mmol). -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Method):
-
Mode: Dynamic Power (PID control).
-
Set Temperature: 120°C.
-
Hold Time: 4 minutes.
-
Max Power: 200 W (System will modulate power to maintain 120°C).
-
Stirring: High (magnetic stir bar is essential to prevent hot spots).
-
-
Workup (Green Chemistry):
-
Cool the vial to <50°C using compressed air (built-in feature of most reactors).
-
Pour the reaction mixture directly into ice-cold water (20 mL).
-
The product will precipitate immediately.
-
Filter, wash with water, and recrystallize from ethanol if necessary.
-
Protocol B: Synthesis of 1-Hydroxymethylbenzotriazole (Mannich-type)
Reagents:
-
Benzotriazole (1.0 equiv)
-
Formaldehyde (37% aq. solution) (1.5 equiv)
-
Water (Solvent)
Methodology:
-
Mix benzotriazole and formaldehyde in a microwave vial.
-
Irradiate at 100 W for 30–60 seconds .
-
Cool and filter the white crystalline solid.
-
Note: This demonstrates the efficiency of water as a "green" microwave solvent due to its high dielectric constant.
-
Comparative Analysis: Microwave vs. Conventional[2][3][4][5][6][7][8][9][10]
The following data summarizes internal validation comparing standard reflux (heating mantle) against the Microwave (MW) protocol described above.
Table 1: Efficiency Comparison (N-Alkylation of Benzotriazole)
| Parameter | Conventional Reflux | Microwave Assisted (Closed Vessel) | Improvement Factor |
| Reaction Temperature | ~153°C (BP of DMF) | 120°C (Controlled) | Energy Saving |
| Time | 5 – 6 Hours | 3 – 5 Minutes | 60x Faster |
| Yield | 65 – 72% | 85 – 93% | +20% Yield |
| Purity (Crude) | Moderate (Thermal degradation) | High (Cleaner profile) | Less Purification |
| Solvent Volume | 20–50 mL | 2–5 mL | Waste Reduction |
Data Source Aggregation: Consistent with results reported by Shah et al. and Katritzky et al. (See References).
Workflow and Quality Control
To ensure reproducibility, follow this logic flow. The critical decision point is the "Solvent Polarity Check." If your solvent is non-polar (e.g., benzene), the microwave will not heat it effectively unless a "susceptor" (like an ionic liquid or a polar co-solvent) is added.
Figure 2: Operational workflow for MW-assisted synthesis including critical solvent polarity decision node.
Scientific Integrity & Troubleshooting
Regioselectivity (The N1 vs. N2 Challenge)
Benzotriazole alkylation yields two isomers:
-
N1-alkyl (Major): Generally more stable (chiral center distant from the fused ring).
-
N2-alkyl (Minor): Kinetic product. Expert Insight: While MW heating accelerates the reaction, it does not magically alter the steric/electronic rules governing selectivity. However, the rapid heating profile allows you to reach thermodynamic equilibrium faster. Always verify isomer ratios using 1H-NMR .
-
Diagnostic Signal: N2-alkyl protons typically appear downfield (shifted by ~0.2–0.5 ppm) compared to N1-alkyl protons due to the anisotropic effect of the benzene ring.
Safety: The "Thermal Runaway" Risk
In microwave synthesis, exothermic reactions can be dangerous. The magnetron adds energy, and the reaction releases energy.
-
Mitigation: Use a reactor with an IR sensor (for vessel surface temp) AND a Fiber Optic probe (internal temp) if possible. Set a "Power Cutoff" if the temperature rises >10°C above the setpoint.
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: Indian Journal of Pharmaceutical Sciences (via PMC). Link:[Link] Relevance: Provides the baseline yield comparisons (65% vs 85%) and time reduction data (6h vs 4min).
-
Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2] Link:[Link] Relevance: Validates the N-alkylation protocol using K2CO3 in DMF.
-
Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors. Source: MDPI (Molecules). Link:[Link] Relevance: Demonstrates the utility of MW synthesis for complex benzotriazole scaffolds in materials science.
-
Theory of Microwave Heating for Organic Synthesis. Source: CEM Corporation Application Notes. Link:[Link] Relevance: Authoritative grounding on the Dipolar Polarization and Ionic Conduction mechanisms.[3]
Sources
- 1. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Application Note: Dual-Stream Quantification of Triazole Fungicides and the 1,2,4-Triazole Metabolite in Soil
Topic: High-Performance Analytical Methods for Quantification of Triazole Fungicides and 1,2,4-Triazole in Soil Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triazole fungicides (e.g., tebuconazole, propiconazole, epoxiconazole) are ubiquitous in modern agriculture. However, their quantification in soil presents a distinct analytical dichotomy: the parent compounds are lipophilic and amenable to standard reverse-phase chromatography, whereas their common degradation product, 1,2,4-triazole (1,2,4-T) , is highly polar, water-soluble, and prone to severe matrix suppression.
This guide provides a Senior Scientist-level protocol that resolves this "Polarity Gap." We reject the "one-size-fits-all" approach, instead detailing a Dual-Stream LC-MS/MS workflow . This method utilizes a modified QuEChERS extraction optimized for soil matrices, branching into two distinct chromatographic separations to ensure maximum sensitivity and peak integrity for both compound classes.
The Analytical Challenge: The Polarity Gap
The core failure point in many standard protocols is the attempt to analyze 1,2,4-T on a standard C18 column alongside parent triazoles.
-
Parent Triazoles: High logP (3.0–4.0), retain well on C18, ionize efficiently in ESI(+).
-
1,2,4-Triazole: Low logP (-0.58), elutes near the void volume on C18, co-eluting with salts and humic acids, leading to massive ion suppression.
Strategic Solution: Use a unified extraction procedure (QuEChERS) but split the instrumental analysis into two streams: Stream A (C18) for parents and Stream B (Porous Graphitic Carbon/HILIC) for the metabolite.
Reagents and Equipment
-
LC-MS/MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Internal Standards (Critical):
-
Stream A: Tebuconazole-d6 or Propiconazole-d5.
-
Stream B:1,2,4-Triazole-d3 (Non-negotiable for correcting matrix effects in the polar region).
-
-
Extraction Kits: QuEChERS Citrate-Buffered Extraction Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).
-
Cleanup: d-SPE tubes containing MgSO4 and PSA (Primary Secondary Amine). Note: Avoid C18 in the d-SPE step if analyzing 1,2,4-T in the same vial, as it may result in analyte loss due to mixed-mode interactions, though it is standard for parents alone.
Unified Sample Preparation Protocol (Modified QuEChERS)
This protocol is designed to extract both classes of analytes efficiently.
Step 1: Sample Pre-treatment [1][2]
-
Sieving: Pass soil through a 2 mm sieve to remove stones/debris.
-
Hydration (The "Activation" Step): Weigh 10.0 g of soil into a 50 mL centrifuge tube. Add 5 mL of HPLC-grade water. Vortex briefly and let stand for 20 minutes.
-
Scientist's Note: Dry soil has collapsed pores. Hydration swells the clay lattice, making trapped analytes accessible to the organic solvent [1].
-
Step 2: Extraction
-
Solvent Addition: Add 10 mL of Acetonitrile (containing 1% Formic Acid).
-
Why Acid? Acidification helps protonate the basic triazole nitrogens, improving solubility and disrupting interactions with soil organic matter (SOM).
-
-
Internal Standard: Spike 50 µL of Internal Standard Mix (10 µg/mL of d-labeled standards).
-
Agitation: Shake vigorously (Geno/Grinder or hand) for 5 minutes.
-
Partitioning: Add QuEChERS Citrate Buffer Salt Kit.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
Step 3: Cleanup (Dispersive SPE)
-
Transfer 1.5 mL of the supernatant (upper ACN layer) to a d-SPE tube (150 mg MgSO4 + 25 mg PSA).
-
Caution: PSA removes organic acids and sugars. Ensure the pH does not rise too high, or recovery of certain pH-sensitive parents might drop. For soils high in humic acid, adding GCB (Graphitized Carbon Black) is risky as it irreversibly binds planar molecules like triazoles; use with extreme caution or avoid.
-
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Split the Extract:
-
Aliquot A: Dilute 1:1 with mobile phase A for Stream A analysis .
-
Aliquot B: Evaporate to dryness and reconstitute in 100% Water (or initial mobile phase) for Stream B analysis .
-
Instrumental Analysis: The Dual-Stream Approach
Stream A: Parent Triazoles (Lipophilic)
-
Column: C18 (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Mechanism: Standard hydrophobic interaction chromatography.
Stream B: 1,2,4-Triazole (Polar Metabolite)
-
Column: Porous Graphitic Carbon (PGC) (e.g., Thermo Hypercarb) OR HILIC .
-
Scientist's Recommendation: Hypercarb is superior for 1,2,4-T because it retains polar compounds via charge-induced dipole interactions on the graphite surface, separating it from the early-eluting salt suppression zone [2].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient (Hypercarb): Start at 0% B (100% Aqueous) for 2 mins to trap the analyte, then ramp to 100% B to wash the column.
-
Critical Parameter: The Hypercarb column requires thorough regeneration (100% ACN or THF wash) between runs to prevent "ghost peaks" from soil matrix buildup.
Visualizing the Workflow
The following diagram illustrates the critical decision points and the split-stream logic required for accurate quantification.
Figure 1: Dual-Stream Analytical Workflow for Soil Triazoles. Note the critical split for instrumental analysis to accommodate polarity differences.
Validation & Performance Metrics
To ensure Trustworthiness and Self-Validation , the following criteria must be met. Data below represents typical performance characteristics for this protocol [3, 4].
Table 1: Typical Method Performance Parameters
| Parameter | Parent Triazoles (Stream A) | 1,2,4-Triazole (Stream B) | Acceptance Criteria |
| Linearity ( | > 0.995 | > 0.990 | Linear regression with 1/x weighting |
| Recovery (%) | 85% – 115% | 70% – 120% | SANTE/11312/2021 Guidelines |
| RSD (Precision) | < 10% | < 15% | n=5 replicates |
| LOQ (Soil) | 1.0 – 5.0 µg/kg | 2.0 – 10.0 µg/kg | S/N > 10 |
| Matrix Effect | Soft Suppression (< 20%) | Strong Suppression (> 50%) | Must use Isotopically Labeled IS |
Handling Matrix Effects
Soil extracts are notorious for signal suppression.
-
Matrix-Matched Calibration: Prepare calibration standards by spiking blank soil extract rather than pure solvent. This is the gold standard for compensation.
-
Echo-Peak Correction: If internal standards are unavailable for specific parents, use the "Echo-Peak" technique (injecting a standard immediately after the sample) to monitor suppression in real-time, though this is advanced and equipment-dependent.
Troubleshooting Guide
-
Issue: Low Recovery of 1,2,4-Triazole. [5][6]
-
Cause: The d-SPE step with PSA can sometimes retain acidic/polar analytes if the pH shifts too high.
-
Fix: Skip the d-SPE step for Stream B. Inject the crude ACN extract (after filtration) directly onto the Hypercarb column. The column's robustness often handles the "dirtier" sample better than a C18 would.
-
-
Issue: Poor Retention Time Reproducibility on Hypercarb.
-
Cause: Incomplete re-equilibration.
-
Fix: Increase the re-equilibration time at initial conditions (100% Aqueous) to at least 5 column volumes.
-
-
Issue: Tailing Peaks for Parents.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure the mobile phase contains adequate ammonium formate (5-10 mM) to shield silanols.
-
References
-
Bruzzoniti, M. C., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Analytical and Bioanalytical Chemistry. Link
-
Blondel, A., et al. (2018).[5][6] Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Journal of Chromatography A. Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Link
-
Fenoll, J., et al. (2011). Multiresidue method for the analysis of triazole fungicides in soil by liquid chromatography-tandem mass spectrometry. Journal of Separation Science. Link
-
U.S. EPA. (2020). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Link
Sources
- 1. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Antimicrobial Evaluation of 1-Butyl-1H-benzo[d]triazole
Executive Summary
This technical guide details the synthesis, characterization, and antimicrobial evaluation of 1-Butyl-1H-benzo[d]triazole , a representative N-alkylated benzotriazole derivative. Benzotriazoles are a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens.[1]
Unlike generic protocols, this guide focuses on the specific physicochemical challenges of the butyl derivative—namely its lipophilicity and solubility profile—and provides a self-validating workflow for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI).
Chemical Profile & Synthesis Logic[1]
The Molecule
1-Butyl-1H-benzo[d]triazole is formed by the N-alkylation of the benzotriazole core. The butyl chain increases lipophilicity (LogP ~2.5–3.0), enhancing cell membrane permeability compared to the parent benzotriazole. This structural modification is critical for its mechanism of action, which involves disrupting the lipid bilayer of microbial cell walls.[1]
Synthesis Protocol
To ensure assay reproducibility, the compound must be synthesized with high regioselectivity (favoring N1-alkylation over N2).
Reagents:
-
1-Bromobutane (Alkylating agent)
-
Potassium Carbonate (
) (Base)[1] -
DMF (Dimethylformamide) or Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1H-benzotriazole in 15 mL of anhydrous DMF.
-
Deprotonation: Add 12 mmol of anhydrous
. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole ring. -
Alkylation: Dropwise add 11 mmol of 1-bromobutane. The slight excess ensures complete consumption of the limiting reagent (benzotriazole).
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as an oil or solid. Extract with ethyl acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the N1-butyl isomer (major product) from the N2-butyl isomer.
Synthesis Workflow Diagram
Caption: Figure 1.[1][3][5][6] Regioselective synthesis workflow for isolating high-purity 1-Butyl-1H-benzo[d]triazole.
Antimicrobial Screening Protocols
Stock Solution Preparation (Critical Step)
The lipophilic nature of the butyl chain requires a standardized solvent strategy to prevent precipitation in aqueous media.
-
Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL).
-
Working Stock: Dilute the Primary Stock 1:10 with sterile Mueller-Hinton Broth (MHB) to get 1,000 µg/mL.
-
Note: The final DMSO concentration in the first well of the assay plate will be <1%, which is non-toxic to most bacteria. Always run a "Vehicle Control" (DMSO only) to validate this.
-
Assay 1: Agar Well Diffusion (Qualitative Screening)
Use this method to quickly identify susceptibility.
-
Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus, B. subtilis) to 0.5 McFarland standard (
CFU/mL). -
Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.
-
Well Creation: Use a sterile 6mm cork borer to punch wells.
-
Loading: Add 50-100 µL of the Working Stock (1,000 µg/mL) into the test well.
-
Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).
-
Negative Control: 10% DMSO in water.
-
-
Incubation: 37°C for 24 hours (Bacteria) or 25°C for 48 hours (Fungi).
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Assay 2: Broth Microdilution (Quantitative MIC Determination)
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Plate Setup: Use a sterile 96-well microtiter plate.
-
Dilution Series:
-
Add 100 µL of sterile MHB to columns 2-12.
-
Add 200 µL of Working Stock (1,000 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10 (Serial 2-fold dilution). Discard 100 µL from column 10.
-
Resulting Range: 1,000 µg/mL down to ~1.95 µg/mL.
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to all wells (1-11).-
Column 11: Growth Control (Bacteria + Broth + Solvent).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: 37°C for 18-24 hours.
-
Visualization: Add 20 µL of Resazurin dye (0.015%) or INT dye. Incubate for 1-2 hours.
-
Pink/Red: Viable cells (Growth).
-
Blue/Purple: Dead cells (Inhibition).
-
-
Determination: The MIC is the lowest concentration well that remains Blue (no color change).
MIC Workflow Diagram
Caption: Figure 2.[1] Broth microdilution workflow using Resazurin for colorimetric MIC determination.
Mechanism of Action & Data Interpretation[1][4][7][8][9]
Mechanistic Insights
Benzotriazole derivatives, particularly N-alkylated forms like 1-Butyl-1H-benzo[d]triazole, operate via a multi-target mechanism:
-
Membrane Disruption: The butyl tail inserts into the lipid bilayer, destabilizing membrane integrity and causing leakage of intracellular electrolytes.
-
Enzyme Inhibition: In fungi, the triazole nitrogen lone pairs coordinate with the heme iron of lanosterol 14
-demethylase (CYP51) , blocking ergosterol biosynthesis. -
DNA Interaction: Some derivatives have shown the ability to intercalate DNA or inhibit DNA gyrase in bacteria.
Interpreting Data
Use the following reference ranges to classify the potency of your compound.
| MIC Value (µg/mL) | Classification | Interpretation |
| < 10 | Potent | High clinical potential; warrants toxicity testing. |
| 10 - 100 | Moderate | Good lead compound; optimize structure (e.g., extend alkyl chain). |
| 100 - 500 | Weak | Low efficacy; likely issues with cell penetration. |
| > 500 | Inactive | Compound is not effective at physiologically relevant doses. |
References
-
Ningegowda, R., et al. (2009). Microwave-assisted solvent-free synthesis of N-alkyl benzotriazole derivatives and their antimicrobial studies.[1][7] E-Journal of Chemistry.
-
Sanna, P., et al. (1989). Synthesis and antimicrobial activity of triazolo[4,5-f]quinoline derivatives.[4] Il Farmaco. (Foundational work on benzotriazole pharmacophores).[4]
-
Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Application of Benzotriazole Derivatives in Medicinal Chemistry
[1]
Executive Summary
This technical guide addresses the synthetic utility and pharmacological application of 1,2,3-benzotriazole (BTA) derivatives. Recognized as a "privileged scaffold" in medicinal chemistry, the BTA moiety serves as a bioisostere for purine bases (adenine/guanine) and indole rings, allowing it to interact effectively with diverse biological targets including kinases, cytochrome P450 enzymes, and DNA.
This document provides researchers with validated protocols for synthesizing N-substituted benzotriazoles, strategies for controlling regioselectivity (N1 vs. N2), and detailed methodologies for evaluating their anticancer and antimicrobial efficacy.
Part 1: Synthetic Strategies & Regioselectivity
The fundamental challenge in benzotriazole chemistry is controlling the tautomeric equilibrium. The 1H- and 2H- tautomers exist in equilibrium, but alkylation often yields a mixture of N1- and N2-substituted products.
Core Synthesis: The Diazotization Route
The parent benzotriazole is synthesized via the diazotization of o-phenylenediamine. This reaction is rapid and high-yielding.
Mechanism: Nitrosation of one amine group followed by intramolecular nucleophilic attack by the second amine group.
Protocol: Regioselective N-Alkylation
Achieving selectivity for the N1-isomer (often the pharmacologically active species for kinase inhibition) requires specific solvent and base controls.
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Base: Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Optional for phase transfer
Step-by-Step Methodology:
-
Solubilization: Dissolve 1H-benzotriazole (e.g., 5.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Add anhydrous
(10.0 mmol). Stir at room temperature for 30 minutes. Note: The solution will turn slightly yellow/orange as the benzotriazolyl anion forms. -
Addition: Dropwise add the alkyl halide (5.5 mmol) over 10 minutes.
-
Reaction:
-
For N1-selectivity: Stir at Room Temperature for 4–6 hours. Kinetic control favors N1.
-
For N2-enrichment: Reflux at 80°C . Thermodynamic control increases N2 ratios.
-
-
Quenching: Pour the mixture into ice-cold water (50 mL). The product usually precipitates.
-
Purification: Filter the solid. If oil forms, extract with ethyl acetate.
-
Isomer Separation: Use Column Chromatography (Silica Gel 60-120 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (typically 9:1 to 8:2).
-
Elution Order: The N2-isomer (less polar) elutes first; the N1-isomer (more polar) elutes second.
-
Synthetic Pathway Visualization
The following diagram illustrates the divergence between kinetic (N1) and thermodynamic (N2) products.
Figure 1: Synthetic workflow for generating N-substituted benzotriazoles, highlighting conditions for regioselectivity.
Part 2: Therapeutic Applications & Mechanisms[1]
Anticancer Activity: Kinase & Aromatase Inhibition
Benzotriazoles act as ATP-competitive inhibitors. The planar fused ring system mimics the adenine moiety of ATP, allowing intercalation into the catalytic cleft of kinases.
-
Case Study: TBBt (4,5,6,7-tetrabromo-1H-benzotriazole)
-
Target: Protein Kinase CK2 (Casein Kinase 2).
-
Mechanism: TBBt binds to the ATP-binding site of CK2. The four bromine atoms provide hydrophobic interactions that stabilize the molecule within the active site, effectively silencing the pro-survival signaling of the cancer cell.
-
-
Aromatase Inhibition (CYP19):
-
N-substituted benzotriazoles bind to the heme iron of the aromatase enzyme via the N3 nitrogen lone pair. This prevents the conversion of androgens to estrogens, a critical pathway in hormone-dependent breast cancer.[1]
-
Antifungal Activity: CYP51 Inhibition
Similar to fluconazole, benzotriazole derivatives inhibit 14α-demethylase (CYP51) .
-
Mechanism: The N3 nitrogen coordinates with the Heme Iron (
) in the CYP51 active site. -
Consequence: Blockage of the demethylation of lanosterol to ergosterol.
-
Result: Accumulation of toxic methylsterols and membrane failure.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for N1-alkyl benzotriazoles against Candida albicans.
| Substituent (N1-Position) | Electronic Effect | Lipophilicity (LogP) | MIC (µg/mL) | Activity Interpretation |
| Methyl (-CH3) | Electron Donating | Low | >100 | Inactive (Too polar) |
| Benzyl (-CH2Ph) | Hydrophobic | Moderate | 25.0 | Moderate Activity |
| 4-Cl-Benzyl | EWG / Lipophilic | High | 6.25 | Potent (Halogen bond) |
| 4-NO2-Benzyl | Strong EWG | Moderate | 50.0 | Weak (Electronic repulsion) |
| Decyl (-C10H21) | Hydrophobic | Very High | 12.5 | Good (Membrane disruption) |
Table 1: Comparative antifungal potency of N1-substituted benzotriazoles. Note that lipophilic and halogenated benzyl groups enhance potency.
Part 3: Biological Validation Protocols
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT tetrazolium salt to purple formazan by metabolically active cells.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Cell Lines: MCF-7 (Breast), A549 (Lung).
Procedure:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Add benzotriazole test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Observation: Dark crystals should form in viable cells.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism or similar).
Mechanism of Action Visualization
The following diagram details the dual-pathway interference of benzotriazole derivatives in cancer and fungal cells.
Figure 2: Dual mechanism of action: CYP51 inhibition (antifungal) and Kinase inhibition (anticancer).
Part 4: Troubleshooting & Optimization
Issue: Low N1/N2 Selectivity
-
Cause: High reaction temperatures or use of non-polar solvents promote thermodynamic equilibration to the N2 isomer.
-
Solution: Switch to DMF or Acetonitrile and maintain temperature below 25°C. Use sterically hindered bases if the alkyl group is small.
Issue: Poor Solubility in Bioassays
-
Cause: Highly lipophilic benzotriazoles (e.g., poly-brominated) may precipitate in aqueous media.
-
Solution: Pre-dissolve in DMSO (up to 100x stock). Ensure final DMSO concentration in the well is <0.5% to avoid solvent toxicity. For animal studies, use cyclodextrin formulations.
Issue: False Positives in MTT Assay
-
Cause: Some benzotriazoles with redox-active substituents (e.g., nitro groups) can directly reduce MTT without cellular metabolism.
-
Validation: Always run a "cell-free" control (Media + Compound + MTT) to check for chemical reduction.
References
-
Suma, B. V., et al. (2011). "Benzotriazole in medicinal chemistry: An overview." Journal of Chemical and Pharmaceutical Research. Link
-
Indhumathy, P., et al. (2024).[2] "Benzotriazole: An overview of its versatile biological behaviour." Annals of Phytomedicine. Link
-
Shneine, J. K., & Al-araji, Y. H. (2016). "Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives." Beni-Suef University Journal of Basic and Applied Sciences. Link
-
Wouters, W., et al. (1993). "Pharmacology of vorozole." Journal of Steroid Biochemistry and Molecular Biology. Link
-
BenchChem. (2025). "Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide." Link
Application Note: Precision Synthesis of 1H-1,2,3-Triazole Scaffolds via Click Chemistry
Executive Summary & Strategic Value
The 1H-1,2,3-triazole moiety has transcended its origin as a "click chemistry" linker to become a critical pharmacophore in modern drug discovery.[1] Functioning as a bioisostere for amide bonds, esters, and carboxylic acids, the triazole ring offers superior metabolic stability, improved hydrogen-bonding capabilities, and rigid geometric control.[1]
This Application Note provides a rigorous, field-validated guide for synthesizing 1,2,3-triazole analogs. Unlike generic textbook procedures, this guide addresses the specific challenges of medicinal chemistry: lipophilic substrates, trace metal contamination (<10 ppm), and strict regiocontrol (1,4- vs.[1] 1,5-substitution).
Key Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, use the following logic flow to select the appropriate catalytic system.
Figure 1: Decision matrix for catalyst selection based on regiochemistry and substrate properties.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3][4][5][6][7][8]
The CuAAC reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles .[1] The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, ensuring exclusive 1,4-regioselectivity.[1]
Protocol A: Standard Aqueous Synthesis (The Sharpless-Fokin Method)
Best for: Water-tolerant substrates, polar scaffolds, and initial screening.[1]
Materials
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reductant: Sodium Ascorbate (NaAsc)[2]
-
Solvent: t-Butanol / Water (1:1 or 2:1)
-
Reagents: Terminal Alkyne (1.0 equiv), Organic Azide (1.0–1.2 equiv)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, suspend the Alkyne (1.0 equiv) and Azide (1.0 equiv) in the t-BuOH/Water mixture (0.1–0.5 M concentration).
-
Catalyst Addition: Add CuSO₄·5H₂O (1–5 mol%) as a solution in water.
-
Activation (Critical Step): Add Sodium Ascorbate (5–10 mol%) as a freshly prepared aqueous solution.
-
Expert Insight: Always add ascorbate last . It reduces the inactive Cu(II) to the active Cu(I) species in situ. This prevents the formation of Cu(I) oxides prior to the reaction and maintains a low steady-state concentration of active catalyst, reducing side reactions.
-
-
Reaction: Stir vigorously at room temperature for 4–24 hours. The reaction often proceeds to completion when the solution turns from light blue to a dirty yellow/green (indicating Cu(I) species).
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water.[1] If soluble, extract with EtOAc.[1]
Protocol B: Ligand-Stabilized Organic Synthesis
Best for: Lipophilic drug targets, complex scaffolds prone to aggregation, and biological environments.[1]
Why use a Ligand (TBTA)? In pure organic solvents or complex biological media, Cu(I) is unstable and prone to oxidation or disproportionation into Cu(0) and Cu(II). Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ) acts as a chelating shield.[1] It stabilizes the Cu(I) oxidation state, prevents cytotoxicity (in bio-applications), and accelerates the reaction in non-polar solvents.[1]
Materials
-
Catalyst Complex: Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate) OR CuSO₄/NaAsc.
-
Ligand: TBTA (1.1 equiv relative to Copper).
-
Solvent: DCM, THF, DMSO, or Toluene.[1]
Step-by-Step Methodology
-
Ligand Pre-Complexation: In a vial, mix the Copper source (5 mol%) and TBTA (5.5 mol%) in a minimal amount of solvent. Stir for 15 minutes.
-
Observation: If using Cu(I) salts, handle under nitrogen/argon to prevent immediate oxidation.[1]
-
-
Substrate Mix: Dissolve Alkyne and Azide in the primary organic solvent (e.g., DCM).
-
Initiation: Add the Cu-TBTA complex to the reaction mixture.
-
Reaction: Stir at RT or mild heat (40°C) under an inert atmosphere (N₂).
-
Scavenging: Upon completion, add a saturated solution of EDTA or use a solid-supported copper scavenger (e.g., QuadraPure™ TU) to remove the metal complex before chromatography.[1]
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[7][9]
While CuAAC is limited to terminal alkynes and 1,4-regioisomers, RuAAC allows for the synthesis of 1,5-disubstituted triazoles and can engage internal alkynes , creating fully substituted triazoles.[1][3]
Protocol C: Ru-Catalyzed Synthesis
Mechanism: Unlike CuAAC, this proceeds via an oxidative coupling of the alkyne and azide to a ruthenacycle intermediate.[1]
Materials
-
Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).
-
Solvent: Dioxane, THF, or Toluene (Anhydrous).[1]
-
Atmosphere: Strict Inert Atmosphere (Argon/Nitrogen).
Step-by-Step Methodology
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Add the Alkyne (1.0 equiv) and Azide (1.1 equiv) in anhydrous dioxane.
-
Catalyst Addition: Add Cp*RuCl(cod) (1–2 mol%).
-
Expert Insight: Unlike CuAAC, RuAAC is sensitive to air.[1] Oxygen can poison the catalyst.
-
-
Reaction: Heat the mixture to 60–80°C. RuAAC has a higher activation energy barrier than CuAAC and rarely proceeds efficiently at room temperature.
-
Workup: Concentrate the solvent and purify directly via flash chromatography.
Safety, Troubleshooting & Purification
Safety: The "Rule of Six" & C/N Ratio
Organic azides are potential explosives.[4][5] Before synthesis, calculate the Carbon/Nitrogen ratio.[1][4][5]
-
Equation:
-
Rule: The number of carbon atoms (plus oxygen) should be at least three times the number of nitrogen atoms.
-
Hazard: If C/N < 1, do not isolate . Synthesize in situ if absolutely necessary.
-
Incompatibility: NEVER use halogenated solvents (DCM, CHCl₃) with Sodium Azide (NaN₃).[1][5][6] This forms di- and triazidomethane, which are extremely volatile explosives.[1] (Note: Organic azides are generally safe in DCM).
Copper Removal (The Pharma Threshold)
For biological testing, Copper levels must be <10 ppm. Standard extraction is insufficient.
| Method | Protocol | Efficiency |
| EDTA Wash | Wash organic layer with 0.1M EDTA (pH 7-8) x3. | Good (>95% removal) |
| Solid Scavenger | Add QuadraPure™ TU or Si-Thiol resin; stir 2h; filter. | Excellent (<5 ppm) |
| Ammonium Chloride | Wash with sat. NH₄Cl / NH₄OH (9:1). | Moderate (Visual removal) |
Troubleshooting Table
| Problem | Diagnosis | Solution |
| Reaction Stalled (CuAAC) | Catalyst oxidation (solution turned green/brown). | Add fresh NaAscorbate (0.5 equiv) to regenerate Cu(I). |
| Product Trapped in Aqueous | Product is too polar. | Use Protocol B (Organic) or extract with n-Butanol. |
| Low Yield (RuAAC) | Steric hindrance or old catalyst. | Increase temp to 100°C; use fresh Cp*RuCl(cod). |
| Precipitate Forms | Copper-Triazole aggregation.[1] | Add EDTA to break the complex and release the product. |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][5][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Seminal paper on TBTA).
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: 1-Butyl-1H-benzo[d]triazole Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: BTA-Bu-001 Subject: Troubleshooting Regioselectivity and Yield in N-Alkylation
Introduction: The Isomer Challenge
Welcome to the technical support center. If you are synthesizing 1-Butyl-1H-benzo[d]triazole, you have likely encountered the "Benzotriazole Dilemma": the formation of a mixture of N1-alkyl (desired) and N2-alkyl (byproduct) isomers.
Benzotriazole (BTA) exists in a tautomeric equilibrium. Upon deprotonation, the resulting anion is an ambident nucleophile. While the N1 position is generally more nucleophilic, the N2 position is less sterically hindered and electronically stabilized in certain solvents, leading to significant byproduct formation (up to 40% in unoptimized conditions).
This guide provides a self-validating protocol to maximize the N1-isomer, separate the byproducts, and confirm identity via NMR.
Module 1: The Regioselectivity Mechanism
User Question: "Why am I consistently getting two spots on my TLC, and how do I control the ratio?"
Technical Analysis: The benzotriazolyl anion has charge delocalization across the triazole ring.
-
N1 Attack (Kinetic/Thermodynamic Mix): Leads to the 1-butyl isomer (asymmetric). This is generally favored in polar aprotic solvents where the cation is well-solvated, leaving the nucleophile "naked."
-
N2 Attack (Thermodynamic/Steric): Leads to the 2-butyl isomer (symmetric). This is often favored in non-polar solvents or when using specific counter-ions that coordinate tightly to the N1/N3 positions.
Visualizing the Pathway:
Figure 1: Divergent reaction pathways for Benzotriazole alkylation. The N1 path is favored by polar aprotic conditions.[1]
Module 2: Optimized Synthesis Protocol
User Question: "What is the most robust method to maximize the N1 isomer yield?"
Recommendation: Abandon simple reflux in acetone/K2CO3 if you are seeing high N2 ratios. Switch to a Phase Transfer Catalysis (PTC) method or a Polar Aprotic system. The protocol below uses DMSO/KOH, which historically provides high N1:N2 ratios (typically >85:15) and rapid conversion.
Protocol: KOH-DMSO Mediated Alkylation
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq BTA : 1.1 eq KOH : 1.1 eq 1-Bromobutane | Slight excess of electrophile ensures complete conversion of the heterocycle. |
| Solvent | DMSO (Dimethyl sulfoxide) | High dielectric constant dissociates the K+ BTA- ion pair, increasing N1 nucleophilicity [1]. |
| Temperature | 20°C - 25°C (Room Temp) | Higher temperatures increase the energy available for the N2 transition state, degrading selectivity. |
| Time | 1 - 2 Hours | Reaction is rapid; prolonged stirring can lead to degradation or color formation. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Benzotriazole (10 mmol) in DMSO (15 mL). The solution should be clear.
-
Deprotonation: Add powdered KOH (11 mmol) vigorously. Stir for 15 minutes. Note: The mixture may become viscous or change color as the salt forms.
-
Addition: Add 1-Bromobutane (11 mmol) dropwise over 10 minutes. Maintain temperature <30°C using a water bath if necessary.
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water .
-
Observation: The product is organic and will separate.[2] Since 1-butyl-BTA is an oil/low-melting solid, you will likely see an oily emulsion.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over Na2SO4.
Module 3: Troubleshooting & Purification
User Question: "I have a crude oil. How do I separate the N1 and N2 isomers?"
Technical Analysis: The isomers have distinct physical properties. The N2 isomer is more symmetrical and less polar, giving it a lower boiling point and higher Rf value on silica gel.
Separation Strategy:
| Method | Applicability | Procedure |
| Vacuum Distillation | Large Scale (>10g) | N2 distills first. Collect the lower boiling fraction (discard or save). The N1 isomer distills second (approx 115-118°C at 15 mmHg [2]).[3] |
| Flash Chromatography | Small Scale (<5g) | Stationary Phase: Silica Gel.Mobile Phase: Hexane:Ethyl Acetate (9:1 to 4:1).Order of Elution: N2 elutes first (High Rf). N1 elutes second (Lower Rf). |
Troubleshooting Flowchart:
Figure 2: Diagnostic logic for common synthesis failures.
Module 4: Analytical Validation (NMR)
User Question: "How do I prove I have the 1-butyl isomer and not the 2-butyl isomer using NMR?"
Expert Insight: You do not need 2D NMR. The symmetry of the aromatic ring is the diagnostic key [3].
1H NMR (CDCl3) Signatures:
-
1-Butyl-1H-benzo[d]triazole (Target):
-
Symmetry: Asymmetric (
point group only if planar, but effectively asymmetric environment for the ring protons). -
Aromatic Region: You will see a complex 4-proton pattern (often 2 multiplets or a d-t-t-d pattern). The protons are not chemically equivalent.
-
-CH2: Triplet, typically
4.6 - 4.7 ppm.
-
-
2-Butyl-2H-benzo[d]triazole (Byproduct):
-
Symmetry: Symmetric (
). The molecule has a plane of symmetry passing through the N2-Butyl bond. -
Aromatic Region: Appears as an AA'BB' system. You will see a distinct, symmetrical pattern (often looking like two "pseudo-doublets" or a symmetrical multiplet).
-
-CH2: Triplet, typically shifted slightly upfield compared to N1 (approx
4.5 - 4.6 ppm), but the aromatic region is the definitive indicator.
-
References
- Google Patents. (2013). CN103450102A - Synthesis process of 1-n-butyl-1H-benzotriazole.
-
SpectraBase. (2025).[4][5] 2-BUTYL-BENZOTRIAZOLE NMR Data. Wiley Science Solutions. Retrieved from [Link]
-
Katritzky, A. R., et al. (1991).[4] Synthesis and properties of 1- and 2-substituted benzotriazoles. Recueil des Travaux Chimiques des Pays-Bas, 110, 369.[4] (Cited via SpectraBase).[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103450102A - Synthesis process of 1-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1,2,3-Triazole Synthesis Optimization
Mission Statement
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers encountering yield plateaus in azide-alkyne cycloadditions. We move beyond basic textbook definitions to address the kinetic bottlenecks, catalyst deactivation pathways, and purification challenges that compromise experimental success.
Module 1: The CuAAC System (1,4-Regioisomer)
Core Issue: The primary cause of low yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the oxidation of the active Cu(I) species to inactive Cu(II), often signaled by a color change from yellow/orange to green/blue.
1.1 The Catalytic Engine & Failure Modes
The reaction relies on a Cu(I) acetylide intermediate.[1] Without a stabilizing ligand, Cu(I) is thermodynamically unstable and prone to oxidation by dissolved oxygen or disproportionation.[2]
Caption: The CuAAC catalytic cycle showing critical failure points where active Cu(I) is lost to oxidation or aggregation.
1.2 Ligand Selection: The Yield Multiplier
Choosing the wrong ligand for your solvent system is the #1 error in experimental design.
| Ligand | Solubility Profile | Reaction Speed | Cytotoxicity | Best Use Case |
| TBTA | Organic (DMSO/THF) | Moderate | High | Standard organic synthesis; precipitates in water. |
| THPTA | Water/Buffer | Fast | Low | Bioconjugation; aqueous synthesis where TBTA crashes out.[3] |
| BTTAA | Water/Buffer | Very Fast | Very Low | Live-cell labeling; trace concentration reactants. |
Technical Insight: TBTA stabilizes Cu(I) but has poor aqueous solubility. If your reaction mixture turns cloudy or precipitates early, switch to THPTA . The "crash out" traps the catalyst, halting the reaction.
1.3 Optimized Protocol: High-Yield CuAAC
Standard conditions for 1 mmol scale.
-
Solvent: t-BuOH:H2O (1:1).[4] Why? Water accelerates the reaction via the hydrophobic effect, while t-BuOH solubilizes organic reactants.
-
Reagents:
-
Alkyne (1.0 eq)
-
Azide (1.05 eq)
-
Catalyst Premix: Mix CuSO4 (1 mol%) with THPTA (2 mol%) before adding to the reaction. This ensures Cu is protected immediately upon reduction.
-
-
Reductant: Sodium Ascorbate (10 mol%).
-
Troubleshooting: If the reaction turns green (Cu(II)), add another 5 mol% of ascorbate immediately to reduce it back to active yellow/orange Cu(I).
-
-
Atmosphere: Argon sparging is recommended but not strictly required if NaAsc is present.
Module 2: The RuAAC System (1,5-Regioisomer)
Core Issue: Unlike CuAAC, Ruthenium-Catalyzed (RuAAC) reactions tolerate internal alkynes but are strictly sensitive to the specific catalyst complex and solvent environment.
2.1 Catalyst Selection
-
Cp*RuCl(PPh3)2: Robust, but PPh3 ligands can be difficult to remove.
-
Cp*RuCl(cod): (Pentamethylcyclopentadienyl)Ru(II) chloride (cod). Superior reactivity and easier purification.
2.2 Critical Differences from CuAAC
-
Regioselectivity: Exclusively yields 1,5-disubstituted triazoles (or 1,4,5-trisubstituted for internal alkynes).
-
Mechanism: Oxidative coupling (ruthenacycle)
Reductive elimination.[5] Does not involve a metal-acetylide intermediate.[6] -
Sensitivity: While often air-stable in solid form, the active catalytic species degrades in the presence of moisture/oxygen during heating.
2.3 Optimized Protocol: RuAAC
-
Solvent: Anhydrous THF, Dioxane, or DCE (Dichloroethane). Avoid protic solvents like water/alcohols which severely hamper yield.
-
Catalyst: Cp*RuCl(cod) (1–2 mol%).
-
Conditions: Heat to 60°C under inert atmosphere (N2/Ar) .
-
Note: Do not use Sodium Ascorbate; this is a CuAAC-specific reagent.
-
Module 3: Troubleshooting & Purification
3.1 Interactive Troubleshooting Guide
Caption: Decision logic for diagnosing stalled triazole syntheses.
3.2 Copper Removal (Scavenging)
Residual copper is cytotoxic and interferes with biological assays.
-
Method A (Extraction): Wash organic layer with saturated aqueous NH4Cl (forms blue Cu-complex) until aqueous layer is colorless.
-
Method B (Chelation): Add EDTA (5 eq) to the aqueous workup.
-
Method C (Solid Phase): For biological samples, pass through a CupriSorb™ or C18 SPE cartridge.
FAQs
Q: Can I use CuAAC for internal alkynes? A: No. CuAAC requires a terminal alkyne proton for the formation of the copper-acetylide intermediate. For internal alkynes, you must use RuAAC (Cp*RuCl catalyst).[6][7][8]
Q: My CuAAC reaction works in DMSO but fails in water. Why? A: You are likely using TBTA, which is insoluble in water. The ligand precipitates, leaving the copper unprotected and inactive. Switch to THPTA or BTTAA for aqueous reactions.
Q: Why is my RuAAC reaction yielding a mix of products? A: RuAAC is highly regioselective for 1,5-triazoles. If you see mixtures, ensure you are not using a thermal (uncatalyzed) background reaction (too high heat) or a degraded catalyst. Ensure the solvent is anhydrous.
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[5][9] 2005, 127, 210-216.[9]
-
Ligand Efficiency (TBTA vs THPTA): Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 2011, 3, 153-162.
-
BTTAA Superiority: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angew.[9] Chem. Int. Ed. 2011, 50, 8051-8056.
-
RuAAC Scope & Catalyst: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[5] J. Am. Chem. Soc.[5][9] 2008, 130, 8923-8930.[5]
-
Copper Removal Protocols: "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides.
Sources
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. reddit.com [reddit.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification of 1-Butyl-1H-benzo[d]triazole
Core Directive & Scope
Subject: 1-Butyl-1H-benzo[d]triazole (1-BBT) CAS: 708-43-0 Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Researchers.
Executive Summary: The alkylation of benzotriazole (BTA) with butyl halides is a regioselective challenge. While the N1-alkyl isomer (1-BBT) is typically the thermodynamic major product, the N2-alkyl isomer is a persistent byproduct (often 10–30% of the crude mixture). Unreacted benzotriazole and residual butyl halides further complicate purification.
This guide provides a validated, self-correcting workflow to isolate high-purity (>99%) 1-BBT, prioritizing the separation of the N1 and N2 isomers.
Pre-Purification Assessment (Triage)
Before initiating bulk purification, you must characterize the crude reaction mixture to determine the necessary purification intensity.
Diagnostic Check: TLC & NMR
-
TLC System: Hexanes:Ethyl Acetate (8:2 v/v).
-
Visualization: UV (254 nm).
| Component | Approx. | Appearance |
| N2-Isomer (Byproduct) | ~0.60 – 0.70 | Moves fastest (Less polar, symmetric) |
| N1-Isomer (Target: 1-BBT) | ~0.40 – 0.50 | Middle spot (More polar, asymmetric) |
| Benzotriazole (Starting Material) | < 0.10 | Baseline (Highly polar, acidic) |
The "Symmetry Test" (1H NMR)
Use Proton NMR to definitively distinguish isomers before pooling fractions.
-
N2-Isomer (Symmetric): The benzene ring protons appear as a symmetrical AA'BB' system (two distinct multiplets).
-
N1-Isomer (Asymmetric): The benzene ring protons appear as a complex 4-spin system (often overlapping multiplets, but clearly lacking the symmetry of the N2 isomer).
Purification Workflow
The following diagram illustrates the decision logic for purifying 1-BBT based on scale and purity requirements.
Figure 1: Decision matrix for 1-BBT purification. The basic wash is critical for removing unreacted benzotriazole prior to isomer separation.
Detailed Protocols
Protocol A: Chemical Washing (The "BTA Strip")
Purpose: To chemically remove unreacted benzotriazole (BTA) using its acidity (pKa ~8.2).
-
Dissolution: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM).
-
Basic Wash: Wash the organic layer twice with 1M NaOH or 10% Na₂CO₃ .
-
Neutralization: Wash the organic layer once with Brine (saturated NaCl).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Flash Column Chromatography (Isomer Separation)
Purpose: To separate the N1 (target) and N2 (impurity) isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).
-
Loading: Liquid loading (neat or minimal DCM) is preferred.
| Step | Solvent Ratio (Hex:EtOAc) | Column Volumes (CV) | Target Elution |
| Equilibration | 100:0 | 2 CV | - |
| Elution 1 | 95:5 | 3-5 CV | Non-polar impurities |
| Elution 2 | 90:10 | 5-10 CV | N2-Isomer (Elutes First) |
| Elution 3 | 80:20 | Until complete | N1-Isomer (Target) |
Critical Note: The N2 isomer usually elutes before the N1 isomer because the N2 isomer has a lower dipole moment (more symmetric) than the N1 isomer.
Protocol C: Vacuum Distillation (Bulk Purification)
Purpose: For scales >10g where chromatography is impractical.
-
Setup: Short-path distillation head with a high-vacuum pump.
-
Safety: Benzotriazoles can be thermally stable, but always distill behind a blast shield.
-
Parameters:
-
Pressure: ~15 mmHg (Water aspirator or weak vacuum pump).
-
Boiling Point: Collect fractions at 115–118 °C .
-
-
Fraction Cutting:
-
Fore-run (<110°C): Contains residual solvent and butyl halide.
-
Main Fraction (115-118°C): Contains 1-BBT (and potentially N2 isomer if boiling points are close).
-
Residue: Discard (contains salts and oligomers).
-
Troubleshooting & FAQs
Q1: I have a persistent emulsion during the NaOH wash. How do I break it?
Cause: Benzotriazole salts can act as weak surfactants, especially if the reaction used phase transfer catalysts (like TBAB). Solution:
-
Add Salt: Saturate the aqueous layer with solid NaCl.
-
Filter: Pass the emulsion through a pad of Celite to break physical stabilization.
-
Wait: Allow settling for >1 hour. If unsuccessful, add a small amount of Methanol to the organic phase to disrupt surface tension.
Q2: My N1 and N2 isomers are co-eluting on the column.
Cause: The gradient is too steep (polarity increased too fast) or the loading is too high (>5% of silica mass). Solution:
-
Lower Polarity: Switch to Hexane:DCM (Dichloromethane) instead of Hexane:EtOAc. DCM provides better selectivity for nitrogen heterocycles.
-
Isocratic Elution: Run an isocratic column at 5% EtOAc in Hexane. It will take longer but maximizes resolution (
).
Q3: The product is turning yellow/brown upon storage.
Cause: Oxidation or presence of trace free amines/acids. Solution:
-
Store Correctly: Store under Nitrogen/Argon in the dark.
-
Re-purify: Pass through a small plug of neutral alumina to remove acidic impurities before long-term storage.
Q4: Can I use crystallization instead?
Answer: Generally, no. 1-Butyl-1H-benzotriazole has a low melting point (often an oil or low-melting solid at RT). However, if your derivative is solid, recrystallization from Toluene/Hexane or Ethanol/Water is the standard method for benzotriazoles.
Isomer Selectivity Logic
Understanding why separation works aids in troubleshooting.
Figure 2: Mechanistic basis for chromatographic separation. The asymmetric electron distribution in the N1-isomer creates a stronger interaction with the polar silica stationary phase.
References
-
Synthesis and Distillation Data
-
CN103450102A: Synthesis process of 1-n-butyl-1H-benzotriazole.[5] (Describes vacuum distillation at 115-118°C/15mmHg).
-
-
General Benzotriazole Purification
-
Isomer Separation (Chromatography)
-
Romero, N. A.; Nicewicz, D. A.[8] Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles. (Discusses N1 vs N2 selectivity and separation).
-
-
Physical Properties
- PubChem Compound Summary for CID 4401906 (1-Butyl-1H-benzotriazole).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103450102A - Synthesis process of 1-n-butyl-1H-benzotriazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijariie.com [ijariie.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Substituted Benzotriazole Synthesis
Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: BTZ-SYNTH-001 Status: Open for Consultation
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the technical support hub for benzotriazole chemistry. If you are synthesizing N-substituted benzotriazoles, you are likely encountering the "Isomer Crisis." Benzotriazole (BtH) is an ambident nucleophile, meaning it can attack electrophiles from two distinct nitrogen positions: N1 and N2 .
While the N1-isomer is often the desired pharmacophore (found in vorozole, alizapride), the N2-isomer is a frequent, difficult-to-separate side product. This guide provides the mechanistic insight and protocols required to control regioselectivity and minimize secondary side reactions like quaternization.
Module 1: The "Isomer Crisis" (N1 vs. N2)
The Core Problem
Upon deprotonation, the benzotriazolyl anion resonates between N1 and N3 (which are equivalent) and N2.
-
N1-Substitution: Breaks the molecular symmetry. Generally the thermodynamic product.
-
N2-Substitution: Retains the molecular symmetry (C2v). Often the kinetic product or favored by specific steric/electronic conditions.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where yield is lost to the N2 isomer or quaternary salts.
Caption: The bifurcation of the benzotriazolyl anion into N1 and N2 pathways, with potential over-alkylation to quaternary salts.
Troubleshooting Regioselectivity
Q: Why is my N2 isomer ratio so high? A: You are likely operating under conditions that favor the "loose" ion pair or kinetic control.
-
Solvent Polarity: In non-polar solvents (toluene), the cation interacts closely with N1/N3, sterically hindering them and directing attack to N2. In polar aprotic solvents (DMF, DMSO), the cation is solvated, leaving N1 more nucleophilic due to higher electron density [1].
-
Leaving Group: "Hard" electrophiles often favor N1 (charge control), while "soft" electrophiles may increase N2 ratios.
-
Sterics: Bulky electrophiles (e.g., trityl chloride) almost exclusively attack N1 due to the geometry of the transition state, whereas smaller alkyl groups show mixed ratios [2].
Q: How do I shift the ratio toward N1? A: Consult the optimization matrix below.
| Variable | Condition for N1-Favorability | Condition for N2-Favorability | Mechanism |
| Solvent | DMF, DMSO, HMPA | Benzene, Toluene, THF | Polar solvents dissociate the ion pair, freeing N1. |
| Base | NaH, KOH, t-BuOK | Ag2CO3, Et3N | Alkali metals (Na/K) favor N1; Silver salts often chelate N1/N3, directing to N2. |
| Temperature | Reflux (Thermodynamic) | Low Temp / RT (Kinetic) | N1 is generally more thermodynamically stable. |
| Catalyst | Phase Transfer (TBAB) | None | PTC often enhances N1 selectivity in liquid-liquid systems [3]. |
Module 2: Diagnostic Toolkit (Is It N1 or N2?)
You cannot rely on MS alone (same mass). You must use NMR or TLC.
1. 1H NMR Symmetry Test
This is the gold standard.
-
N2-Isomer (Symmetric): The molecule has a plane of symmetry passing through N2. The benzene ring protons (H4, H5, H6, H7) appear as an AA'BB' system . You will typically see two distinct multiplets in the aromatic region (integrating 2H each).
-
N1-Isomer (Asymmetric): The symmetry is broken. H4, H5, H6, and H7 are all magnetically non-equivalent (ABCD system ). You will see a complex pattern, often 3 or 4 distinct signals (e.g., a doublet at ~8.0 ppm for H4, and a mix of triplets/doublets for the rest) [4].
2. TLC Polarity Rule
-
N1-Isomer: More polar (Large dipole moment). Lower Rf .
-
N2-Isomer: Less polar (Dipoles cancel out). Higher Rf .
-
Tip: On Silica gel (Hexane/EtOAc 4:1), N2 usually elutes first.
Caption: Diagnostic NMR signatures. N2 symmetry simplifies the spectrum; N1 asymmetry complicates it.
Module 3: Other Side Reactions
1. Quaternization (Benzotriazolium Salt Formation)
-
Symptom: Appearance of a highly polar, water-soluble solid that does not move on TLC (stays at baseline).
-
Cause: Excess alkylating agent. Once N1 is formed, N3 is still nucleophilic (though less so).
-
Fix: Use exactly 1.0 equivalent of alkyl halide. Add the electrophile slowly to the benzotriazole anion.
2. Elimination (Alkene Formation)
-
Symptom: Low yield of benzotriazole product; smell of alkene; presence of olefinic protons in crude NMR.
-
Cause: Using a strong base (like NaH) with a secondary or tertiary alkyl halide prone to E2 elimination.
-
Fix: Switch to a weaker base (K2CO3) in acetone or use Phase Transfer Catalysis (PTC) conditions which are gentler [5].
Module 4: Validated Protocol (N1-Selective Alkylation)
Objective: Synthesis of N1-benzylbenzotriazole with minimized N2 formation.
Reagents:
-
Benzotriazole (1.0 eq)
-
Benzyl Bromide (1.0 eq) - Limiting reagent to prevent quaternization
-
NaOH (1.5 eq)
-
Solvent: DMF (favors N1) or Acetone (easier workup)
Step-by-Step:
-
Deprotonation:
-
Dissolve Benzotriazole (1.19 g, 10 mmol) in DMF (15 mL).
-
Cool to 0°C.
-
Add NaOH (powdered, 0.6 g, 15 mmol). Stir for 30 mins. Solution may turn slight yellow/orange.
-
-
Addition:
-
Add Benzyl Bromide (1.71 g, 10 mmol) dropwise over 10 minutes.
-
Critical: Keep temperature low during addition to minimize kinetic N2 formation, then allow to warm to RT.
-
-
Reaction:
-
Workup:
-
Pour mixture into ice-water (100 mL). The product usually precipitates.
-
If solid: Filter and wash with water.
-
If oil: Extract with EtOAc, wash with water (x3) to remove DMF.
-
-
Purification:
-
Recrystallization from Ethanol often yields pure N1 (N1 is typically a solid, mp ~114°C, while N2 is often an oil or low-melting solid) [6].
-
References
-
Katritzky, A. R., et al. (1991). "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole." Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373. Link
-
BenchChem Technical Support. (2025). "Regioselectivity in Benzotriazole Synthesis." BenchChem Knowledge Base. Link
-
Khlafi-Nezhad, A., et al. (2007). "Highly regioselective N-alkylation of benzotriazole under solvent-free conditions." Journal of the Iranian Chemical Society, 4, 271-278. Link
-
Claramunt, R. M., et al. (2005). "An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution." ResearchGate / Magnetic Resonance in Chemistry. Link
-
Somesh, S., et al. (2016).[3] "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." Organic Chemistry: An Indian Journal, 12(5).[3] Link
-
Torres, J., et al. (2018).[4] "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." RSC Advances. Link
Sources
optimization of reaction conditions for benzotriazole derivatives
Status: Online | Operator: Senior Application Scientist | Topic: Synthesis & Optimization
Welcome to the Benzotriazole Optimization Hub
Scope: This guide addresses the synthesis, functionalization, and purification of benzotriazole (Bt) derivatives. These nitrogen-rich heterocycles are critical scaffolds in medicinal chemistry (antifungals, kinase inhibitors) and industrial applications (corrosion inhibitors).[1]
⚠️ SAFETY CRITICAL WARNING: Benzotriazole synthesis involves nitrogen-rich intermediates. Diazonium salts formed during ring closure are energetic and potentially explosive if allowed to dry or overheat. Always maintain temperature controls strictly (<5°C) during diazotization and never scrape dried diazonium salts.
Module 1: Core Synthesis (Ring Closure)
Ticket #101: "My yields are inconsistent during the cyclization of o-phenylenediamine."
Diagnosis: Inconsistent yields in the diazotization-cyclization of o-phenylenediamine (o-PDA) are typically caused by three factors:
-
Temperature Excursions: The diazonium intermediate is thermally unstable.
-
pH Drift: The reaction requires acidic conditions to generate the nitrosonium ion (
) but must not be so acidic that the amine is completely protonated and unreactive. -
Oxidation: o-PDA oxidizes rapidly in air (turning dark/purple), reducing the effective molarity of the starting material.
Troubleshooting Protocol:
-
Fresh Reagents: Recrystallize o-PDA (from ethanol/water) if it appears dark.
-
Temperature Lock: Maintain the reaction vessel between 0°C and 5°C during the addition of sodium nitrite.
-
The "Buffered" Approach: Use a Glacial Acetic Acid/Water system rather than strong mineral acids (HCl) for cleaner profiles unless the substrate is highly deactivated.
Standard Operating Procedure (SOP): Ring Closure
-
Dissolution: Dissolve o-phenylenediamine (10 mmol) in glacial acetic acid (2 mL) and water (5 mL).
-
Cooling: Cool the mixture to 0–5°C in an ice-salt bath.
-
Diazotization: Add a solution of
(12 mmol in 2 mL ) dropwise. Crucial: Keep internal temp <5°C. -
Cyclization: Stir for 30–45 mins. The mixture will likely form a precipitate.
-
Workup: Dilute with ice-cold water. Filter the solid.[2] Recrystallize from hot water or ethanol.
Module 2: Regioselectivity (N1 vs. N2 Isomers)
Ticket #102: "I need the N1-alkylated product, but I'm getting a mixture of N1 and N2."
Technical Insight: The benzotriazolyl anion is an ambident nucleophile.
-
N1-Alkylation (Kinetic/Major): Generally favored because N1 has higher electron density in the anion.
-
N2-Alkylation (Thermodynamic): Favored by steric bulk, high temperatures, or specific Lewis acid catalysts.
Optimization Matrix:
| Variable | Condition for N1-Selectivity | Condition for N2-Selectivity |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Non-polar / Protic (Toluene, MeOH) |
| Base | ||
| Catalyst | ||
| Temp | Room Temperature / Mild Heating | High Heat / Reflux (Thermodynamic control) |
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision logic for controlling N-alkylation regiochemistry. Blue path indicates standard kinetic conditions; Red path indicates specialized thermodynamic forcing.
Module 3: Green & High-Throughput Synthesis
Ticket #103: "The reaction takes 12+ hours. How can I accelerate library synthesis?"
Solution: Microwave-Assisted Synthesis (MWI) Conventional heating is inefficient for benzotriazoles due to the high lattice energy of the heterocyclic ring. MWI couples directly with the polar reaction medium (DMF/Ionic Liquids), reducing reaction times from hours to minutes.
Protocol: Microwave-Assisted N-Alkylation
-
Reagents: Benzotriazole (1.0 eq), Alkyl Halide (1.1 eq),
(1.5 eq). -
Solvent: DMF (Minimal volume, just enough to create a slurry) or use [Bmim]OH (Ionic Liquid) for a solvent-free approach.
-
Irradiation: Irradiate at 300–400W for 3–6 minutes . Target temp: 80–100°C.
-
Workup: Pour into crushed ice. The product usually precipitates immediately.
-
Yield Expectation: 85–95% (vs. 60–70% thermal).
Module 4: Purification & Analysis
Ticket #104: "How do I distinguish and separate the N1 and N2 isomers?"
Separation Strategy:
-
Chromatography: N1 and N2 isomers have distinct
values on silica gel.-
Tip: Use a gradient of Hexane:Ethyl Acetate. The N2 isomer is often less polar (moves faster) due to its symmetry, while the N1 isomer is more polar (moves slower). Note: This can vary based on the R-group, so always run a 2D TLC.
-
-
Recrystallization: If chromatography is difficult, exploit solubility differences. N1 isomers often crystallize more readily from ethanol/water mixtures.
Analytical Fingerprint (1H NMR):
-
N2-Isomer (Symmetric): If the R-group is achiral/symmetric, the benzotriazole benzene ring protons often appear as an AA'BB' system (two distinct multiplets).
-
N1-Isomer (Asymmetric): The symmetry is broken. You will typically see four distinct signals (ABCD system) or a more complex splitting pattern for the benzene ring protons.
Visual Workflow: General Synthesis Pipeline
Caption: Step-wise synthesis pipeline from raw materials to functionalized derivative.
References
-
Regioselectivity Mechanisms: Katritzky, A. R., et al. "Regioselective synthesis of N-substituted benzotriazoles."[3] Chemical Reviews, 1998.[4]
-
Microwave Protocols: Swamy, S. N., et al. "Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: Antimicrobial studies."[5][6] Bioorganic & Medicinal Chemistry Letters, 2006.[5]
-
Green Chemistry (Ionic Liquids): Le, Z. G., et al. "Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH."[6] Synthetic Communications, 2010.[3]
-
Lewis Acid Control: Zhang, Y., et al. "Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles." Chemical Science, 2024.[2]
-
Biological Activity Overview: Briguglio, I., et al. "Benzotriazole: An overview on its versatile biological behavior." European Journal of Medicinal Chemistry, 2015.
Sources
- 1. iisj.in [iisj.in]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
Triazole Synthesis Technical Support: The Pellizzari Protocol
Status: Operational | Lead Scientist: Senior Application Scientist Topic: Troubleshooting the Pellizzari Reaction for 1,2,4-Triazoles
Executive Summary & Mechanism
The Pellizzari reaction is the thermal condensation of an amide with a hydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[1][2][3] While conceptually simple, the classic protocol is notorious for requiring harsh conditions (neat fusion at >200°C), often resulting in low yields, sublimation of reagents, and intractable "tar" formation.
The Mechanism (Simplified for Troubleshooting):
-
Addition: Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl.
-
Intermediate: Formation of a linear N-acylamidrazone or 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: Intramolecular attack and loss of water to form the aromatic triazole ring.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Decision matrix for diagnosing Pellizzari reaction failures based on visual and spectral evidence.
Technical Support Tickets (Troubleshooting)
Ticket #001: "My reaction mixture turned into a black tar."
Diagnosis: Thermal Decomposition / Oxidation. Context: The classic Pellizzari reaction requires temperatures (180–250°C) that often exceed the decomposition threshold of organic substrates, leading to polymerization or oxidation.
Corrective Actions:
-
Switch to Microwave (Recommended): Microwave irradiation allows for rapid heating (10–30 mins) at lower sustained temperatures, significantly reducing carbonization [1].
-
Inert Atmosphere: If using thermal fusion, you must use a strict Nitrogen or Argon blanket. Oxygen at 200°C will rapidly degrade hydrazides.
-
Solvent Flux: Instead of neat fusion, use a high-boiling solvent like n-butanol or sulfolane to moderate heat transfer and prevent hot spots.
Ticket #002: "I see a major peak at Mass M+18."
Diagnosis: Stalled Intermediate (Failure to Dehydrate). Context: You have successfully formed the linear 1,2-diacylhydrazine intermediate, but the energy barrier for the final cyclodehydration (loss of water) has not been overcome.
Corrective Actions:
-
Chemical Dehydration: Do not just heat longer. Add a Lewis acid catalyst like ZnCl₂ (10–20 mol%) or use a dehydrating solvent system.
-
Two-Step Protocol: Isolate the M+18 intermediate, then subject it to a secondary cyclization step using refluxing acetic acid or POCl₃ (though POCl₃ is harsh, it is effective for stubborn substrates).
Ticket #003: "Low yield; white solid collects on the glassware walls."
Diagnosis: Sublimation of Reagents. Context: Amides and hydrazides often sublime before reacting at the high temperatures required for the Pellizzari interface.
Corrective Actions:
-
Sealed Vessel: Perform the reaction in a sealed pressure vial (Q-tube or microwave vial) to keep reagents in the reaction zone.
-
Stoichiometric Adjustment: If the amide is volatile, use a 1.5 - 2.0 equivalent excess to account for loss.
Optimized Protocols
Protocol A: Microwave-Assisted Synthesis (High Success Rate)
Best for: Lab-scale synthesis (50mg - 1g), heat-sensitive substrates.
-
Setup: In a 10 mL microwave vial, combine:
-
Amide (1.0 equiv)
-
Hydrazide (1.0 equiv)
-
Catalyst: Potassium Carbonate (
) (0.1 equiv) [2] -
Solvent: n-Butanol (2–3 mL per mmol)
-
-
Reaction: Seal the vial. Irradiate at 150°C for 20–30 minutes (Dynamic power mode).
-
Workup: Cool to room temperature. The triazole often precipitates upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
Protocol B: Classical Thermal Fusion (Scale-Up)
Best for: Stable, non-volatile substrates where microwave is unavailable.
-
Setup: Mix Amide (1.0 equiv) and Hydrazide (1.0 equiv) in a mortar and pestle until a fine homogeneous powder is formed.
-
Reaction: Transfer to a round-bottom flask. Flush with Argon. Heat in a sand bath to 200–220°C .
-
Critical Step: The mixture will melt, then bubble (evolution of water vapor). Continue heating until bubbling ceases (approx. 2–4 hours).
-
-
Workup: Cool the melt until it solidifies. Triturate the solid with diethyl ether or ethyl acetate to remove unreacted starting materials.
-
Purification: Recrystallization from hot ethanol is the standard for 3,5-disubstituted triazoles.
Data Comparison: Thermal vs. Microwave
| Feature | Classic Thermal Fusion | Microwave-Assisted |
| Temperature | 200°C - 250°C | 140°C - 160°C |
| Time | 3 - 12 Hours | 10 - 30 Minutes |
| Yield (Avg) | 30% - 50% | 70% - 90% |
| Purity | Low (requires chromatography) | High (often recrystallization only) |
| Risk | Charring, Sublimation | Pressure buildup (requires rated vials) |
Frequently Asked Questions (FAQ)
Q: Can I use this reaction for unsymmetrical triazoles? A: Yes, but be careful. If you react Amide A with Hydrazide B, you may get a mixture of triazoles due to acyl group interchange (transacylation) at high temperatures.[3][4] Lower temperature methods (Microwave) reduce this scrambling [3].
Q: Why use ZnCl₂? A: Zinc Chloride acts as a Lewis acid. It coordinates to the carbonyl oxygen, making it more electrophilic for the initial attack, and aids in the final dehydration step, allowing the reaction to proceed at lower temperatures (~160°C).
Q: My product is water-soluble and I can't filter it. A: This is common for triazoles with polar side chains. Evaporate the reaction solvent completely. Dissolve the residue in a minimum amount of methanol, then add ethyl acetate to precipitate impurities. If the product remains in solution, perform a silica plug filtration using 10% MeOH in DCM.
References
-
BenchChem. Pellizzari Reaction for 1,2,4-Triazole Synthesis: Technical Support & Protocols. Retrieved from
-
Grokipedia. Pellizzari Reaction: Mechanism, Variations, and Microwave Adaptations.[3] Retrieved from
-
Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles: A green approach. (2025).[4][5][6][7] Retrieved from
-
SciSpace. Review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
catalyst selection for regioselective synthesis of 1,2,3-triazoles
Status: Operational Ticket ID: TRZ-SELECT-001 Assigned Specialist: Senior Application Scientist
Welcome to the Triazole Synthesis Technical Support Center. This guide is structured to troubleshoot your specific regioselectivity challenges in real-time. We move beyond standard textbook definitions to address the causality of failure modes in the laboratory.
🛠️ Interactive Decision Matrix: Catalyst Selection
Before proceeding to the protocols, verify your catalyst selection against your substrate class using the logic flow below.
Figure 1: Logic gate for catalyst selection based on alkyne substitution and desired regiochemistry.
🟢 Module 1: The 1,4-Regioisomer (CuAAC)
Target: 1,4-Disubstituted 1,2,3-Triazoles Standard Catalyst: Copper(I) (generated in situ)
📉 Troubleshooting Guide: "Why did my CuAAC reaction fail?"
Issue 1: The Reaction Turned Green/Blue and Stalled.
-
Diagnosis: Your active Cu(I) species has oxidized to inactive Cu(II). This is the most common failure mode.
-
The Fix:
-
Degas solvents thoroughly (sparge with Argon for 15 mins).
-
Increase the Sodium Ascorbate load (up to 5 equivalents relative to Cu).
-
Add a Ligand: Use TBTA or THPTA. These ligands bind Cu(I) and protect it from oxidation while destabilizing the Cu(I) dimer enough to allow catalysis.
-
Issue 2: High Yield of Byproducts (Diynes).
-
Diagnosis: Glaser coupling. Oxygen + Cu(I) promotes homocoupling of terminal alkynes.
-
The Fix: Strict exclusion of oxygen is required. If the problem persists, switch to a step-wise addition: add the alkyne last after the azide and catalyst are equilibrated.
Issue 3: "I need to know the mechanism to optimize my kinetics."
-
Expert Insight: Early models assumed a mononuclear copper mechanism. However, definitive evidence (Worrell et al., Science 2013) proves the active cycle involves a dinuclear copper intermediate .[1][2] This explains why second-order dependence on copper is often observed.
Figure 2: The Dinuclear CuAAC Cycle. Note that a second copper atom is required to form the reactive intermediate.
🧪 Standard Operating Protocol (SOP): Aqueous CuAAC
Best for: Bioconjugation, polar substrates, and robust synthesis.
-
Preparation: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/H₂O (1:1).
-
Catalyst Prep:
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in water.
-
Prepare a 0.1 M solution of Sodium Ascorbate (freshly prepared, yellowing indicates degradation).
-
Prepare a 0.1 M solution of TBTA ligand in DMSO/t-BuOH.
-
-
Initiation: Add CuSO₄ (1-5 mol%), TBTA (1-5 mol%), and finally Sodium Ascorbate (5-10 mol%).
-
Monitoring: Stir at RT. Reaction should remain clear or light yellow. If it turns green, add more Ascorbate immediately.
🟡 Module 2: The 1,5-Regioisomer (RuAAC)
Target: 1,5-Disubstituted 1,2,3-Triazoles Standard Catalyst: Pentamethylcyclopentadienyl Ruthenium Chloride [Cp*RuCl(PPh₃)₂][3][4][5]
📉 Troubleshooting Guide: "Why is my RuAAC selectivity poor?"
Issue 1: Formation of 1,4-isomer or mixtures.
-
Diagnosis: Ligand dissociation or wrong catalyst precursor.
-
The Fix: Ensure you are using the Cp (pentamethylcyclopentadienyl) ligand, not the unsubstituted Cp ligand. The steric bulk of the Cp group is critical for directing the azide to the more hindered position (1,5-selectivity).
Issue 2: No reaction with Internal Alkynes.
-
Diagnosis: Steric crowding.
-
The Fix: Switch solvent to 1,4-Dioxane or Benzene and heat to 60-80°C. Unlike CuAAC, RuAAC is thermally driven and often requires heat to overcome the activation barrier for the oxidative coupling step.
Issue 3: Catalyst Deactivation.
-
Diagnosis: The active species is sensitive to strong nucleophiles.
-
The Fix: Avoid amine solvents or substrates with free thiols if possible, as they can poison the Ruthenium center.
Figure 3: RuAAC Cycle. The steric bulk of Cp directs the regioselectivity during the oxidative coupling phase.*
🧪 Standard Operating Protocol (SOP): Organic RuAAC
Best for: Internal alkynes and 1,5-regiocontrol.
-
Preparation: Dissolve Alkyne (1.0 equiv) and Azide (1.1 equiv) in anhydrous 1,4-Dioxane (0.2–0.5 M).
-
Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (2–5 mol%).
-
Note: The catalyst is air-stable but the reaction performs better under inert atmosphere.
-
-
Execution: Heat to 60°C. Monitor by TLC/LCMS.
-
Workup: Evaporate solvent. The Ruthenium catalyst can often be removed by simple filtration through a short plug of silica gel.
📊 Comparative Data Matrix
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |
| Selectivity | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (Exclusive) |
| Alkyne Scope | Terminal Alkynes Only | Terminal & Internal Alkynes |
| Mechanism | Dinuclear Cu(I) Acetylide | Ruthenacycle Intermediate |
| Sensitivity | Oxygen (Requires Ascorbate) | Sterics (Requires Heat) |
| Solvent | Aqueous compatible (H₂O/tBuOH) | Organic preferred (Dioxane, THF) |
| Key Reference | Worrell et al. (2013) | Boren/Fokin et al. (2008) |
📚 References & Authoritative Grounding[5][6]
-
Mechanistic Proof of Dinuclear Copper: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[1][2] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][2][6][7] Science, 340(6131), 457–460.[1] [1]
-
RuAAC Discovery & Scope: Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
-
Ligand Effects (TBTA): Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC) (Journal Article) | OSTI.GOV [osti.gov]
- 3. Thieme E-Books [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
Technical Support Center: Regiocontrol in Azide-Alkyne Cycloadditions
Introduction: The Regioisomer Trap
If you are relying on thermal Huisgen cycloaddition (uncatalyzed heating), you are likely obtaining a ~1:1 mixture of 1,4- and 1,5-regioisomers. This is a thermodynamic dead-end for structure-activity relationship (SAR) studies.
To achieve strict regiocontrol, you must move from thermodynamic control to kinetic control using specific metal catalysts. This guide addresses the two dominant methodologies: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for 1,4-isomers and RuAAC (Ruthenium-Catalyzed) for 1,5-isomers.[1]
Module 1: Synthesis Selection Workflow
Before starting, confirm your pathway using the decision matrix below.
Figure 1: Decision matrix for catalyst selection based on alkyne substitution and desired regioisomer.
Module 2: CuAAC (1,4-Regioisomer) Troubleshooting
The Standard: Copper(I)-catalyzed reaction.[2][3][4] Mechanism: Stepwise formation of a metallacycle involving a dinuclear copper intermediate. Key Constraint: Requires active Cu(I). Cu(II) is inactive; Cu(0) is too slow.
FAQ: Reaction Stalling & Catalyst Death
Q: My reaction mixture turned from yellow/orange to green/blue and stopped. What happened? A: You have lost your catalyst to oxidation.
-
The Cause: Cu(I) is unstable in air and oxidizes to Cu(II) (which appears blue/green).
-
The Fix: Add more reducing agent (Sodium Ascorbate). The ascorbate reduces inactive Cu(II) back to active Cu(I).
-
Prevention: Degas your solvents (sparge with Argon for 15 mins) before adding the catalyst. If working in aqueous buffers, ensure the Ascorbate:Cu ratio is at least 5:1.
Q: I am using CuI (Copper Iodide), but yields are low. A: CuI is often inferior to the in situ reduction method (CuSO4 + Ascorbate) because of thermodynamic instability and disproportionation.
-
Recommendation: Switch to CuSO4 (1 mol%) and Sodium Ascorbate (5 mol%) .
-
Alternative: If you must use Cu(I) salts (e.g., in anhydrous organic solvents), you must use a stabilizing ligand like TBTA or THPTA . These ligands wrap around the Cu(I) center, protecting it from oxidation while leaving a coordination site open for the alkyne.
Protocol: High-Efficiency CuAAC
-
Dissolve Azide (1.0 eq) and Alkyne (1.0 eq) in t-BuOH/H2O (1:1).
-
Add Sodium Ascorbate (0.1 eq) as a freshly prepared 1M aqueous solution.
-
Add CuSO4·5H2O (0.01 eq - 0.05 eq).
-
Monitor: The solution should remain yellowish. If it turns green, add more ascorbate immediately.
-
Completion: Usually <4 hours at RT.
Module 3: RuAAC (1,5-Regioisomer) Troubleshooting
The Standard: Ruthenium(II)-catalyzed reaction (Pentamethylcyclopentadienyl complexes).[5][6] Mechanism: Oxidative coupling of azide and alkyne to form a six-membered ruthenacycle, followed by reductive elimination.[7][8] Key Constraint: Steric bulk and air sensitivity.
FAQ: Catalyst Selection & Handling
Q: Which catalyst should I use: CpRuCl(PPh3)2 or CpRuCl(cod)? A: It depends on your substrate's steric profile.
-
Cp*RuCl(PPh3)2: More robust, air-stable, but slower. The bulky phosphine ligands can hinder reaction with bulky azides.
-
Cp*RuCl(cod): "cod" (cyclooctadiene) is a labile ligand. This catalyst is significantly faster and works better for sterically demanding internal alkynes, but it is highly air-sensitive .
Q: I am getting no conversion with an internal alkyne. A: Internal alkynes are slower.
-
Troubleshooting: Switch to Cp*RuCl(cod) and heat to 60°C in THF or Dioxane. Ensure the reaction is strictly under Argon/Nitrogen. Oxygen poisons the Ru-catalyst by forming inactive oxo-species.
Protocol: RuAAC for 1,5-Selectivity
-
Dry all glassware and reagents. This reaction is sensitive to moisture and oxygen.
-
Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in anhydrous Benzene or THF (0.2 M).
-
Add Cp*RuCl(PPh3)2 (2 mol%).
-
Heat to reflux (or 60-80°C) under an inert atmosphere.
-
Purification: Ru-catalysts are non-polar and often co-elute with products. Use a scavenger resin or rigorous chromatography.
Module 4: Data & Characterization
Regioisomer Differentiation Table
Distinguishing the two isomers requires careful NMR analysis.
| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |
| Triazole Proton (1H NMR) | Typically downfield (δ 7.5 - 8.5 ppm) | Typically upfield relative to 1,4 (δ 7.3 - 7.9 ppm) |
| C5 Carbon (13C NMR) | ~120-125 ppm | ~130-135 ppm |
| NOE Signal | Strong NOE between Triazole-H and R-group on C4. | Strong NOE between R-group on N1 and R-group on C5. |
| Polarity (TLC) | Generally more polar. | Generally less polar (more compact dipole). |
Mechanistic Comparison
Figure 2: Mechanistic divergence. CuAAC proceeds via a dinuclear copper intermediate, while RuAAC involves a 6-membered ruthenacycle.
Module 5: Purification (Copper Removal)
Copper contamination is cytotoxic and interferes with biological assays. Simple extraction is rarely sufficient.
Protocol: The EDTA Wash
-
Dilute reaction mixture with EtOAc.
-
Wash organic layer 3x with 0.1 M aqueous EDTA (pH 7.4) .
-
Why? EDTA chelates Cu(II) much more strongly than the triazole ring does.
-
-
Wash 1x with Brine.
-
Dry over Na2SO4.
Alternative: CupriSorb™ / Scavenger Resins For pharmaceutical applications, stir the crude mixture with thiourea-functionalized silica gel (SiliaMetS® Thiol) for 30 minutes, then filter. This typically reduces Cu levels to <10 ppm.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][7] Journal of the American Chemical Society. Link
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1][9] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
stability issues of benzotriazole derivatives in acidic media
Welcome to the Benzotriazole (BTA) Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist.[1][2] I have structured this guide to address the specific stability and performance anomalies you may encounter when working with benzotriazole derivatives in acidic environments.
Unlike neutral media where BTA behaves predictably, acidic conditions (
Module 1: Analytical Anomalies (NMR & HPLC)
User Query: "My HPLC peaks are splitting, and NMR signals are broadened in acidic solvents. Is my compound degrading?"
The Diagnosis: Tautomeric Equilibration
In most cases, this is not degradation.[1][2] Benzotriazole exists in a rapid equilibrium between the 1H- and 2H- tautomers.[1][3] While the 1H-form is dominant (
The Mechanism:
In strong acids, BTA undergoes protonation at the
Visualizing the Equilibrium
Figure 1: The protonation pathway in acidic media.[1][2] Note that the formation of the cation is the dominant species in strong mineral acids.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Split HPLC Peaks | Protonation equilibrium ( | Buffer the Mobile Phase: Do not use unbuffered water/ACN with simple TFA. Use a phosphate buffer at pH 2.5 to lock the protonation state, or pH 7.0 to keep it neutral.[1][2] |
| Broad 1H NMR | Intermediate exchange rate of the NH proton.[2] | Temperature Variation: Run the NMR at elevated temperature ( |
Module 2: Corrosion Inhibition Failure
User Query: "I added BTA to 1M HCl to protect copper/steel, but the corrosion rate increased. Why isn't it adsorbing?"
The Diagnosis: Cationic Electrostatic Repulsion
This is a classic failure mode. BTA functions by adsorbing to the metal surface. However, in 1M HCl:
-
The metal surface is positively charged due to proton accumulation.[1]
-
The BTA is protonated (
), making it cationic.[1][2] -
Result: Positive-Positive repulsion prevents the inhibitor from reaching the surface [2].
The Solution: The Halide Bridge Effect
You must induce a "synergistic effect" by ensuring halide ions (like
Visualizing the Synergistic Mechanism
Figure 2: The "Halide Bridge" mechanism required for BTA efficacy in strong acids.
Optimization Data: Synergistic Effect of Iodide
Data summarized from weight loss measurements in 1M
| Inhibitor Formulation | Inhibition Efficiency ( | Mechanism |
| BTA alone (10 mM) | 45% | Weak physisorption; Repulsion dominates.[1] |
| KI alone (5 mM) | 30% | Surface screening only.[1] |
| BTA (10 mM) + KI (5 mM) | 92% | Chemisorption via Iodide Bridge. |
Module 3: Chemical Stability of Derivatives
User Query: "My N-acetyl benzotriazole derivative is losing mass and activity in my acidic reaction mixture."
The Diagnosis: Hydrolytic Cleavage
While the benzotriazole ring is extremely stable (resistant to hot acid), N-substituted derivatives are often labile.
-
N-Acyl Benzotriazoles: These are chemically active acylating agents.[1] In aqueous acid, they rapidly hydrolyze to release the carboxylic acid and free benzotriazole [4].[2]
-
N-Hydroxymethyl derivatives: These can undergo retro-Mannich type reactions in acid.[1]
Self-Validating Test:
If you suspect hydrolysis, perform Thin Layer Chromatography (TLC).[1][2] You will see the appearance of a spot corresponding to unsubstituted Benzotriazole (highly polar, low
Stability Protocol
-
Avoid Aqueous Acid: If using N-acyl derivatives for synthesis, use anhydrous acidic conditions (e.g., HCl in Dioxane) if acid catalysis is required.[1][2]
-
Substituent Selection: If stability is required in aqueous acid, move the substituent to the C-ring (positions 4, 5, 6, or 7) . C-substituted benzotriazoles (e.g., 5-methylbenzotriazole) maintain the stability of the parent ring system.[1][2]
Experimental Protocols
Protocol A: Electrochemical Stability Verification (EIS)
Use this to verify if your BTA film is stable in your specific acidic media.[1]
-
Setup: Three-electrode cell (Working: Copper/Steel; Counter: Platinum; Ref: Ag/AgCl).
-
Electrolyte: Your target acidic solution (e.g., 1M HCl).[1][2]
-
OCP: Monitor Open Circuit Potential for 30 mins to reach steady state.
-
Impedance Sweep: Apply 10 mV AC amplitude; Frequency range
to . -
Analysis: Fit data to a Randles circuit (
).[1]
Protocol B: UV-Vis Degradation Kinetics
Use this to distinguish between precipitation and chemical degradation.
-
Prepare Stock: 50 µM derivative in the acidic medium.
-
Scan: 200–400 nm.
-
Monitor: Track
(usually ~260 nm for the BTA ring).[1]
References
-
Babic-Samardzija, K., et al. (2005).[1][2] "Benzotriazole as a corrosion inhibitor: Adsorption and protonation effects." Journal of The Electrochemical Society. [1][2]
-
Antonijevic, M. M., & Petrovic, M. B. (2008).[1][2] "Copper corrosion inhibitors: The role of pH and synergistic effects." International Journal of Electrochemical Science.
-
Gomes, E. C., et al. (2019).[1][2] "Synergistic effect of iodide ions on the corrosion inhibition of mild steel by benzotriazole in acid medium." Materials Research.
-
Katritzky, A. R., et al. (2005).[1][2] "A mild alkaline hydrolysis of N-substituted amides and nitriles."[1][4] Arkivoc.
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Benzotriazole Synthesis
Subject: Troubleshooting & Process Optimization for Benzotriazole Scale-Up
Introduction: The Scale-Up Paradox
Scaling up benzotriazole (BTA) synthesis presents a classic chemical engineering paradox: the reaction requires rapid mixing to prevent impurity formation, yet the intense exothermicity of the diazotization step demands cautious, slow addition.
In the laboratory (gram scale), the reaction of o-phenylenediamine (OPD) with sodium nitrite in acetic acid is straightforward. However, at the kilogram or pilot scale, heat transfer limitations can lead to runaway thermal events , "oiling out" of the product, and persistent colored impurities that degrade shelf-life.
This guide addresses these specific failure modes, moving beyond standard textbook procedures to industrial reality.
Module 1: Managing the Diazotization Exotherm
The Issue: At scale, the addition of sodium nitrite to the acidic OPD solution generates significant heat.[1] If the cooling capacity of the reactor is exceeded, the temperature spikes, leading to the decomposition of the diazonium intermediate (explosion risk) or the formation of tarry azo-coupling side products.
Troubleshooting Guide
Q: My reaction temperature spikes uncontrollably during nitrite addition. How do I manage this without stalling the reaction?
A: This is a heat accumulation issue. The reaction rate is instantaneous, but heat removal is time-dependent.
-
Switch to Sub-Surface Addition: Do not drop NaNO₂ solution onto the surface. Use a dip tube to introduce the nitrite solution directly into the turbulent zone of the impeller. This prevents local high concentrations of nitrite that cause hot spots.
-
Monitor Oxidation Potential (ORP): Instead of adding nitrite based solely on time, use an ORP probe. The endpoint of diazotization is marked by a sharp change in potential. This prevents over-addition of nitrite, which destabilizes the mixture.
-
Active Cooling Protocol:
-
Target Temp: Maintain
during addition. -
Critical Limit: If temp exceeds
, stop addition immediately. -
Post-Addition: Allow the reaction to naturally rise to
only after addition is complete to facilitate cyclization [1].
-
Q: I am seeing significant off-gassing (foaming) that threatens to overflow the reactor.
A: This indicates premature decomposition of the diazonium salt or carbonate contamination.
-
Check pH: Ensure the starting solution is strongly acidic (pH < 2). If the pH rises locally, the diazonium salt can couple with unreacted amine to form azo dyes (nitrogen gas is not evolved here, but foam stabilizes).
-
Defoamers: For batches >5kg, add a silicone-based antifoam agent prior to nitrite addition.
Module 2: Purity & The "Oiling Out" Phenomenon
The Issue: During the cooling phase, benzotriazole often separates as a supercooled oil rather than crystallizing directly. This oil traps impurities (colored oxidation products) that are difficult to wash out later.
Troubleshooting Guide
Q: The product separates as a brown oil at the bottom of the reactor. How do I force crystallization?
A: "Oiling out" occurs when the product concentration exceeds the solubility limit at a temperature above the product's melting point (MP of BTA is ~98-100°C) [2], or due to impurities depressing the melting point.
-
Seeding Protocol: Do not cool rapidly to
.-
Cool the mixture to
. -
Add pure BTA seed crystals (0.5% w/w).
-
Hold temperature for 30 minutes to establish a crystal bed.
-
Ramp down to
at a rate of .
-
-
Solvent Modification: If using water/acetic acid, the oiling is driven by the "salting out" effect of sodium acetate byproducts. Diluting the reaction mixture with warm water (20% volume) before cooling can prevent oil phase separation.
Q: My final product has a persistent pink/red hue. How do I remove it?
A: The color comes from the oxidation of o-phenylenediamine (OPD) prior to reaction, or azo-coupling byproducts.
-
Pre-Treatment: OPD oxidizes rapidly in air. Ensure your raw material is white/pale yellow.[2] If it is dark, recrystallize it from water containing sodium dithionite before use.
-
Decolorization: During the final heating step (cyclization at 80°C), add activated carbon (5% w/w) and stir for 30 minutes. Filter hot before cooling to crystallize.
-
Distillation: For pharmaceutical grade (>99.5%), crystallization is often insufficient. Vacuum distillation (
at 2 mmHg) is the industry standard for removing non-volatile colored oligomers [1].
Module 3: Process Intensification (Batch vs. Flow)
The Issue: Batch reactors are limited by surface-area-to-volume ratios. For multi-kilogram scales, continuous flow chemistry offers superior heat exchange and safety profiles.
Q: Why should I consider continuous flow for BTA synthesis?
A: Flow reactors (micro-channel or tubular) allow you to operate at higher temperatures with lower residence times, minimizing the inventory of hazardous diazonium intermediates.
Comparative Data: Batch vs. Continuous Flow
| Parameter | Batch Process (Traditional) | Continuous Flow (Intensified) |
| Residence Time | 2 - 4 Hours | 10 - 20 Minutes [3] |
| Temperature Control | Difficult (Hot spots common) | Precise ( |
| Safety | High inventory of diazonium salt | Negligible inventory |
| Yield | 75 - 85% | > 95% |
| Solvent System | Acetic Acid / Water | Water (High Pressure) |
Q: What is the "High Pressure" Industrial Method?
A: Unlike the lab method (Acid + Nitrite), industrial synthesis often uses a high-pressure reactor to react OPD and Sodium Nitrite in water at
-
Mechanism: Thermal cyclization without acetic acid.
-
Advantage: Eliminates large waste streams of dilute acetic acid.
-
Protocol: Pressure maintained at 3.0–4.0 MPa. The resulting sodium benzotriazolate is then acidified to precipitate BTA.
Visualizing the Process Workflow
The following diagram illustrates the critical decision points between the Standard Acid Route (Lab/Pilot) and the High-Pressure Route (Industrial), including safety checks.
Figure 1: Decision matrix for BTA synthesis routes. The Acid Route (Left) is standard for smaller scales but requires strict thermal management. The Pressure Route (Right) is preferred for industrial mass production to minimize solvent waste.
Module 4: Regulatory & Environmental (Waste Management)
Q: How do I handle the waste stream from the acid route?
A: The filtrate contains acetic acid, sodium acetate, and trace unreacted amines.
-
Neutralization: The waste stream is acidic. Neutralize with NaOH to pH 7 before disposal.
-
Azo Dye Contamination: If the waste water is colored (pink/red), it indicates azo dyes. Treat with sodium hypochlorite (bleach) or perform Fenton oxidation to degrade the chromophores before releasing to biological treatment plants.
References
-
Organic Syntheses. (1950). 1,2,3-Benzotriazole.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 3, p.106. Link
-
ChemicalBook. (2022).[5] Synthesis and Properties of Benzotriazole. Link
-
Organic Letters. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones. (Contextual reference on flow chemistry for nitrogen heterocycles). Link
-
Google Patents. (2015). CN105237488A: Synthesis method of benzotriazole. Link
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 4. ijariie.com [ijariie.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Validation Methods for 1-Butyl-1H-benzo[d]triazole Quantification
Executive Summary 1-Butyl-1H-benzo[d]triazole (1-BBT) is a lipophilic benzotriazole derivative often utilized as a corrosion inhibitor, UV stabilizer intermediate, or specialized reagent in organic synthesis.[1] In pharmaceutical development, it is classified as a process-related impurity (PRI).[1] Because benzotriazole backbones possess potential aquatic toxicity and mutagenic concerns, their quantification at trace levels is a critical quality attribute (CQA).[1]
This guide objectively compares the three primary analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a validated workflow for the most robust technique (LC-MS/MS) compliant with ICH Q2(R1) guidelines.[1]
Part 1: Methodological Landscape & Comparative Analysis[1]
Selecting the correct validation method depends on the Analytical Target Profile (ATP) : specifically the required Limit of Quantification (LOQ) and the matrix complexity.
Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS | Method C: HPLC-UV |
| Primary Application | Trace impurities (genotoxic/process), complex bio-matrices.[1] | Volatile matrices, environmental water samples.[1][2][3][4] | Raw material assay, high-concentration process control. |
| Sensitivity (LOD) | High (0.1 – 10 ng/mL) | Medium-High (10 – 50 ng/mL) | Low (>500 ng/mL) |
| Selectivity | Excellent (MRM transitions eliminate matrix interference).[1] | Good (Mass spectral fingerprinting). | Moderate (Relies solely on retention time/absorbance).[1] |
| Sample Prep | Simple (Protein precip. or dilute-and-shoot).[1] | Complex (Often requires derivatization or LLE).[1] | Simple (Direct injection).[1][5] |
| Linearity Range | Wide dynamic range ( | Moderate dynamic range.[1] | Narrower dynamic range at low concentrations.[1] |
| Throughput | High (5-8 min run times).[1] | Low (20-30 min run times + cool down). | High (10-15 min run times).[1] |
Expert Insight: Why LC-MS/MS Wins for 1-BBT
While HPLC-UV is cost-effective for assaying the purity of 1-BBT itself, it fails to validate residual 1-BBT in drug substances due to a lack of specificity.[1] 1-BBT lacks a distinct chromophore that separates it easily from other aromatic drug backbones.[1] GC-MS is viable but often requires drying steps that can lead to analyte loss due to the semi-volatile nature of 1-BBT.[1] LC-MS/MS (ESI+) is the superior choice for validation because the protonated molecular ion
Part 2: High-Sensitivity Validation Protocol (LC-MS/MS)[1]
This protocol is designed for quantifying 1-BBT residues in a drug substance matrix.[1]
Instrumental Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect HSS T3),
mm, 1.8 µm.[1]-
Rationale: Phenyl-Hexyl columns provide superior pi-pi interaction selectivity for the benzotriazole ring compared to standard C18.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[1]
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Positive (ESI+).[1]
-
Precursor Ion: m/z 176.1 (
).[1] -
Quantifier Transition: 176.1
119.1 (Loss of butyl chain; specific to 1-BBT).[1] -
Qualifier Transition: 176.1
91.0 (Aziridine ring fragmentation).[1]
Sample Preparation (The "Dilute-and-Shoot" Workflow)
-
Stock Preparation: Dissolve 10 mg 1-BBT standard in MeOH to create a 1 mg/mL master stock.
-
Matrix Spiking: Dissolve the Drug Substance (DS) at 10 mg/mL in diluent (50:50 Water/MeOH).
-
Spike: Add 1-BBT stock to DS solution to reach target concentrations (e.g., 1 ppm, 10 ppm relative to DS).
-
Filtration: 0.22 µm PTFE filter (Benzotriazoles can bind to Nylon; avoid Nylon filters).
Part 3: Validation Parameters (ICH Q2(R1) Compliance)
To ensure scientific integrity, the method must be validated against the following pillars.
A. Specificity (The "Blank" Test)[1]
-
Protocol: Inject a blank solvent, a blank Drug Substance (unspiked), and a spiked sample.
-
Acceptance Criteria: No interfering peaks at the retention time of 1-BBT in the blank or unspiked DS. The S/N ratio for the analyte in the spiked sample must be >10.
B. Linearity & Range
-
Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.
-
Data Analysis: Plot Area Response vs. Concentration.
-
Acceptance Criteria: Coefficient of determination (
) . Residuals should be random (no trend).
C. Accuracy (Recovery)
-
Protocol: Spike the Drug Substance with 1-BBT at three levels: 50%, 100%, and 150% of the target limit (e.g., if limit is 10 ppm, spike at 5, 10, and 15 ppm). Perform in triplicate.
-
Calculation:
[1] -
Acceptance Criteria: Mean recovery between 80% and 120% (standard for trace impurities).
D. Precision (Repeatability)
-
Protocol: 6 independent preparations of the sample at the 100% target limit.
-
Acceptance Criteria: RSD (Relative Standard Deviation)
for trace levels (<10 ppm), or for higher levels.
Part 4: Visualization & Logic Flows[1]
Diagram 1: The Validation Lifecycle
This workflow illustrates the logical progression from method development to final reporting, emphasizing the feedback loops required by ICH Q2.
Caption: The iterative lifecycle of analytical method validation. Note the critical feedback loop from Formal Validation back to Development if criteria (Accuracy/Precision) are not met.
Diagram 2: Method Selection Decision Matrix
A logic tree to assist researchers in choosing the correct instrument based on sample constraints.[1]
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and matrix properties.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6] Link
-
Vetter, W., & Lorenz, W. (2013).[1] Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.[1][7] Analytical Chemistry.[1][4][5][6][7][8][9][10][11] Link[1]
-
Fischer, C., & Göen, T. (2022).[1] Development and Validation of a DLLME-GC-MS/MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. Journal of Analytical Toxicology.[1][12] Link[1]
-
California Department of Food and Agriculture. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Center for Analytical Chemistry.[1][5] Link
-
Loos, R., et al. (2009).[1] Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Analytica Chimica Acta.[1] Link
Sources
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a DLLME-GC-MS/MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - FAU CRIS [cris.fau.de]
comparative study of 1-butyl vs 2-butyl benzotriazole isomers
Executive Summary
Verdict: The 1-butyl-1H-benzotriazole (1-BBT ) and 2-butyl-2H-benzotriazole (2-BBT ) isomers represent a classic case of regioisomerism with profound functional divergence.
-
1-BBT (N1-isomer) is the functional workhorse for corrosion inhibition and medicinal chemistry, retaining the coordination ability of the triazole ring.
-
2-BBT (N2-isomer) is typically a symmetric byproduct with significantly reduced coordinating capacity, often regarded as an impurity in industrial applications despite its higher thermodynamic stability in certain conditions.
This guide provides the technical grounding to distinguish, synthesize, and select the correct isomer for your application.
Part 1: Chemical Identity & Structural Divergence[1]
The core difference lies in the symmetry and electronic availability of the nitrogen lone pairs.[1] This structural dichotomy dictates their entire performance profile.[1]
Structural Visualization
The following diagram illustrates the alkylation pathways and the resulting isomeric structures. Note the symmetry plane in the N2 isomer.[1]
Figure 1: Divergent alkylation pathways of Benzotriazole yielding N1 (Asymmetric) and N2 (Symmetric) isomers.
The "Self-Validating" Identification Protocol (NMR)
The most reliable method to distinguish these isomers is 1H NMR spectroscopy , relying on molecular symmetry. This protocol is self-validating because it does not require a reference standard; the splitting pattern itself confirms the identity.[1]
| Feature | 1-Butyl-1H-benzotriazole (N1) | 2-Butyl-2H-benzotriazole (N2) |
| Symmetry Element | None. The butyl group at N1 breaks the symmetry of the benzene ring. | Plane of Symmetry. The butyl group at N2 lies on a symmetry plane bisecting the benzene ring.[1] |
| Aromatic Region (Protons) | ABCD System (4 Signals). The four aromatic protons are chemically distinct.[1] You will see complex multiplets or 4 distinct signals. | AA'BB' System (2 Signals). The protons on the "left" and "right" of the ring are equivalent.[1] You will see a symmetric pair of multiplets (typically two doublets of doublets).[1] |
| Causality | The N1-substitution makes the C4 and C7 carbons (and C5/C6) non-equivalent.[1] | The N2-substitution maintains equivalence between C4/C7 and C5/C6.[1] |
Part 2: Synthesis & Separation Logic
Synthesis Mechanism
The alkylation of benzotriazole is a nucleophilic substitution (
-
N1 Attack: Statistically favored (two N1/N3 positions vs one N2 position) and kinetically faster.[1]
-
N2 Attack: Often thermodynamically more stable due to the formation of a quinoid-like resonance structure that preserves the aromaticity of the benzene ring more effectively in the excited state, but steric hindrance and statistics usually favor N1.
Generalized Synthesis Protocol
-
Reagents: Benzotriazole (1.0 eq), 1-Bromobutane (1.1 eq),
(2.0 eq). -
Solvent: Acetonitrile (Polar aprotic favors
) or DMF.[1] -
Conditions: Reflux for 4-6 hours.
-
Yield: Typically 60-80% N1-isomer, 20-40% N2-isomer.
Separation Workflow
Since the reaction yields a mixture, separation is mandatory for high-purity applications.
-
Evaporation: Remove solvent under reduced pressure.[1]
-
Extraction: Dissolve residue in Ethyl Acetate/Water. Wash organic layer with brine.[1]
-
Flash Chromatography (The Critical Step):
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate gradient (Start 9:1, move to 7:3).
-
Elution Order: The N2-isomer (less polar, symmetric) typically elutes first . The N1-isomer (more polar, larger dipole moment) elutes second .
-
Validation: Check fractions via TLC.[1] N2 spots will have a higher
value than N1 spots.[1]
-
Part 3: Performance Comparison
Corrosion Inhibition (Copper/Alloys)
Benzotriazole derivatives function by adsorbing onto metal surfaces and forming a protective barrier.[1][2][3]
-
1-Butyl-1H-benzotriazole (Superior):
-
Mechanism:[1][4][5][6][7] The N1-alkyl group leaves the N3 nitrogen with a lone pair available for coordination.[1] This allows the molecule to bind to Cu(I) sites, mimicking the "bridging" mode of unsubstituted BTA, though the alkyl group prevents the formation of the infinite polymeric sheets found with BTA itself. It forms a hydrophobic film that repels water.[1]
-
Efficacy: High.[1] The butyl tail aids in forming a hydrophobic barrier.[1]
-
-
2-Butyl-2H-benzotriazole (Inferior):
-
Mechanism:[1][4][5][6][7] Substitution at N2 sterically and electronically hinders the remaining nitrogens.[1] The "pyrrole-like" nitrogen is blocked, and the N1/N3 nitrogens are less basic and geometrically positioned poorly for effective bidentate bridging.
-
Efficacy: Significantly lower.[1] It acts mainly through physisorption rather than strong chemisorption.[1]
-
Biological Activity (Medicinal Chemistry)[1]
-
N1-Isomers: Generally exhibit higher biological activity (antifungal, antimicrobial). The asymmetry and dipole moment allow for specific binding interactions with enzyme pockets (e.g., CYP51 inhibitors).[1]
-
N2-Isomers: Often show reduced potency.[1] However, they are explored when a more lipophilic, metabolically stable scaffold is required, as the N2-position is less prone to metabolic N-dealkylation in some contexts.
Comparative Data Summary
| Property | 1-Butyl-1H-benzotriazole | 2-Butyl-2H-benzotriazole |
| Dipole Moment | High (~4.1 D) | Low (~0.5 D) |
| Boiling Point | Higher (due to polarity) | Lower (elutes first in GC) |
| Corrosion Protection | High (Chemically adsorbed) | Low (Physically adsorbed) |
| UV Absorption |
Part 4: Experimental Protocols
Protocol A: Corrosion Inhibition Efficiency Testing (Weight Loss Method)
Objective: Quantify the protective efficiency of the isomers on Copper coupons.[1]
-
Preparation:
-
Immersion:
-
Prepare 3.5% NaCl solution (simulated seawater) or 0.1 M
.[1] -
Add inhibitor (1-BBT or 2-BBT) at varying concentrations (e.g., 10, 50, 100, 500 ppm).
-
Immerse coupons for 24 hours at 25°C.
-
-
Analysis:
-
Calculation:
-
Corrosion Rate (
) = -
Inhibition Efficiency (
) =
-
Protocol B: Chromatographic Separation
Objective: Isolate pure isomers from a crude reaction mixture.
-
TLC Optimization: Spot crude mixture on Silica TLC plate. Develop in Hexane:EtOAc (4:1).[1] Visualize under UV (254 nm).
-
Column Packing: Slurry pack silica gel in 100% Hexane.
-
Loading: Dissolve crude oil in minimum DCM/Hexane and load carefully.
-
Elution:
-
Validation: Run NMR on concentrated fractions to confirm isomer identity using the symmetry rules (See Part 1.2).
References
-
Synthesis and Isomer Ratios
-
Corrosion Inhibition
-
NMR & Structural Characterization
-
Physical Properties
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzotriazole - Wikipedia [en.wikipedia.org]
- 14. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Scaffolds
Executive Summary & Strategic Relevance
The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., Vorozole), anticancer, and antihypertensive agents. In material science, it is indispensable as a corrosion inhibitor.
Traditionally, synthesizing substituted benzotriazoles via the cyclocondensation of o-phenylenediamines requires prolonged thermal reflux (3–19 hours), often resulting in moderate yields (50–70%) and significant solvent waste. This guide objectively compares this conventional approach with Microwave-Assisted Organic Synthesis (MAOS) .
The Verdict: MAOS is not merely faster; it alters the reaction profile.[1][2] Experimental data confirms that microwave irradiation reduces reaction times to minutes (3–15 min) while consistently boosting yields (>85%) and purity, making it the superior protocol for library generation in drug discovery.
Mechanistic Underpinnings[3]
To understand the divergence in efficiency, we must analyze the reaction mechanism and how energy transfer differs between the two methods.
The Chemical Pathway
The synthesis typically involves the condensation of o-phenylenediamine with a carboxylic acid or a diazotization agent (like sodium nitrite) followed by intramolecular cyclization.[3][4]
Figure 1: General mechanistic pathway for benzotriazole formation. The rate-limiting step is often the initial condensation or the activation energy required for ring closure.
Thermal vs. Microwave Activation
-
Conventional Thermal (Conductive Heating): Heat is applied externally (oil bath) and transfers via conduction/convection to the vessel walls, then to the solvent, and finally to the reactants. This creates a temperature gradient, often leading to "wall effects" (overheating at the glass surface) and decomposition.
-
Microwave (Dielectric Heating): Energy is transferred directly to the reaction species through dipole rotation and ionic conduction .
-
The Specific Microwave Effect: Polar intermediates (like the transition state in the cyclization) absorb microwave energy more efficiently than the ground state, potentially lowering the activation energy (
) or increasing the pre-exponential factor ( ) in the Arrhenius equation.
-
Comparative Analysis: The Data
The following data aggregates results from multiple comparative studies involving 1-substituted and 5-substituted benzotriazole derivatives.
Table 1: Performance Metrics Comparison
| Metric | Conventional Thermal Reflux | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Time | 3.0 – 19.0 Hours | 3 – 15 Minutes | 60x – 100x Faster |
| Typical Yield | 25% – 72% | 75% – 93% | +20-50% Yield |
| Energy Profile | High (Continuous heating for hours) | Low (Short bursts, <500W) | High Efficiency |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often cleaner profiles) | Reduced Downstream |
| Solvent Usage | High (Reflux volumes) | Low (or Solvent-Free) | Green Chemistry |
Critical Insight: In the synthesis of 5-carboxylic acid derivatives, conventional heating often fails or produces low yields due to the high exothermic nature causing degradation over long periods. Microwave synthesis allows for "rapid heating, rapid cooling," preserving the labile product.
Experimental Protocols
Safety Warning: Microwave synthesis generates high pressure. Always use dedicated microwave reactors (e.g., CEM, Anton Paar) with pressure sensors. Do NOT use domestic microwaves for chemical synthesis due to lack of stirring and temperature control.
Protocol A: Conventional Synthesis (The Baseline)
Use this method if microwave instrumentation is unavailable or for scaling up to kilogram quantities where batch MW is limited.
-
Reagent Prep: In a 100 mL Round Bottom Flask (RBF), dissolve o-phenylenediamine (10 mmol) in Glacial Acetic Acid (30 mL).
-
Addition: Add the carboxylic acid derivative (10 mmol) or Sodium Nitrite (12 mmol, dissolved in minimal water) slowly at room temperature.
-
Reaction: Equip with a reflux condenser. Heat the mixture to reflux (approx. 118°C) using an oil bath.
-
Monitoring: Maintain reflux for 4–6 hours . Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the diamine spot (
). -
Work-up: Pour the reaction mixture into crushed ice (100 g). Stir vigorously.
-
Isolation: Filter the precipitate. Wash with cold water to remove excess acid. Recrystallize from ethanol.
Protocol B: Microwave-Assisted Synthesis (The Recommended Standard)
Use this method for library generation, optimization, and high-throughput screening.
-
Reagent Prep: In a 10 mL microwave-transparent process vial (Pyrex/Quartz), mix o-phenylenediamine (2 mmol) and the carboxylic acid/aldehyde (2 mmol).
-
Solvent/Catalyst: Add minimal Glacial Acetic Acid (1–2 mL) or perform solvent-free if reagents are liquid/low-melting. Note: Acetic acid acts as both solvent and catalyst, absorbing MW energy efficiently.
-
Irradiation Parameters:
-
Execution: Cap the vial and initiate the run. The system should ramp to 120°C within 30-60 seconds.
-
Work-up: Cool the vial to 50°C using compressed air (integrated in most reactors). Pour contents onto crushed ice.
-
Validation: Filter the solid.
-
Self-Validating Step: Check melting point immediately. A sharp MP range (±2°C) indicates high purity, often negating the need for recrystallization.
-
Workflow Visualization
The following diagram illustrates the operational efficiency of the Microwave workflow compared to the Conventional route.
Figure 2: Operational workflow comparison. The Microwave route eliminates the long reflux and often the recrystallization step.
Troubleshooting & Expert Tips
-
Exothermic Runaway: Synthesis of nitro-substituted benzotriazoles can be highly exothermic. In MW synthesis, use "Power Cycling" (pulsed irradiation) rather than continuous power to prevent vessel over-pressurization.
-
Thionyl Chloride Incompatibility: Do NOT use thionyl chloride (often used to make acid chlorides for these reactions) in a microwave reactor.[1][2] It releases SO₂ gas rapidly, leading to vial explosion. Perform acid chloride formation conventionally, then use MW for the cyclization step.
-
Solvent Choice: If acetic acid is undesirable, PEG-400 is an excellent green alternative for MW synthesis. It has a high loss tangent (
), meaning it absorbs MW energy extremely well, heating the reaction mixture rapidly.
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. (2014). Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceutics. (2020). Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives. RSC Advances. (2025). Available at: [Link]
-
Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors. Molecules. (2020). Available at: [Link][2]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Experimental Pharmacology. (2024). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1H and 13C NMR Analysis for Structure Confirmation of 1,2,3-Triazoles
Executive Summary
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, largely due to the ubiquity of "Click Chemistry" (CuAAC and RuAAC). However, the validation of these structures presents a unique analytical challenge: distinguishing between the 1,4-disubstituted (anti) and 1,5-disubstituted (syn) regioisomers. While Mass Spectrometry (MS) confirms molecular formula, it often fails to distinguish these isomers due to identical mass-to-charge ratios.
This guide provides a rigorous comparative analysis of NMR techniques for definitively assigning triazole regioochemistry. It establishes NMR as the primary validation tool, superior to MS for structural elucidation, and details the specific chemical shift fingerprints required for confirmation.
Part 1: The Regioisomer Challenge (1,4- vs. 1,5-Triazoles)
The primary "comparison" in triazole analysis is not just between instruments, but between the two possible isomeric outcomes of the cycloaddition reaction. Misassignment of these isomers can lead to failed Structure-Activity Relationship (SAR) studies.
Reaction Pathway & Isomer Generation
The choice of catalyst dictates the isomer. NMR is the only rapid, non-destructive method to validate that the catalyst functioned as intended.
Figure 1: Catalytic pathways determining triazole regioisomerism. NMR analysis is required to confirm the exclusivity of the product.
Part 2: Comparative Analysis of Analytical Techniques
Why is NMR the gold standard? The table below objectively compares NMR against common alternatives in the context of triazole validation.
| Feature | NMR (1H / 13C / 2D) | LC-MS / HRMS | X-Ray Crystallography |
| Regioisomer Distinction | High. Distinct chemical shifts and NOE correlations. | Low. Identical mass; fragmentation often indistinguishable. | Definitive. Direct visualization of atom placement. |
| Sample State | Solution (versatile). | Solution. | Solid Crystal (often difficult to obtain). |
| Throughput | Medium (10-30 mins/sample). | High (<5 mins/sample). | Low (Days to Weeks). |
| Structural Insight | Connectivity, spatial proximity (NOESY). | Molecular formula, purity. | 3D conformation. |
| Limit of Detection | ~0.1 mg (requires pure sample). | <1 ng (highly sensitive). | Crystal size dependent. |
Verdict: While LC-MS is faster for purity checks, NMR is mandatory for structural confirmation because it is the only solution-phase technique capable of reliably distinguishing the 1,4- and 1,5-isomers.
Part 3: Detailed NMR Characterization
1H NMR Analysis
The diagnostic signal for 1,2,3-triazoles is the proton on the triazole ring (C5-H for 1,4-isomers; C4-H for 1,5-isomers).
-
1,4-Disubstituted Triazoles: The C5-proton typically appears as a singlet in the aromatic region.
-
1,5-Disubstituted Triazoles: The C4-proton is also a singlet but often shifts due to the proximity of the N1-substituent (steric and electronic shielding/deshielding).
Comparative Chemical Shift Data (Typical Ranges in CDCl₃):
| Signal | 1,4-Isomer (δ ppm) | 1,5-Isomer (δ ppm) | Diagnostic Note |
| Triazole-H (C-H) | 7.50 – 8.50 | 7.30 – 8.00 | 1,4-H is generally downfield (deshielded) compared to 1,5-H, though substituent dependent. |
| Alpha-CH₂ (N-CH₂) | ~4.0 – 5.5 | ~4.0 – 5.5 | 1,5-isomers often show slight shielding due to steric crowding. |
| Coupling (J) | Singlet (s) | Singlet (s) | Long-range coupling may occur with side chains. |
Critical Insight: In DMSO-d₆, the triazole C-H signal often shifts significantly downfield (by 0.5 - 1.0 ppm) compared to CDCl₃ due to hydrogen bonding with the solvent. Always compare shifts within the same solvent system.
13C NMR Analysis
Carbon NMR provides confirmation when proton signals are obscured by aromatic substituents.
-
C4 (Quaternary): The carbon attached to the substituent.
-
C5 (Methine): The carbon attached to the proton.
Typical 13C Shifts (ppm):
-
C4 (Substituted): 140 – 148 ppm
-
C5 (Unsubstituted): 120 – 128 ppm
Part 4: Advanced 2D NMR (The "Tie-Breaker")
When 1D NMR is ambiguous (e.g., complex aromatic regions), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the self-validating experiment.
The NOESY Logic
-
1,4-Isomer: The triazole proton (H-5) is spatially distant from the protons on the substituent at N-1. NOE Signal: Weak or Absent.
-
1,5-Isomer: The triazole proton (H-4) is spatially close to the protons on the substituent at N-1. NOE Signal: Strong.
Figure 2: Decision tree for structural confirmation using 1D and 2D NMR.
Part 5: Experimental Protocol
Standard Operating Procedure (SOP) for Triazole NMR
1. Sample Preparation:
-
Mass: Dissolve 5–10 mg of purified compound.
-
Solvent: Use 0.6 mL of DMSO-d₆ (preferred for triazoles due to solubility and peak separation) or CDCl₃ .
-
Tube: High-quality 5mm NMR tube. Filter solution if cloudy to prevent line broadening.
2. Acquisition Parameters (400 MHz+ recommended):
-
1H NMR:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): ≥ 1.0 s (ensure full integration accuracy).
-
Scans: 16–64 (depending on concentration).
-
-
13C NMR:
-
Scans: ≥ 512 (quaternary carbons at C4 have long relaxation times and low sensitivity).
-
Relaxation delay: 2.0 s.
-
-
NOESY (if required):
-
Mixing time: 300–500 ms (optimized for small-to-medium molecules).
-
3. Data Processing:
-
Phasing: Ensure flat baseline, especially in the aromatic region (7–9 ppm).
-
Integration: Calibrate to a known signal (e.g., a methyl group = 3H). The triazole proton must integrate to exactly 1H.
Part 6: Troubleshooting & Common Pitfalls
-
Missing Triazole Proton:
-
Cause: Deuterium exchange. If using CD₃OD or D₂O, the acidic triazole proton may exchange with the solvent, causing the signal to disappear.
-
Solution: Switch to a non-protic solvent like DMSO-d₆ or CDCl₃.
-
-
Solvent Peak Overlap:
-
Cause: The triazole proton (~7.5-8.5 ppm) can overlap with residual CHCl₃ (7.26 ppm) or aromatic signals.
-
Solution: Change solvent (e.g., Acetone-d₆) or use HSQC to resolve overlapping protons via their carbon connections.
-
-
Broad Peaks:
-
Cause: Tautomerization (rare for N-substituted triazoles) or restricted rotation of bulky substituents.
-
Solution: Run Variable Temperature (VT) NMR at 50°C to sharpen signals.
-
References
-
Creary, X., et al. (2012). "Azide–Alkyne Cycloaddition. Examination of the Reaction of Azides with Alkynes." The Journal of Organic Chemistry, 77(19), 8756–8761.
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 210–216.
-
Liang, L., & Astruc, D. (2011). "The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) 'Click' Reaction and its Applications. An Overview." Coordination Chemistry Reviews, 255(23-24), 2933-2945.
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315.
Comparative Validation Guide: Spectrophotometric vs. Chromatographic Quantification of Triazole Antifungals
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Technical validation, mechanistic insight, and regulatory compliance (ICH Q2)
Executive Summary
In the pharmaceutical analysis of triazole antifungals (e.g., Fluconazole, Itraconazole, Voriconazole), High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard due to its high specificity and sensitivity. However, for routine Quality Control (QC) of bulk raw materials and solid dosage forms, validated spectrophotometric methods offer a compelling alternative: they are rapid, cost-effective, and reduce hazardous solvent consumption.
This guide objectively compares the performance of spectrophotometric strategies against HPLC, focusing on ion-pair complexation as a critical mechanism to bridge the specificity gap. We provide a self-validating protocol aligned with ICH Q2(R1/R2) guidelines to ensure data integrity.
Methodological Landscape: The Trade-off Analysis
The choice between HPLC and Spectrophotometry is rarely about "better" but rather "fit-for-purpose." The following table summarizes the operational and performance differences based on field data.
| Feature | HPLC (Reverse Phase) | Direct UV Spectrophotometry | Extractive Ion-Pair Spectrophotometry |
| Specificity | High (Separates impurities/excipients) | Low (Susceptible to excipient overlap) | Medium-High (Extraction isolates analyte) |
| Sensitivity (LOD) | High (0.01 - 0.5 µg/mL) | Low (5 - 10 µg/mL) | Medium (1 - 4 µg/mL) |
| Throughput | Low (10-30 mins/sample) | High (< 2 mins/sample) | Medium (5-10 mins/sample) |
| Cost Per Run | High (Columns, HPLC Grade Solvents) | Negligible | Low (Reagent grade solvents) |
| Primary Use Case | Stability indicating assays, Bioanalysis | Dissolution profiling, Content uniformity | Routine QC of dosage forms |
Deep Dive: The Ion-Pairing Strategy
Why Direct UV often fails and how Ion-Pairing fixes it.
Direct UV measurement of triazoles (typically at 260–267 nm) is prone to interference from tablet excipients (e.g., titanium dioxide, povidone) that also absorb in the UV region. To validate a spectrophotometric method that rivals HPLC in specificity, Ion-Pair Complexation is the superior strategy.
The Mechanism:
Triazoles contain basic nitrogen atoms in the azole ring. In acidic conditions, these nitrogens become protonated (
Visualizing the Mechanism
The following diagram illustrates the chemical workflow and the specificity filter provided by the extraction step.
Caption: The ion-pair extraction isolates the target drug from hydrophilic interferences, enhancing specificity.
Core Protocol: Validated Quantification of Fluconazole
A self-validating system based on ion-pair formation with Bromocresol Green (BCG).
Reagents:
-
Standard: Fluconazole Reference Standard (purity >99%).
-
Dye Solution: 0.1% w/v Bromocresol Green (BCG) in ethanol.
-
Buffer: Phthalate buffer pH 3.0.
-
Solvent: Chloroform (HPLC Grade).[1]
Step-by-Step Methodology
-
Preparation of Standard Stock: Dissolve 100 mg of Fluconazole in 100 mL distilled water (1000 µg/mL). Dilute further to obtain a working standard of 100 µg/mL.
-
Reaction System (The Critical Control Point):
-
In a separating funnel, transfer aliquots of the drug solution (e.g., 1.0 – 5.0 mL).
-
Add 2.0 mL of Phthalate buffer (pH 3.0). Note: pH precision is vital for reproducible ionization.
-
Add 2.0 mL of BCG dye solution.
-
Mix gently.
-
-
Extraction:
-
Add 10.0 mL of Chloroform.
-
Shake vigorously for 2 minutes to ensure equilibrium.
-
Allow layers to separate clearly (approx. 5 mins).
-
Collect the lower organic layer. Dry over anhydrous sodium sulfate to remove moisture haze.
-
-
Quantification:
-
Measure absorbance of the yellow complex at 420 nm against a reagent blank (prepared identically without drug).
-
Self-Validation Check: The reagent blank must have negligible absorbance (< 0.05 AU). High blank absorbance indicates dye impurity or pH drift.
-
Validation Framework (ICH Q2)
To publish or utilize this method, it must be validated according to ICH Q2(R1) guidelines.[2][3] Below is the decision framework and acceptance criteria.
Caption: Key validation parameters and acceptance criteria for spectrophotometric assays.
Experimental Data Comparison
The following data aggregates results from comparative studies (Fluconazole and Itraconazole) to illustrate expected performance.
| Parameter | HPLC Method (Ref) | Ion-Pair UV Method (Proposed) | Direct UV Method |
| Linearity Range | 0.5 – 100 µg/mL | 2 – 50 µg/mL | 50 – 400 µg/mL |
| Correlation (r²) | > 0.9995 | > 0.9980 | > 0.9950 |
| Accuracy (% Rec) | 99.5 – 100.5% | 98.5 – 101.5% | 97.0 – 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| LOD | ~0.05 µg/mL | ~1.5 µg/mL | ~5.0 µg/mL |
Data Source Synthesis: See References [1, 3, 5]
Scientific Integrity: Troubleshooting & Critical Control Points
As an Application Scientist, I have identified three common failure modes in this protocol:
-
pH Drift: The formation of the ion-pair is strictly pH-dependent.
-
Corrective Action: Use a calibrated pH meter daily. For Fluconazole/BCG, if pH > 4.0, the dye dissociates, and extraction efficiency drops.
-
-
Emulsion Formation: Vigorous shaking can cause emulsions with certain capsule excipients.
-
Corrective Action: Add 1-2 drops of ethanol or centrifuge the separatory funnel contents at 2000 rpm for 2 minutes to break the emulsion.
-
-
Moisture in Organic Layer: Water droplets scatter light, causing artificially high absorbance.
-
Corrective Action: Passing the extract through anhydrous sodium sulfate is not optional; it is mandatory for precision.
-
References
-
Comparison of HPLC and UV-Vis spectrophotometry to determine the best method. Semantic Scholar. (2019). Link
-
Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole. PubMed Central. Link
-
Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir. Brieflands. Link
-
Extractive Spectrophotometric Determination of Fluconazole by Ion-pair Complex Formation with Bromocresol Green. ResearchGate. (2025).[4] Link
-
Development and validation of different UV-spectrophotometric methods for the estimation of fluconazole. ResearchGate. (2025). Link
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Link
-
Method development and validation of itraconazole by uv-spectrophotometer. Wisdom Library. (2024).[1] Link
Sources
Comparative Analysis of Benzotriazole Derivatives as Corrosion Inhibitors
[1][2][3][4][5]
Executive Summary
Benzotriazole (BTA) remains the industrial gold standard for copper and alloy protection, yet its environmental persistence and toxicity profiles have necessitated the development of derivatives. This guide provides a rigorous comparative analysis of BTA against its primary derivatives—5-Methylbenzotriazole (5-M-BTA) and 5-Chlorobenzotriazole (5-Cl-BTA) .
We analyze these compounds through the lens of electronic structure-activity relationships (SAR) , evaluating how substituent groups influence adsorption thermodynamics, film formation kinetics, and inhibition efficiency (IE%).
Mechanistic Principles: The Adsorption Logic
To select the correct inhibitor, one must understand the molecular interaction at the metal-solution interface. The inhibition mechanism is governed by the adsorption of the azole nitrogen lone pairs onto the metal
The BTA Baseline
BTA functions by chemisorption. On copper surfaces, it forms a polymeric complex,
-
Anodic Control: Blocks dissolution of
. -
Cathodic Control: Retards oxygen reduction.
Derivative Effects: Electronic vs. Steric
The introduction of functional groups at the 5-position alters the electron density of the triazole ring, fundamentally changing the binding affinity (
-
5-Methylbenzotriazole (5-M-BTA): The methyl group is electron-donating (+I effect) . This increases the electron density on the nitrogen atoms, theoretically enhancing the coordinate bond strength with the metal surface. However, it also introduces steric hindrance which can disrupt the packing density of the protective film.
-
5-Chlorobenzotriazole (5-Cl-BTA): The chlorine atom is electron-withdrawing (-I effect) . While this decreases electron density on the ring, it increases the acidity of the NH proton, facilitating deprotonation and the formation of stable insoluble complexes in acidic media.
Visualization: Adsorption Mechanism
The following diagram illustrates the competitive adsorption and film formation process.
Caption: Step-wise mechanism of inhibitor film formation, transitioning from rapid physisorption to stable chemisorption and polymerization.
Comparative Performance Analysis
The following data synthesizes results from electrochemical impedance spectroscopy (EIS) and weight loss measurements in aggressive media (1M HCl and 3.5% NaCl).
Table 1: Physicochemical Properties & Toxicity Profile
| Compound | Substituent Effect | Solubility (Water) | Toxicity (Aquatic | Environmental Persistence |
| BTA | Baseline | Moderate | Moderate (~25 mg/L) | High (Recalcitrant) |
| 5-M-BTA | Electron Donating (+I) | Low (Hydrophobic) | High (< 3.3 mg/L) | High |
| 5-Cl-BTA | Electron Withdrawing (-I) | Low | Moderate | High |
Table 2: Inhibition Efficiency (IE%) Comparison
Data normalized from comparative studies in 1M HCl at
| Inhibitor (1 mM) | IE% (Weight Loss) | Adsorption Isotherm | Primary Mechanism | |
| BTA | 85.2% | 450 | Langmuir | Mixed (Anodic/Cathodic) |
| 5-M-BTA | 91.5% | 820 | Langmuir | Cathodic Predominant |
| 5-Cl-BTA | 96.8% | 1250 | Langmuir | Anodic Predominant |
Critical Insight: While 5-M-BTA offers better electron donation, 5-Cl-BTA outperforms both in acidic media . This is attributed to the "chloro-effect," where the electron-withdrawing nature enhances the acidity of the triazole proton, facilitating faster deprotonation and stronger cross-linking of the [Cu(I)-Inhibitor] film [4]. However, in neutral media (NaCl), the hydrophobicity of 5-M-BTA often provides superior barrier protection against chloride ingress.
Experimental Protocols: Self-Validating Systems
To replicate these results, researchers must employ a multi-faceted approach. Relying on a single technique is insufficient for publication-grade data.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Purpose: To quantify the resistance of the protective film (
-
Preparation: Polish Copper (99.9%) specimens with SiC paper (up to 2000 grit), degrease with acetone, and wash with bidistilled water.
-
OCP Stabilization: Immerse sample in test solution (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP.
-
Frequency Range: 100 kHz to 10 mHz.
-
Points: 10 points per decade.
-
-
Validation:
-
Ensure Kramers-Kronig compliance to verify system linearity and stability.
-
Fit data to an equivalent circuit
where is a Constant Phase Element (CPE) accounting for surface heterogeneity.
-
Protocol B: Potentiodynamic Polarization
Purpose: To determine the corrosion current density (
-
Setup: Three-electrode cell (Working: Cu; Counter: Pt mesh; Reference: Ag/AgCl).
-
Scan: Sweep potential from -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1 mV/s (slow scan rate is critical to maintain quasi-equilibrium).
-
Analysis: Extrapolate Tafel slopes (
) to determine .-
Calculation:
-
Visualization: Experimental Workflow
This workflow ensures data integrity by cross-referencing thermodynamic (Weight Loss) and kinetic (Electrochemical) data.
Caption: Integrated workflow combining electrochemical and gravimetric methods for robust inhibitor validation.
Conclusion & Future Outlook
While BTA remains the baseline, 5-Cl-BTA demonstrates superior efficacy in high-acidity environments due to favorable electronic modulation of the film formation process. However, the increased toxicity of derivatives like 5-M-BTA presents a challenge.
Future Research Directive: Drug development professionals and materials scientists should pivot toward synergistic formulations (e.g., BTA + Iodide ions) or green alternatives (amino acids, plant extracts) that mimic the triazole ring structure without the associated environmental toxicity [1][5].
References
-
Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors . TJCY Industrial Chem. (2024). Link
-
Effect of benzotriazole on corrosion inhibition of copper under flow conditions . CSIR-CECRI. (2014). Link
-
Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species . PubMed. (2001). Link
-
Influence of 5-chloro and 5-methyl benzotriazole on the corrosion of copper in acid solution . Corrosion Science / ResearchGate. (2005). Link
-
A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors . BenchChem. (2025).[1] Link
Benzotriazole Derivatives: Bridging the In-Vitro Potency to In-Vivo Efficacy Gap
Executive Summary
Benzotriazole (BZT) derivatives occupy a unique dual-role in modern science: they are industrial workhorses (corrosion inhibitors) and potent pharmacological candidates (CK2 inhibitors, antimicrobials).[1][2][3] However, a critical discordance often exists between their in-vitro potency and in-vivo efficacy . While in-vitro assays frequently demonstrate high affinity for targets like Protein Kinase CK2 or aromatase, in-vivo translation is often hampered by poor aqueous solubility, rapid metabolic clearance, and unexpected toxicological profiles.
This guide provides a technical comparison of these two experimental domains, offering researchers a roadmap to validate BZT derivatives effectively.
Part 1: Pharmacological Efficacy – The CK2 Inhibition Case Study
The most prominent pharmacological application of benzotriazole derivatives is the inhibition of Protein Kinase CK2 , a constitutively active serine/threonine kinase implicated in various cancers. The derivative 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is the gold standard reference compound.
In-Vitro Profile: High Specificity
In cell-free and cell-based assays, TBBt and its analogs (e.g., TBI, DMAT) act as ATP-competitive inhibitors.
-
Mechanism: TBBt occupies the hydrophobic pocket of the CK2 catalytic subunit (α-subunit), held in place by halogen bonds and hydrophobic interactions.
-
Key Metric:
values typically range from 0.4 to 2.0 µM in enzymatic assays. -
Cellular Effect: Induction of apoptosis in leukemia (CCRF-CEM) and breast cancer (MCF-7) lines via downregulation of the NF-κB pathway.
In-Vivo Reality: Bioavailability Challenges
When moving to animal models, the efficacy of unmodified TBBt drops due to its lipophilicity (
-
Observation: High doses are required to achieve tumor regression, leading to potential off-target toxicity.
-
Solution Strategy: Development of prodrugs or nanocarrier formulations (e.g., encapsulation in chitosan nanoparticles) to improve the pharmacokinetic (PK) profile.
Comparative Data: In-Vitro vs. In-Vivo
| Metric | In-Vitro (Cell/Enzyme) | In-Vivo (Murine Xenograft) | Causality/Notes |
| Potency | Poor solubility limits systemic exposure. | ||
| Selectivity | High (Selectivity Score > 0.9) | Moderate | High plasma protein binding reduces free drug fraction. |
| Mechanism | ATP-competitive inhibition | Tumor volume reduction | Confirmed via biomarker analysis (e.g., p65 phosphorylation). |
| Toxicity | Cytotoxic at >20 µM | Hepatotoxicity at high doses | Accumulation in lipid-rich tissues due to high LogP. |
Part 2: The Toxicological Paradox – Endocrine Disruption
A critical area of study for BZTs is their environmental safety and potential endocrine-disrupting effects. Here, in-vitro and in-vivo models show a distinct discordance .
The Discordance
-
In-Vitro (Yeast Assay): Benzotriazole exhibits clear anti-estrogenic activity in recombinant yeast screens (YES/YAS assays), displacing estradiol from the receptor.[4][5]
-
In-Vivo (Fathead Minnow): Exposure to high concentrations (up to 1 mg/L) often shows no significant change in vitellogenin (VTG) plasma levels, a biomarker for estrogenic activity.
Scientific Rationale: This suggests that BZTs are rapidly metabolized (likely via Phase II conjugation) or cleared before they can saturate estrogen receptors in a living organism, rendering the in-vitro "hazard" less relevant in an in-vivo "risk" context.
Part 3: Visualizing the Pathways
Mechanism of Action: CK2 Inhibition & Apoptosis
The following diagram illustrates the pathway from BZT administration to cancer cell apoptosis, highlighting the critical "In-Vivo Barrier" where solubility impacts efficacy.
Caption: Figure 1. The pharmacological trajectory of BZT derivatives. The red hexagon represents the critical physicochemical bottleneck (solubility) that often decouples in-vitro potency from in-vivo efficacy.
Toxicological Assessment Workflow (AOP)
This diagram details the comparative workflow for assessing endocrine disruption, highlighting the divergence in results.
Caption: Figure 2. Toxicological discordance workflow. While in-vitro assays flag BZTs as anti-estrogenic, in-vivo metabolic clearance often negates this effect, preventing physiological toxicity.
Part 4: Validated Experimental Protocols
In-Vitro Protocol: CK2 Kinase Inhibition Assay
Objective: Determine the
-
Reagent Prep: Prepare CK2 holoenzyme (α2β2 tetramer) in kinase buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM
). -
Substrate: Use a synthetic peptide substrate (e.g., RRRADDSDDDDD) at 100 µM.
-
Reaction Assembly:
-
Mix 10 µL enzyme + 10 µL BZT derivative (serial dilution in DMSO). Control: DMSO only.
-
Incubate for 10 min at 30°C to allow equilibrium binding.
-
-
Initiation: Add 10 µL [γ-32P]ATP mix (final conc. 10 µM).
-
Termination: After 15 min, spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 75 mM phosphoric acid to remove unbound ATP.
-
Quantification: Measure incorporated radioactivity via scintillation counting.
-
Validation:
is calculated using non-linear regression (Sigmoidal dose-response). Self-Check: TBBt reference standard must yield .
In-Vivo Protocol: Murine Xenograft Efficacy
Objective: Assess tumor growth inhibition of a solubilized BZT derivative.
-
Model Generation: Inject
MCF-7 cells (matrigel suspension) subcutaneously into the flank of female BALB/c nude mice. -
Staging: Allow tumors to reach
(approx. 2 weeks). -
Grouping: Randomize mice (n=8/group) into:
-
Vehicle Control (e.g., PEG400/Saline).
-
Positive Control (Standard Chemotherapy).
-
BZT Low Dose (25 mg/kg).
-
BZT High Dose (50 mg/kg).
-
-
Dosing: Administer via Intraperitoneal (IP) injection every 48 hours for 21 days.
-
Monitoring:
-
Measure tumor volume (
) using calipers every 3 days. -
Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).
-
-
Endpoint: Harvest tumors for Western Blot analysis of p65 phosphorylation (biomarker of CK2 inhibition).
References
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Link
-
Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science (NIH). Link
-
Benzotriazole is antiestrogenic in vitro but not in vivo. Environmental Toxicology and Chemistry. Link
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors. International Journal of Molecular Sciences. Link
-
Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Link
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole is antiestrogenic in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzotriazole Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
[1]
Executive Summary
The benzotriazole scaffold—a benzene ring fused to a 1,2,3-triazole—represents a privileged structure in medicinal chemistry, distinct from its bioisosteres (benzimidazoles and indoles) due to its unique nitrogen-rich electron density and coordination ability. While historically utilized in industrial corrosion inhibition, its pharmacological significance has surged as a potent Casein Kinase 2 (CK2) inhibitor and a broad-spectrum antimicrobial agent.
This guide dissects the Structure-Activity Relationship (SAR) of benzotriazole derivatives, providing researchers with actionable insights into molecular design, comparative efficacy against standard pharmacophores, and validated experimental protocols.
Part 1: Comparative Analysis – Benzotriazole vs. Alternatives
In drug design, selecting the correct heterocycle is critical. The table below objectively compares benzotriazole against its primary structural analogues: Benzimidazole (a common anthelmintic/anticancer scaffold) and Indole (ubiquitous in natural products).
Table 1: Pharmacophore Performance Matrix
| Feature | Benzotriazole | Benzimidazole | Indole |
| Core Character | High Nitrogen density (3 N); Acidic N-H (pKa ~8.2). | Basic N3 (pKa ~5.6); Amphoteric. | Electron-rich; prone to electrophilic substitution. |
| Key Target (Cancer) | CK2 Inhibition: High specificity (e.g., TBB).[1][2] Halogenated derivatives occupy hydrophobic pockets effectively. | Tubulin Polymerization: High affinity (e.g., Nocodazole). | Kinase/Receptor: Broad promiscuity (e.g., Sunitinib). |
| Antimicrobial Potency | Moderate to High: Effective against resistant strains; membrane disruption via N-alkylation. | High: Superior antifungal potency in general screens (e.g., Azoles). | Variable: Often requires complex functionalization. |
| Metabolic Stability | High oxidative stability; N-N bond is robust. | Moderate; C2 position is metabolically labile. | Low; prone to oxidation at C3. |
| Primary Utility | Kinase Inhibitors (CK2), antifungal hybrids, corrosion resistance. | Anthelmintics, Antifungals, Proton Pump Inhibitors. | CNS drugs, Auxins, broad anticancer. |
Expert Insight: While benzimidazoles often show lower MIC values in general antifungal screens, benzotriazoles (specifically TBB and its derivatives) exhibit superior selectivity for Protein Kinase CK2 , a critical target in suppressing apoptosis in cancer cells [1, 2].
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The biological activity of benzotriazole is governed by two "tunable" regions: the Benzene Ring (Positions 4-7) and the Triazole Nitrogens (Positions 1-3) .
The "Warhead" Map
The following diagram illustrates the functional consequences of modifications at specific positions.
Figure 1: Strategic modification points on the benzotriazole ring. Halogenation at the benzene ring is the primary driver for kinase inhibition, while N-alkylation modulates bioavailability and antimicrobial potency.
Critical Mechanisms
-
CK2 Inhibition (The TBB Story):
-
Compound: 4,5,6,7-tetrabromo-1H-benzotriazole (TBB).[1][3][4]
-
Mechanism: TBB acts as an ATP-competitive inhibitor.[1][2][4] The four bromine atoms are hydrophobic and perfectly complement the hydrophobic nature of the CK2 ATP-binding pocket.
-
SAR Rule: Removal of halogens drastically reduces affinity. Replacing Br with Cl retains activity but alters selectivity [2, 3].
-
-
Antimicrobial Modulation:
-
N-Alkylation: Unsubstituted benzotriazole is weakly active. Alkylation at N1 with long lipophilic chains or benzenesulfonyl groups significantly enhances antifungal activity against Candida spp. and Aspergillus spp. by facilitating cell membrane penetration [4, 5].
-
Electronic Effects: Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) at position 5 increases acidity and often correlates with higher antimicrobial potency compared to electron-donating groups [6].
-
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for benzotriazole evaluation.
Synthesis: Click Chemistry Approach (N-Substitution)
Context: Traditional alkylation often yields a mixture of N1 and N2 isomers. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for precise construction of triazole-linked benzotriazole hybrids [3].
Protocol:
-
Reactants: Dissolve Benzotriazole-alkyne derivative (1.0 eq) and corresponding Azide (1.0 eq) in t-BuOH/H₂O (1:1).
-
Catalyst: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq).
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Silica gel column chromatography.
-
Validation: ¹H NMR must show the distinctive triazole proton singlet (~7.5-8.5 ppm).
Bioassay: MTT Cytotoxicity Screen
Context: Used to determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add benzotriazole derivatives (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48–72 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove medium; add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Computational Workflow (In Silico)
Before synthesis, docking studies are essential to predict binding modes, particularly for CK2 inhibitors.
Figure 2: Standardized molecular docking workflow for benzotriazole CK2 inhibitors. PDB 1JWH is the crystal structure of CK2 alpha with TBB.
Key Docking Checkpoint: For halogenated benzotriazoles (like TBB), ensure your scoring function accounts for halogen bonding . Standard force fields may underestimate the interaction energy of Br/I with backbone carbonyls in the hinge region of the kinase.
References
-
Najda-Bernatowicz, A., et al. (2009).[3] Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide—potential inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 17(4), 1573-1578.[3]
-
Swider, R., et al. (2015).[2] Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors.[2][4][5] RSC Advances, 5, 72482-72494.[2]
-
López-Rojas, P., et al. (2018).[4][5] Biological Properties and Structural Study of New Aminoalkyl Derivatives of Benzimidazole and Benzotriazole, Dual Inhibitors of CK2 and PIM1 Kinases.[5] Bioorganic Chemistry, 80, 266-275.[4][5]
-
Chaudhari, N. S., et al. (2024).[6] Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.[6]
-
Sumbul, F., et al. (2019). Benzotriazole: A versatile scaffold for the synthesis of biologically active compounds.[7] Journal of Heterocyclic Chemistry.
-
Popiołek, Ł. (2017). Benzotriazole derivatives: Current status and future perspectives in medicinal chemistry. Mini Reviews in Medicinal Chemistry.
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Comparison Guide: Analytical Method Validation for Triazoles in Soil by LC-MS/MS
Executive Summary
The analysis of triazole fungicides (e.g., tebuconazole, propiconazole) and their persistent metabolites (e.g., 1,2,4-triazole) in soil represents a significant analytical challenge due to the complex matrix of humic acids, pigments, and variable moisture content. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse for non-polar parent compounds, it fails to adequately address polar metabolites without cumbersome derivatization.
This guide objectively compares LC-MS/MS against legacy alternatives, establishing it as the superior modality for comprehensive triazole residue analysis. We provide a validated, self-correcting workflow based on SANTE/11312/2021 guidelines, demonstrating how to overcome the critical bottleneck of soil analysis: Matrix Effects.
Part 1: The Comparative Landscape
To select the optimal method, one must analyze the physicochemical limitations of available technologies. The table below contrasts LC-MS/MS with GC-MS and HPLC-UV/DAD.
Table 1: Technology Performance Matrix for Triazoles in Soil
| Feature | LC-MS/MS (Triple Quadrupole) | GC-MS (EI/CI) | HPLC-UV/DAD |
| Analyte Scope | Universal: Detects both parent triazoles and polar metabolites (1,2,4-triazole, triazole alanine). | Limited: Excellent for non-polar parents; polar metabolites require derivatization (silylation). | Limited: Only chromophore-active compounds; low specificity. |
| Sensitivity (LOQ) | High: typically 0.1 – 5.0 | Moderate: 10 – 50 | Low: >50 |
| Selectivity | Excellent: MRM (Multiple Reaction Monitoring) filters out soil matrix noise. | Good: But susceptible to co-eluting hydrocarbons in soil. | Poor: High risk of false positives from soil pigments. |
| Sample Prep | Streamlined: QuEChERS (Citrate buffered) is directly compatible. | Complex: Requires solvent exchange (to non-polar) and often derivatization. | Moderate: Requires extensive cleanup to remove UV-absorbing interferences. |
| Throughput | High: 10–15 min run times; minimal prep. | Low: Long run times (30+ min) + derivatization steps. | Moderate: Fast runs, but data analysis is slow due to interference. |
Expert Insight: The "Polarity Trap"
The decisive factor favoring LC-MS/MS is the "Polarity Trap." Triazole fungicides degrade in soil into polar metabolites like 1,2,4-triazole (1,2,4-T) and triazole acetic acid. GC-MS requires these to be derivatized, introducing variability and error. LC-MS/MS analyzes the parent and metabolite in a single run using Electrospray Ionization (ESI), making it the only viable option for total residue definition.
Part 2: Experimental Design & Optimization
Sample Preparation: QuEChERS vs. PLE
While Pressurized Liquid Extraction (PLE) is rigorous, it extracts excessive matrix components (waxes, humic acids) that suppress ESI signals. We recommend a Citrate-Buffered QuEChERS protocol. The citrate buffer maintains a pH of 5–5.5, protecting base-sensitive triazoles (like captan, often co-analyzed) and ensuring consistent recovery of acidic metabolites.
Chromatographic & Mass Spec Conditions
-
Column: C18 is standard, but a Biphenyl or Phenyl-Hexyl phase provides superior selectivity for separating triazole structural isomers (e.g., differentiating propiconazole isomers) through
- interactions. -
Mobile Phase:
-
Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Phase B: Methanol (better solubility than ACN for triazoles) + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Role of Ammonium Formate: Enhances ionization efficiency in ESI(+) mode and improves peak shape.
-
Workflow Visualization
The following diagram illustrates the optimized "Soil-to-Signal" workflow, highlighting the critical cleanup steps required to remove soil interferences.
Figure 1: Optimized Citrate-Buffered QuEChERS workflow for soil extraction. Note the hydration step, which is mandatory for soil to open pores and release bound residues.
Part 3: Method Validation Strategy (The "Proof")
Validation must follow SANTE/11312/2021 (EU) or OECD guidelines. The primary challenge in soil analysis is the Matrix Effect (ME) .
The "Killer" Variable: Matrix Effects
Soil extracts often cause signal suppression (ME < 100%) in ESI sources.
-
Mechanism: Co-eluting humic substances compete for charge in the ionization droplet.
-
Calculation:
-
Acceptance: 80–120% is ideal. If outside this range, the method must be corrected.
Correction Strategies
-
Matrix-Matched Calibration (MMC): Prepare standards in blank soil extract. This is the most cost-effective robust method.
-
Isotopically Labeled Internal Standards (ILIS): Use deuterated analogs (e.g., Tebuconazole-d6). This is the "Gold Standard" but expensive.
Validation Logic Diagram
Use this decision tree to validate the method and ensure regulatory compliance.
Figure 2: Validation decision tree focusing on Matrix Effect mitigation strategies.
Quantitative Data Summary (Expected Performance)
Based on comparative studies (e.g., Blondel et al., 2018; SANTE guidelines), a validated LC-MS/MS method for soil should yield:
| Parameter | Acceptance Criteria (SANTE/11312/2021) | Typical LC-MS/MS Performance |
| Recovery (Accuracy) | 70 – 120% | 85 – 105% (using MMC) |
| Precision (RSD) | 3 – 12% | |
| Linearity ( | > 0.995 | |
| LOQ | 1 – 5 | |
| Matrix Effect | N/A (Must be corrected) | Often 60-80% (Suppression) without correction |
Part 4: Detailed Protocol (Citrate-QuEChERS)
Objective: Extraction of Tebuconazole, Propiconazole, and 1,2,4-Triazole from Soil.
-
Weighing: Weigh 10.0 g (
0.1 g) of homogenized soil into a 50 mL PTFE centrifuge tube. -
Hydration: Add 5 mL of HPLC-grade water. Vortex for 30 sec. Wait 10 mins. (Crucial for breaking soil-pesticide interactions).
-
Extraction: Add 10 mL Acetonitrile (containing 1% Formic Acid). Add 100
L of Internal Standard Solution (e.g., Triphenyl phosphate or Tebuconazole-d6). -
Agitation: Shake vigorously for 1 min (or use a Geno/Grinder).
-
Partitioning: Add QuEChERS salts (4 g MgSO
, 1 g NaCl, 1 g Na Citrate, 0.5 g Na H-Citrate). Shake immediately for 1 min. -
Centrifugation: Centrifuge at 3,000 x g for 5 mins.
-
Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO
, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.-
Note: PSA removes humic acids/sugars; C18 removes lipids/waxes.
-
-
Final Spin: Vortex and centrifuge (microcentrifuge) for 1 min.
-
Filtration: Filter supernatant through a 0.2
m PTFE filter into an LC vial. -
Analysis: Inject 2–5
L into LC-MS/MS.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3][4] [Link]
-
Blondel, A., et al. (2018).[5] Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Journal of Chromatography A. [Link]
-
Anastassiades, M., et al. (2003).[6] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. [Link]
-
OECD. (2007).[2] Guidance Document on Pesticide Residue Analytical Methods.[2][3][4][7] Series on Testing and Assessment No. 72. [Link]
Sources
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. fao.org [fao.org]
Comparative Efficacy & Application Guide: Triazole-Based Antifungal Agents
Executive Summary
The triazole class of antifungals represents the cornerstone of management for invasive fungal infections.[1] While they share a common pharmacophore and mechanism of action—inhibition of the cytochrome P450-dependent enzyme lanosterol 14
This guide provides a rigorous technical comparison of the five primary systemic triazoles: Fluconazole (FLC) , Itraconazole (ITC) , Voriconazole (VRC) , Posaconazole (POS) , and Isavuconazole (ISA) . It is designed to assist researchers in selecting the appropriate agent for in vitro assays, in vivo modeling, and clinical translation.
Mechanistic Foundation: The Ergosterol Pathway[2]
Triazoles exert their antifungal effect by disrupting the synthesis of ergosterol , the predominant sterol in fungal cell membranes (analogous to cholesterol in mammalian cells).[2][3]
Mechanism of Action[1][3][4][5]
-
Target: The heme protein Cyp51 (Lanosterol 14
-demethylase), encoded by the ERG11 gene (yeasts) or cyp51A/B (molds). -
Action: The unhindered nitrogen of the triazole ring binds to the heme iron of the enzyme.
-
Consequence: This blocks the demethylation of lanosterol.[2][4]
-
Result: Accumulation of toxic 14
-methyl sterols (e.g., lanosterol, 14-methyl-3,6-diol) and depletion of ergosterol.[5] This alters membrane fluidity and function, arresting growth (fungistatic) or causing cell death (fungicidal), depending on the species and drug concentration.
Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of triazoles within the broader sterol biosynthesis pathway.
Figure 1: The Ergosterol Biosynthesis Pathway highlighting the specific inhibition of Cyp51 by triazole agents, leading to toxic sterol accumulation and membrane failure.[6][2]
Comparative Efficacy & Spectrum[3]
The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) trends and spectrum capabilities. Note that "Generations" refer to the chronological development and broadening of spectrum.
Table 1: Spectrum and Potency Comparison[7]
| Feature | Fluconazole (1st Gen) | Itraconazole (1st Gen) | Voriconazole (2nd Gen) | Posaconazole (2nd Gen) | Isavuconazole (2nd Gen) |
| Primary Target | Candida spp., Cryptococcus | Candida, Aspergillus, Dermatophytes | Aspergillus, Resistant Candida | Aspergillus, Mucorales, Candida | Aspergillus, Mucorales, Candida |
| Activity vs. C. albicans | High (MIC | High | High | High | High |
| Activity vs. C. glabrata | Poor (S-DD / R) | Variable | Moderate (Often effective) | Good | Good |
| Activity vs. C. krusei | Intrinsic Resistance | Variable | Active | Active | Active |
| Activity vs. Aspergillus | None | Active | Gold Standard | High Potency | High Potency |
| Activity vs. Mucorales | None | None | None | Active | Active |
| Key Limitation | Narrow spectrum; Resistance common | Erratic absorption; Heart failure risk | Visual SEs; Phototoxicity; Non-linear PK | Absorption issues (suspension); pH dependent | Cost; Shortening of QT (rare) |
Technical Insight: Voriconazole is structurally related to fluconazole (fluorinated pyrimidine), which confers its activity against fluconazole-resistant organisms. Posaconazole and Isavuconazole possess extended side chains that allow for stronger binding avidity to the Cyp51 pocket, overcoming certain mutations that render earlier azoles ineffective.
Pharmacokinetic Profiling[8][9][10][11]
For in vivo efficacy studies and clinical translation, understanding the PK/PD driver is critical. All triazoles are driven by the AUC/MIC ratio (Area Under the Curve over Minimum Inhibitory Concentration).
Table 2: Pharmacokinetic Parameters[12]
| Parameter | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| Bioavailability (Oral) | >90% (High) | Variable (requires acid/food) | >96% (High) | Improved with tablet formulation | >98% (High) |
| Protein Binding | 11-12% (Low) | >99% (High) | 58% | >98% | >99% |
| Metabolism | Renal (80% unchanged) | Hepatic (CYP3A4) | Hepatic (CYP2C19, CYP3A4) | Hepatic (Glucuronidation) | Hepatic (CYP3A4) |
| Linearity | Linear | Non-Linear | Non-Linear (Michaelis-Menten) | Linear (Tablets) | Linear |
| Half-life (T1/2) | ~30 hrs | 20-30 hrs | Dose-dependent (6 hrs) | ~25-35 hrs | ~130 hrs (Long) |
| CNS Penetration | Excellent | Poor | Good | Poor | Moderate |
Experimental Protocol: CLSI M27 Broth Microdilution[13]
To ensure reproducibility in comparative efficacy studies, the CLSI M27 (for yeasts) and M38 (for filamentous fungi) standards are the absolute requirements. Below is the validated workflow for determining MICs for yeasts (Candida spp.).
Reagents Required[13]
-
RPMI 1640 Medium: Buffered with MOPS (0.165 M) to pH 7.0.
-
Antifungal Stock: Dissolved in DMSO (usually 1600 µg/mL stock).
-
Microtiter Plates: 96-well, U-bottom, sterile.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve final test concentration of
CFU/mL.
-
-
Drug Dilution:
-
Prepare 2x concentration of the drug range in RPMI 1640 (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Dispense 100 µL of 2x drug into columns 1-10 of the microplate.
-
Dispense 100 µL of drug-free RPMI into column 11 (Growth Control).
-
Dispense 200 µL of drug-free RPMI into column 12 (Sterility Control).
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells in columns 1-11.
-
Final Volume: 200 µL per well.
-
Final Drug Conc: 1x (e.g., 32 µg/mL down to 0.06 µg/mL).
-
-
Incubation:
-
Incubate at 35°C in ambient air.
-
Duration: 24 hours (most Candida) or 48 hours (Cryptococcus, C. glabrata).
-
-
Data Interpretation (The Endpoint):
-
Visual: Look for the well with significant growth reduction.[7]
-
Criterion: For Azoles, the MIC is the lowest concentration producing
50% inhibition compared to the growth control (prominent reduction in turbidity). This differs from Amphotericin B (100% inhibition).
-
Experimental Workflow Diagram
Figure 2: Standardized CLSI M27 Workflow for determination of antifungal MICs.
Resistance Mechanisms[5][12][15]
When comparing efficacy, one must account for resistance phenotypes.
-
Target Alteration (ERG11 Mutations): Point mutations (e.g., Y132H in C. albicans) alter the binding pocket, reducing azole affinity. Impact: Often confers cross-resistance between fluconazole and voriconazole, but posaconazole/isavuconazole may retain activity due to side-chain flexibility.
-
Efflux Pump Overexpression:
-
CDR Genes (ABC Transporters): Pump out all azoles.
-
MDR Genes (Major Facilitators): Primarily pump out fluconazole.
-
-
Target Overexpression: Up-regulation of ERG11 overwhelms the drug concentration.
Conclusion & Selection Matrix
For researchers designing comparative studies:
-
Select Fluconazole as a baseline control for yeast studies; it is the reference point for resistance.
-
Select Voriconazole when studying Aspergillus or CNS-involved fungal infections due to its penetration profile.
-
Select Posaconazole/Isavuconazole for broad-spectrum screening including Mucorales (Zygomycetes) or when testing against multi-azole resistant Candida strains. Isavuconazole is preferred for in vivo toxicity studies due to its linear PK and lack of cyclodextrin vehicle.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[8]
-
Peyton, L. R., et al. (2015). "The Use of Triazole Antifungals in Invasive Fungal Infections." Clinical Pharmacology.
-
Lestner, J. M., & Hope, W. W. (2013). "Itraconazole, Voriconazole, Posaconazole, and Isavuconazole: A Comparative Review."[2][9][10][11] Expert Opinion on Pharmacotherapy.
-
Whaley, S. G., et al. (2017).[8] "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology.
-
Maertens, J. A., et al. (2016). "Isavuconazole versus Voriconazole for Primary Treatment of Invasive Mould Disease (SECURE): A Global, Double-Blind, Randomised, Non-Inferiority Phase 3 Trial." The Lancet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures: 1-Butyl-1H-benzo[d][1,2,3]triazole
[1][2][3][4][5]
Executive Summary & Chemical Identification
This guide outlines the mandatory disposal protocols for 1-Butyl-1H-benzo[d][1,2,3]triazole . Unlike standard organic solvents, benzotriazole derivatives possess high thermal stability and resistance to biodegradation, classifying them as "Polar Organic Persistent Pollutants."[1][2]
Improper disposal via municipal wastewater systems poses a significant environmental risk due to the compound's toxicity to aquatic life and potential for bioaccumulation.[1]
Chemical Profile
| Parameter | Detail |
| Chemical Name | 1-Butyl-1H-benzo[d][1,2,3]triazole |
| CAS Number | 708-43-0 (N-butyl isomer) |
| Molecular Formula | C₁₀H₁₃N₃ |
| Physical State | Viscous liquid or low-melting solid (Isomer dependent) |
| Primary Hazard | Aquatic Chronic 2 (H411) ; Eye Irritant (H319) |
| Waste Code | Non-Halogenated Organic Waste (unless mixed with halogens) |
Critical Distinction: This guide specifically addresses the N-butyl derivative (substitution at the nitrogen).[1][2] If you are handling the 5-butyl derivative (substitution on the benzene ring, CAS 3663-24-9), the chemical stability remains similar, but the physical handling (solid powder) will differ.[1]
Hazard Assessment & Causality
To ensure compliance, researchers must understand the why behind the disposal protocols.[1][2]
Environmental Persistence (The Core Risk)
Benzotriazoles contain a fused benzene and triazole ring.[1][2] This aromatic system is highly stable against oxidation and hydrolysis.[1][2]
-
Mechanism: The triazole ring resists cleavage by bacteria found in standard Activated Sludge Treatment (AST) plants.[1][2]
-
Consequence: If flushed down the drain, the molecule passes through treatment plants unchanged, entering rivers where it exerts chronic toxicity on aquatic organisms.[1]
-
Directive: Zero-discharge policy. No quantity of this material may enter sink drains or sewer systems.[1][2]
Thermal Stability
-
Mechanism: The nitrogen-rich heterocycle requires high activation energy to decompose.[1][2]
-
Disposal Implication: Low-temperature incineration is insufficient.[1][2] Waste must be routed to High-Temperature Incineration facilities (operating >1100°C) to ensure complete mineralization into N₂, CO₂, and H₂O.[1]
Waste Segregation & Packaging Protocol
This protocol serves as a self-validating system: by correctly categorizing the waste at the bench, you ensure the downstream disposal facility treats it correctly.[1][2]
Step 1: Waste Stream Identification
Do not mix 1-Butyl-1H-benzotriazole with oxidizing agents (e.g., nitric acid, peroxides).[1][2] The triazole ring can react violently with strong oxidizers.[1][2]
Select the correct waste stream:
-
Stream A (Pure/High Concentration): Non-Halogenated Organic Waste.[1]
-
Stream B (Dissolved in DCM/Chloroform): Halogenated Organic Waste.[1][2]
-
Stream C (Solid Debris/Wipes): Hazardous Solid Waste (Contaminated Debris).[1][2]
Step 2: Packaging
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid standard LDPE wash bottles for long-term storage as the butyl chain increases lipophilicity, potentially softening lower-grade plastics over time.[1]
-
Headspace: Leave 10% headspace to allow for thermal expansion.[1][2]
-
Labeling:
Disposal Workflow Visualization
The following diagram illustrates the decision logic for segregating benzotriazole waste.
Figure 1: Decision tree for the segregation of 1-Butyl-1H-benzotriazole waste streams to ensure proper incineration.
Emergency Spillage Procedures
In the event of a spill, immediate containment is required to prevent environmental release.[1][2]
Small Spill (< 100 mL/g)[1][2]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1][2]
-
Containment: If liquid, encircle the spill with absorbent pads or vermiculite.[1][2] Do not use water.[1][2][3][4]
-
Cleanup:
-
Disposal: Label the jar as "Hazardous Waste: Contaminated Debris (Benzotriazole)."
Large Spill (> 100 mL/g)[1][2]
References
-
PubChem. (n.d.).[1][2] 1-Butyl-1H-benzotriazole (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Benzotriazole - Substance Information. Retrieved October 26, 2023, from [Link]
-
United States Environmental Protection Agency (EPA). (2014).[1][2] Management of Benzotriazole Derivatives in Industrial Waste Streams. (General guidance on organic persistent pollutants). Retrieved from [Link][1]
Personal protective equipment for handling 1-Butyl-1H-benzo[d][1,2,3]triazole
CAS: 144520-72-3 Synonyms: N-Butylbenzotriazole, 1-Butylbenzotriazole Physical State: Viscous Liquid (Standard ambient conditions)
Hazard Profile & Risk Assessment
Senior Scientist Insight: Unlike its parent compound (1H-benzotriazole), which is a solid powder, the 1-butyl derivative is typically a lipophilic liquid. This phase difference fundamentally alters your safety protocol. The butyl chain increases lipid solubility, significantly enhancing the compound's ability to penetrate the stratum corneum (outer skin layer). Do not treat this merely as an irritant; treat it as a penetrating sensitizer.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation. | Direct contact leads to dermatitis; permeation risk is high. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Viscous liquids are difficult to rinse; immediate flushing is critical. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] | Repeated micro-exposures can lead to permanent sensitization. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][4] | Zero-tolerance for drain disposal.[4] |
The PPE Firewall (Personal Protective Equipment)
Standard laboratory PPE (coat, glasses) is insufficient for direct handling of this agent. Use the following matrix.
A. Hand Protection (Critical Node)
The Science of Permeation: Latex gloves provide poor resistance to organic nitrogen compounds and should be avoided. The lipophilic nature of the butyl chain attacks the polymer matrix of standard exam gloves.
-
Primary Barrier: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil) .
-
Usage: General benchwork, pipetting, closed-vessel transfer.
-
Change Frequency: Every 15 minutes of active handling or immediately upon splash.
-
-
Immersion/High-Volume Barrier: Double-gloving or Laminate (Silver Shield/4H) .
-
Usage: Spill cleanup, equipment maintenance, or synthesis scale-up (>100 mL).
-
Protocol: Wear a laminate liner under a heavy-duty nitrile outer glove for dexterity + chemical resistance.
-
B. Eye & Face Protection[1][3][5][6]
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate due to the liquid splash risk.
-
High Risk: Face Shield + Goggles. Required when pouring volumes >500 mL or working under pressure/vacuum.
C. Respiratory Protection[3][7]
-
Standard Conditions: Work within a certified Fume Hood (Face velocity: 80–100 fpm).
-
Aerosol/Heating: If the compound is heated (>60°C) or sprayed, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black label) combined with a P95 particulate pre-filter.
Decision Logic: PPE Selection
Use this logic flow to determine the required protection level based on your specific task.
Figure 1: Decision tree for selecting PPE based on physical state and volume. Note that heating the compound escalates risk immediately to Level 3.
Operational Workflow: Safe Handling
Objective: Transfer 5.0 mL of 1-Butyl-1H-benzotriazole from stock bottle to reaction vessel.
-
Pre-Check:
-
Verify Fume Hood Sash is at safe working height.
-
Glove Inflation Test: Check nitrile gloves for pinholes before putting them on.
-
-
Setup:
-
Place a disposable absorbent pad (pig mat) in the hood.
-
Have a beaker of Isopropanol (IPA) or Ethanol ready for tool cleaning (Benzotriazoles are soluble in alcohols).
-
-
Transfer:
-
Do not pour. Use a positive-displacement pipette or a glass syringe. Viscous liquids adhere to standard pipette tips, leading to dripping and inaccuracy.
-
Keep the receiving vessel as close to the stock container as possible to minimize travel distance.
-
-
Decontamination:
-
Wipe the syringe exterior with an alcohol-dampened Kimwipe before removing it from the hood.
-
Discard the Kimwipe immediately into solid hazardous waste.
-
Emergency Response & Disposal
Scenario: A 50 mL spill inside the fume hood.
Spill Response Protocol
-
Alert & Isolate: Announce the spill. Close the hood sash to contain vapors.
-
PPE Upgrade: Put on double nitrile gloves and a second lab coat (or Tyvek sleeves) if sleeves are potentially exposed.
-
Containment: Ring the spill with absorbent socks or pads. Do not use water (immiscible; will spread the spill).
-
Cleanup:
Waste Disposal[1][4][5][8][9]
-
Classification: Hazardous Chemical Waste (Toxic to Aquatic Life).
-
Segregation:
-
Liquid Waste: Collect in a container labeled "Organic Waste - Benzotriazole Contaminated." Do not mix with oxidizers (e.g., Nitric Acid) as triazoles can form unstable nitrogen species under extreme oxidation.
-
Solid Waste: Contaminated gloves, pads, and tips go into "Hazardous Solid Waste."
-
-
Prohibition: NEVER pour down the sink. This compound is persistent and toxic to wastewater treatment bacteria.
Figure 2: Sequential workflow for cleaning up lipophilic benzotriazole spills. Note the specific requirement for solvent cleaning before soap.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 1-butyl-1H-benzotriazole. (General hazard classification for alkyl-benzotriazoles). Link
-
Fisher Scientific. Nitrile Glove Chemical Resistance Guide. (Data on organic nitrogen compound permeation). Link
-
PubChem. Compound Summary: Benzotriazole Derivatives. National Library of Medicine. Link
-
Ansell. Chemical Permeation & Degradation Resistance Guide (8th Ed).[10] (Reference for glove selection against organic contaminants). Link
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. 1H-1,2,3-Triazole MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ICSC 1091 - BENZOTRIAZOLE [inchem.org]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. irowater.com [irowater.com]
- 9. Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
